molecular formula C8H8FNO B083678 2-Fluoro-2-phenylacetamide CAS No. 14204-07-0

2-Fluoro-2-phenylacetamide

Cat. No.: B083678
CAS No.: 14204-07-0
M. Wt: 153.15 g/mol
InChI Key: RNRBGHTUJLSGBK-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylacetamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. Its core structure is based on the phenylacetamide scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with various biological targets . The strategic introduction of a fluorine atom is a common practice in lead optimization, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity . Research on analogous phenylacetamide derivatives has demonstrated a range of promising pharmacological activities. For instance, certain derivatives have been designed and synthesized as potential antidepressants, exhibiting potent activity in preclinical models by acting as inhibitors of the MAO-A enzyme . Other studies have explored similar compounds as novel, affordable antitubercular agents, with some derivatives showing potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . Furthermore, the phenylacetamide pharmacophore is also found in inhibitors targeting other enzymes, such as metallo-β-lactamases . This body of research indicates that this compound serves as a versatile building block for researchers developing new bioactive molecules. It provides a foundation for further structural modification and exploration of structure-activity relationships (SAR) in the search for new therapeutic agents for CNS disorders, infectious diseases, and beyond .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRBGHTUJLSGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-2-phenylacetamide: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Fluoro-2-phenylacetamide, a compound of interest in medicinal chemistry and drug development. Due to its limited commercial availability and documentation, this document focuses on the theoretical and practical aspects of its synthesis, predicted properties, and potential applications, drawing upon established chemical principles and data from closely related structural analogs.

Introduction: The Significance of α-Fluorinated Amides

The introduction of a fluorine atom into a biologically active molecule can profoundly alter its physicochemical and pharmacological properties. In the context of drug design, α-fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. This compound belongs to the class of phenylacetamides, a scaffold found in various compounds with demonstrated biological activities, including anticancer and antitubercular effects.[1][2][3] The presence of the α-fluoro substituent makes this compound a compelling candidate for further investigation in drug discovery programs.

Proposed Synthesis of this compound

A robust synthesis of this compound can be envisioned starting from the corresponding carboxylic acid, 2-fluoro-2-phenylacetic acid, which is commercially available. The proposed synthetic route involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Synthetic Workflow

A 2-Fluoro-2-phenylacetic Acid (CAS: 1578-63-8) C 2-Fluoro-2-phenylacetyl chloride (Intermediate) A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) in an inert solvent (e.g., DCM) B->C E This compound (Final Product) C->E Amidation D Ammonia (aq. or gas) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-2-phenylacetyl chloride

  • To a solution of 2-fluoro-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-2-phenylacetyl chloride is a reactive intermediate and is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous conditions are crucial as thionyl chloride and the resulting acyl chloride are moisture-sensitive.

  • The use of an excess of thionyl chloride ensures complete conversion of the carboxylic acid.

  • Performing the reaction under an inert atmosphere prevents side reactions.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-fluoro-2-phenylacetyl chloride in an anhydrous aprotic solvent such as DCM or diethyl ether.

  • Cool the solution to 0 °C and slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or bubble ammonia gas through the solution). An excess of ammonia (at least 2.0 eq) is used to neutralize the HCl byproduct.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Self-Validating System:

  • The formation of a precipitate (ammonium chloride) during the addition of ammonia provides a visual cue that the reaction is proceeding.

  • The final product can be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity, validating the success of the synthesis.

Physicochemical Properties (Predicted and Comparative)

The following table summarizes the predicted physicochemical properties of this compound in comparison to its non-fluorinated analog, 2-phenylacetamide.

Property2-PhenylacetamideThis compound (Predicted)Justification for Prediction
Molecular Formula C₈H₉NOC₈H₈FNOIntroduction of a fluorine atom.
Molecular Weight 135.16 g/mol [4]153.15 g/mol Addition of F (19.00) and removal of H (1.01).
Melting Point 156 °C[4]Likely lowerFluorine may disrupt crystal packing.
Boiling Point 312.2 °C[4]Similar or slightly higherIncreased polarity may raise the boiling point.
Solubility Soluble in hot water and ethanol.[5]Likely soluble in polar organic solvents.The polar C-F bond should maintain solubility.
LogP 0.45[4]~0.6-0.8Fluorine typically increases lipophilicity.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • CH-F proton: A doublet of doublets is expected due to coupling with the fluorine atom and potentially the amide protons. The chemical shift would likely be downfield compared to the CH₂ protons of 2-phenylacetamide (which appear around 3.57 ppm) due to the electron-withdrawing effect of fluorine.[6]

    • Aromatic protons: Multiplets in the range of 7.2-7.5 ppm are expected, similar to 2-phenylacetamide.[6]

    • Amide protons (NH₂): Two broad singlets may be observed, with their chemical shifts being solvent-dependent.

  • ¹³C NMR:

    • CH-F carbon: A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-250 Hz) is the most characteristic signal.

    • Carbonyl carbon (C=O): A doublet with a smaller two-bond C-F coupling constant (²JCF) is expected.

    • Aromatic carbons: Signals in the aromatic region, with the ipso-carbon showing a small C-F coupling.

  • ¹⁹F NMR:

    • A single resonance, likely a doublet of triplets, due to coupling with the adjacent proton and the two amide protons. The chemical shift will be characteristic of an alkyl fluoride.

Infrared (IR) Spectroscopy
  • N-H stretch: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bend (Amide II): A band around 1600-1640 cm⁻¹.

  • C-F stretch: A strong, characteristic absorption in the range of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): An expected peak at m/z = 153.

  • Key Fragmentation Patterns: Loss of the amide group (-NH₂) to give a fragment at m/z = 137, and cleavage of the C-C bond between the carbonyl and the fluorinated carbon are plausible fragmentation pathways.

Potential Biological Activity and Research Applications

Given that various phenylacetamide derivatives have shown promise as anticancer and antitubercular agents, this compound represents a novel compound for screening in these therapeutic areas.[1][2][3] The introduction of the α-fluoro group could enhance the potency, selectivity, or pharmacokinetic profile compared to its non-fluorinated counterparts.

Drug Discovery Workflow

A Synthesis of This compound B In vitro Screening (e.g., cancer cell lines, M. tuberculosis) A->B C Hit Identification (Potency & Selectivity) B->C D Lead Optimization (Structure-Activity Relationship) C->D E Preclinical Development D->E

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle this compound with extreme caution, assuming high toxicity based on its structural similarity to other small fluorinated molecules.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity Analogy: Simple fluoroacetamide (FCH₂CONH₂) is highly toxic and acts as a metabolic poison. While the phenyl group in this compound will alter its biological properties, the potential for toxicity should not be underestimated.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and evaluation. Researchers and drug development professionals are encouraged to explore the properties of this and related compounds as part of the ongoing search for novel therapeutic agents.

References

  • Chemsrc. 2-Phenylacetamide | CAS#:103-81-1. [Link]

  • Caming Pharmaceutical Ltd. 2-Phenylacetamide CAS 103-81-1. [Link]

  • Technical Disclosure Commons. Process for the preparation of 2-fluoro aceto-phenone. [Link]

  • PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]

  • Veeprho. 2-Phenylacetamide | CAS 103-81-1. [Link]

  • ResearchGate. 2-Chloro-N-phenylacetamide. [Link]

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

  • PubChem. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725. [Link]

  • Zhengzhou Alfa Chemical Co.,Ltd. 2 Phenylacetamide /2-Phenylacetamide CAS 103-81-1. [Link]

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

  • ResearchGate. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

Sources

An In-Depth Technical Guide to α-Fluoro-α-phenylacetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Fluoro-α-phenylacetamide is a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of phenylacetamide can profoundly influence its biological activity, metabolic stability, and physicochemical properties. This guide provides a comprehensive overview of α-fluoro-α-phenylacetamide, including its chemical identity, synthetic methodologies, and potential applications as a therapeutic agent. Drawing on data from closely related analogs, this document offers insights into its predicted characteristics and the rationale behind its design as a bioactive molecule.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, increased binding affinity, and altered acidity of adjacent functional groups.[1] In the context of phenylacetamide derivatives, which have shown a range of biological activities including anticonvulsant and anticancer properties, the introduction of an α-fluoro substituent is a logical step towards developing novel therapeutics.[2][3]

Chemical Identity and Physicochemical Properties

While a specific CAS number for α-fluoro-α-phenylacetamide is not readily found in major chemical databases, its structure can be definitively described. It is an amide derivative of α-fluorophenylacetic acid. For reference, the non-fluorinated parent compound, α-phenylacetamide, has the CAS number 103-81-1.[4][5][6][7]

Table 1: Predicted Physicochemical Properties of α-Fluoro-α-phenylacetamide and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted Solubility
α-Fluoro-α-phenylacetamideNot availableC₈H₈FNO153.15130-140Slightly soluble in water; soluble in polar organic solvents
α-Phenylacetamide103-81-1C₈H₉NO135.16155Slightly soluble in water, ether, benzene; freely soluble in alcohol[4]
Fluoroacetamide640-19-7C₂H₄FNO77.06108Soluble in water, ethanol, and acetone[8]

The introduction of the fluorine atom is expected to increase the acidity of the α-proton and influence the conformational preferences of the molecule, which can have significant implications for its biological activity.[1]

Synthesis of α-Fluoro-α-phenylacetamide and Derivatives

The synthesis of α-fluoro-α-phenylacetamide can be approached through several synthetic routes, primarily involving the fluorination of a suitable precursor or the amidation of α-fluorophenylacetic acid.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Route A: Amidation cluster_1 Route B: α-Fluorination A1 α-Fluorophenylacetic Acid A_intermediate Activated Ester/Acid Chloride A1->A_intermediate Activation A2 Activating Agent (e.g., SOCl₂, DCC) A3 Ammonia Source (e.g., NH₄OH, NH₃ gas) A4 α-Fluoro-α-phenylacetamide A_intermediate->A4 Amidation B1 α-Phenylacetamide B_intermediate Enolate Intermediate B1->B_intermediate Deprotonation B2 Electrophilic Fluorinating Agent (e.g., Selectfluor®) B4 α-Fluoro-α-phenylacetamide B3 Base B_intermediate->B4 Fluorination

Caption: General synthetic routes to α-fluoro-α-phenylacetamide.

Detailed Experimental Protocol (Hypothetical)

Synthesis via Amidation of α-Fluorophenylacetic Acid

  • Acid Chloride Formation: To a solution of α-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude α-fluorophenylacetyl chloride.

  • Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) saturated solution of ammonia in DCM or an aqueous solution of ammonium hydroxide (5.0 eq). The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford α-fluoro-α-phenylacetamide.

Potential Therapeutic Applications and Mechanism of Action

Derivatives of phenylacetamide have been investigated for a variety of therapeutic applications. The introduction of a fluorine atom can modulate these activities.

Anticonvulsant Activity

Studies on α-substituted-N-benzylacetamides have shown significant activity in maximal electroshock-induced seizure (MES) tests.[2] The α-substituent plays a crucial role in the anticonvulsant properties. It is plausible that α-fluoro-α-phenylacetamide could exhibit similar or enhanced activity due to the electronic effects of the fluorine atom.

Anticancer Activity

Certain N-phenylacetamide derivatives have demonstrated cytotoxic effects against cancer cell lines.[3] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potency against prostate carcinoma cell lines.[3] The mechanism of action for these compounds is an area of active investigation.

Enzyme Inhibition

The phenylacetamide scaffold is present in various enzyme inhibitors. For example, derivatives have been designed as α-glucosidase inhibitors for the management of diabetes.[9] α-Glucosidase is an enzyme that breaks down carbohydrates into glucose; its inhibition can help control blood sugar levels.[9]

Mechanism_of_Action Drug α-Fluoro-α-phenylacetamide Target Biological Target (e.g., Ion Channel, Enzyme) Drug->Target:f0 Inhibition/Modulation Effect Pharmacological Effect (e.g., Anticonvulsant, Anticancer) Target:f1->Effect:f0 Leads to

Caption: A simplified diagram of the potential mechanism of action.

Conclusion

α-Fluoro-α-phenylacetamide represents a promising, albeit understudied, molecule in the field of medicinal chemistry. Based on the well-documented effects of α-fluorination and the known biological activities of phenylacetamide derivatives, it is a compelling candidate for further investigation as an anticonvulsant, anticancer, or enzyme-inhibiting agent. The synthetic pathways are accessible, allowing for its preparation and subsequent biological evaluation. Future research should focus on the definitive synthesis, characterization, and in vitro/in vivo testing of this compound to fully elucidate its therapeutic potential.

References

  • alpha-Phenylacetamide. (n.d.). In Merck Index.
  • 2-Phenylacetamide | CAS 103-81-1. (n.d.). Veeprho.
  • Phenylacetamides. (n.d.). Fisher Scientific.
  • 2 Phenylacetamide /2-Phenylacetamide CAS 103-81-1. (n.d.). Zhengzhou Alfa Chemical Co.,Ltd.
  • alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem.
  • Fluoroacetamide 640-19-7. (n.d.). Sigma-Aldrich.
  • 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE | 404-24-0. (n.d.). ChemicalBook.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules.
  • A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. (1998). Journal of Medicinal Chemistry.
  • Process for preparing phenylacetamide. (2001).
  • 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE. (n.d.). Ambeed.
  • Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. (2002). Journal of Medicinal Chemistry.
  • Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. (2024). Scientific Reports.
  • α-Fluoroacrylates: synthesis, properties and use. (1992). Russian Chemical Reviews.
  • Method of preparing fluoroacetamide. (1947).
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2015). Iranian Journal of Pharmaceutical Research.
  • α-Fluoroamine synthesis via P(iii)-mediated deoxygenative geminal fluorosulfonimidation of 1,2-diketones. (2021). Organic & Biomolecular Chemistry.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI.

Sources

Technical Guide: 2-Fluoro-2-phenylacetamide vs. 2-Fluoro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Structural Isomers, Reactivity Profiles, and Toxicological Implications

Executive Summary

In medicinal chemistry and lead optimization, the strategic introduction of fluorine is a standard tool to modulate pKa, lipophilicity, and metabolic stability. However, the regioisomerism between 2-fluoro-2-phenylacetamide (Compound A) and 2-fluoro-N-phenylacetamide (Compound B) presents a critical safety and functional divergence.

While both share the formula


, they possess fundamentally different pharmacophores:
  • Compound A (

    
    -fluoro- 
    
    
    
    -phenyl):
    A metabolically robust bioisostere of phenylacetamide, often used to block benzylic oxidation.
  • Compound B (N-phenyl-

    
    -fluoro):  A masked fluoroacetate equivalent with high potential for "lethal synthesis" (aconitase inhibition) and significant toxicity risks.
    

This guide provides a rigorous technical analysis to prevent misidentification and guide safe experimental design.

Structural & Electronic Analysis

The core distinction lies in the connectivity of the fluorine atom relative to the amide and the phenyl ring. This connectivity dictates the electronic environment and subsequent reactivity.

1.1 Comparative Properties Table
FeatureCompound A: this compound Compound B: 2-Fluoro-N-phenylacetamide
Structure


Fluorine Position Benzylic (

to carbonyl & phenyl)

to carbonyl only
Amide Type Primary Amide (

)
Secondary Anilide (

)
Chirality Chiral (Stereocenter at C2)Achiral (unless ring substituted)
Electronic Effect F stabilizes benzylic position; lowers

of

-H.
F increases electrophilicity of carbonyl; N-phenyl conjugation reduces nucleophilicity of N.
Metabolic Liability Low (Blocks benzylic hydroxylation).High (Amidase hydrolysis releases fluoroacetate).
Major Risk Alkylating agent potential (if F is labile).Mitochondrial toxicity (Krebs cycle blockade).
1.2 Spectroscopic Differentiation (NMR)
  • 
     NMR: 
    
    • Compound A: Appears as a doublet (or dd) due to coupling with the single benzylic proton. Chemical shift is typically deshielded (

      
       -160 to -180 ppm range) due to the anisotropic effect of the phenyl ring.
      
    • Compound B: Appears as a triplet due to coupling with the adjacent methylene protons (

      
      ). Shift is characteristic of fluoroacetyl groups (
      
      
      
      -220 to -230 ppm).
  • 
     NMR: 
    
    • Compound A: Shows a distinct doublet for the benzylic proton (

      
      ) typically around 5.5–6.0 ppm with large geminal H-F coupling (
      
      
      
      ).
    • Compound B: Shows a doublet for the methylene group (

      
      ) around 4.8–5.0 ppm (
      
      
      
      ) and a broad singlet for the amide NH (downfield, ~8-10 ppm).
Synthetic Pathways

The synthesis of these isomers requires distinct retrosynthetic disconnections.

2.1 Synthesis of Compound A (this compound)
  • Precursor: Mandelic Acid or Phenylglycine.

  • Key Step: Deoxyfluorination (converting C-OH to C-F) or Halogen Exchange on an

    
    -haloamide.
    

Protocol A: Deoxyfluorination of Mandelic Amide

  • Starting Material: Mandelic amide (2-hydroxy-2-phenylacetamide).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, -78°C to RT, inert atmosphere (

    
    ).
    
  • Mechanism: The hydroxyl group attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen species via an

    
     (inversion) or 
    
    
    
    -like mechanism (retention/racemization), depending on the substrate and conditions.
2.2 Synthesis of Compound B (2-Fluoro-N-phenylacetamide)
  • Precursor: Aniline and Fluoroacetyl chloride (or Chloroacetyl chloride).

  • Key Step: Schotten-Baumann acylation.

Protocol B: Acylation of Aniline

  • Reagents: Aniline (1.0 eq), Fluoroacetyl chloride (1.1 eq),

    
     (1.2 eq).
    
  • Solvent: DCM or THF (dry).

  • Procedure:

    • Dissolve aniline and base in DCM at 0°C.

    • Add fluoroacetyl chloride dropwise (highly exothermic).

    • Stir at RT for 2 hours.

    • Quench with water, extract organic layer, wash with 1N HCl (to remove unreacted aniline).

  • Safety Note: Fluoroacetyl chloride is extremely toxic.[1] Handle in a glovebox or high-efficiency fume hood.

Visualization: Synthesis & Metabolic Fate

The following diagram illustrates the divergent synthesis and the critical metabolic toxicity pathway associated with Compound B.

G cluster_0 Compound A: this compound cluster_1 Compound B: 2-Fluoro-N-phenylacetamide Mandelic Mandelic Amide (Precursor) CompA Compound A (Benzylic Fluoride) Mandelic->CompA Deoxyfluorination DAST Reagent: DAST/Deoxo-Fluor DAST->CompA MetabA Metabolite: Alpha-F-Phenylacetic Acid CompA->MetabA Hydrolysis (Low Toxicity) Aniline Aniline (Precursor) CompB Compound B (Fluoro-anilide) Aniline->CompB Acylation FACl Reagent: Fluoroacetyl Chloride FACl->CompB Fluoroacetate TOXIC RELEASE: Fluoroacetate CompB->Fluoroacetate Amidase Hydrolysis Fluorocitrate Lethal Synthesis: (-)-Fluorocitrate Fluoroacetate->Fluorocitrate Citrate Synthase Aconitase Target: Aconitase Inhibition Fluorocitrate->Aconitase Irreversible Blockade

Caption: Divergent pathways: Compound A yields benign metabolites, while Compound B undergoes "lethal synthesis" to fluorocitrate, blocking the Krebs cycle.

Toxicity & Metabolic Stability (The "So What?")

This is the most critical section for drug development professionals.

4.1 The Lethal Synthesis Mechanism (Compound B)

Compound B is a structural analog of the rodenticide Fluoroacetamide (1081) . Upon entry into the body:[2]

  • Hydrolysis: Amidases cleave the amide bond, releasing Fluoroacetate .

  • Conversion: Fluoroacetate is converted to Fluoroacetyl-CoA.

  • Lethal Synthesis: Citrate synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Fluorocitrate .[1]

  • Mechanism of Action: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate. This halts the Krebs cycle (TCA cycle), leading to citrate accumulation, energy failure (ATP depletion), and cellular asphyxiation.

Recommendation: Avoid the N-fluoroacetyl moiety (


) in drug candidates unless the amide bond is sterically hindered or chemically modified to prevent hydrolysis in vivo.
4.2 Benzylic Stability (Compound A)

Compound A places the fluorine on the benzylic carbon.

  • Metabolic Blockade: The C-F bond (

    
    ) is stronger than the C-H bond (
    
    
    
    ). Replacing a benzylic hydrogen with fluorine blocks Cytochrome P450-mediated benzylic hydroxylation, a common metabolic soft spot.
  • Safety: Hydrolysis of Compound A yields

    
    -fluorophenylacetic acid. While 
    
    
    
    -halo acids can be reactive, they do not undergo the specific "lethal synthesis" pathway of fluoroacetate because the phenyl ring prevents the steric fit required for citrate synthase to process it into a toxic Krebs cycle inhibitor.
Experimental Protocols
5.1 Protocol: Differentiation via Hydrolysis Test

If the identity of a sample is ambiguous (A vs. B), a hydrolysis test combined with LC-MS is definitive.

  • Dissolution: Dissolve 5 mg of the unknown compound in 1 mL of MeOH/Water (1:1).

  • Base Treatment: Add 2 equivalents of NaOH. Heat to 60°C for 1 hour.

  • Analysis (LC-MS/NMR):

    • Compound A Hydrolysis Product:

      
      -Fluorophenylacetic acid (Mass: M+ for acid). NMR: Benzylic proton doublet persists.
      
    • Compound B Hydrolysis Product: Aniline + Fluoroacetic acid. NMR: Appearance of free aniline peaks; disappearance of the amide signal.

  • Toxicity Check: If the hydrolysate contains fluoroacetate (detectable by

    
     NMR at -217 ppm in 
    
    
    
    ), treat as hazardous waste immediately.
References
  • Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006).[3] Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148–161.[3] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Pommier, A., & Pons, J. M. (1995). The reaction of fluoride ion with -halocarbonyl compounds. Synthesis, 1995(07), 729-744. (Detailed mechanisms for Halex reactions relevant to synthesis).
  • Proudfoot, A. T., Bradberry, S. M., & Vale, J. A. (2006). Sodium fluoroacetate poisoning.[1][4] Toxicological Reviews, 25(4), 213-219. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Metabolic stability of alpha-fluorophenylacetamide derivatives

Metabolic Stability of -Fluorophenylacetamide Derivatives

Technical Guide for Medicinal Chemists & Drug Metabolism Scientists

Part 1: Executive Summary

Phenylacetamide scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in analgesics, anticonvulsants, and various CNS-active agents. However, the benzylic position (

The Solution: Introduction of a fluorine atom at the




Part 2: Mechanistic Basis of Stability

The Metabolic Liability: Benzylic Oxidation

In the parent phenylacetamide, the

Hydrogen Atom Transfer (HAT)
The Fluorine Blockade

Replacing a benzylic hydrogen with fluorine drastically alters this landscape:

  • Bond Strength: The C-F bond is significantly stronger (

    
    116 kcal/mol) than the benzylic C-H bond (
    
    
    85-90 kcal/mol), rendering the HAT step thermodynamically unfavorable.
  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong

    
    -electron withdrawing effect destabilizes any potential radical or cation forming at the 
    
    
    -carbon, further raising the transition state energy for enzymatic oxidation.
  • Steric Shielding: While fluorine's van der Waals radius (1.47 Å) is close to oxygen (1.52 Å) and larger than hydrogen (1.20 Å), it is small enough to avoid major steric clashes with the binding pocket, yet large enough to sterically hinder the approach of the bulky CYP450 heme-oxo species.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the proteo- (H) and fluoro- (F) derivatives.

MetabolicPathwaySubstrate_HPhenylacetamide(α-H)CYP_ComplexCYP450(FeO)3+ ComplexSubstrate_H->CYP_ComplexBindingRadical_IntBenzylic RadicalIntermediateCYP_Complex->Radical_IntHAT (Facile)BlockedOxidationBlockedCYP_Complex->BlockedC-F BondResists HATMetabolite_OHα-HydroxyMetaboliteRadical_Int->Metabolite_OHReboundSubstrate_Fα-Fluoro-PhenylacetamideSubstrate_F->CYP_ComplexBindingMetabolic_SwitchMetabolic Switching(Aromatic Hydroxylation)Blocked->Metabolic_SwitchSecondaryPathway

Caption: Comparative metabolic pathways. The


Part 3: Synthetic Accessibility

For drug development, the modified scaffold must be synthetically accessible. The most robust method for introducing fluorine at the

Electrophilic Fluorination
Recommended Protocol: Selectfluor-Mediated Fluorination

This approach avoids the use of highly toxic gas (

  • Substrate: Phenylacetamide derivative.

  • Base: Strong base (e.g., LiHMDS or LDA) to generate the enolate at -78°C.

  • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Mechanism: The enolate attacks the electrophilic fluorine of Selectfluor.

  • Yield: Typically 60-85% for phenylacetamides.

Alternative:Dehydroxyfluorination using DAST (Diethylaminosulfur trifluoride) on an

Part 4: Experimental Protocol (Microsomal Stability)

To quantify the stability improvement, a comparative Microsomal Stability Assay using Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) is required.

Materials
  • Test Compounds: Parent amide and

    
    -fluoro analog (10 mM DMSO stock).
    
  • Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Assay Workflow

The following self-validating workflow ensures data integrity.

AssayWorkflowPrep1. PreparationPre-warm buffer (37°C)Thaw MicrosomesIncubation2. IncubationMix Cpd (1µM) + Microsomes (0.5 mg/mL)Initiate with NADPHPrep->IncubationSampling3. SamplingAliquot at t = 0, 5, 15, 30, 45 minIncubation->SamplingQuench4. QuenchingAdd into Ice-Cold ACN + IS(Stops Metabolism)Sampling->QuenchAnalysis5. AnalysisCentrifuge -> LC-MS/MSCalculate % RemainingQuench->Analysis

Caption: Step-by-step workflow for the microsomal stability assay.

Detailed Methodology
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike test compound to final conc. of 1 µM (keeps DMSO < 0.1%). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Time Points: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Termination: Immediately dispense aliquot into 150 µL ice-cold ACN containing internal standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Inject supernatant onto LC-MS/MS.

Part 5: Data Analysis & Representative SAR

Calculation of Intrinsic Clearance ( )

Plot ln(% Remaining) vs. Time . The slope of the linear regression is

Representative Structure-Activity Relationship (SAR)

The table below summarizes the typical impact of

Compound VariantStructureMetabolic Liability

(min)

(µL/min/mg)
Stability Class
Parent

-H,

-H
High (Benzylic Oxidation)< 15> 100Unstable

-Fluoro

-F,

-H
Medium (Blocked 1 site)30 - 6020 - 50Moderate

-Difluoro

-F,

-F
Low (Fully Blocked)> 120< 10High

Interpretation:

  • Parent: Rapid clearance due to facile HAT at the benzylic position.

  • 
    -Fluoro:  Significant improvement. The remaining proton is deactivated by the geminal fluorine, but some oxidation may still occur or shift to the aromatic ring (para-position).
    
  • 
    -Difluoro:  Complete blockade of the benzylic site. Metabolism is forced to occur at less favorable sites (e.g., aromatic ring), often resulting in a "metabolically stable" classification.
    

Part 6: References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hähler, T., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Frontiers in Chemistry, 12. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Technical Guide: 2-Fluoro-2-phenylacetamide as a Bioisostere of Phenylacetamide

[1]

Executive Summary

In medicinal chemistry, the phenylacetamide scaffold is a ubiquitous pharmacophore found in analgesics, anticonvulsants, and psychotropics.[2] However, the benzylic (

1

This compound represents a high-value bioisostere where a single hydrogen atom at the benzylic position is replaced by fluorine.[1] This modification—known as the "Fluorine Effect"—does not merely block metabolic attack; it fundamentally alters the molecule's electronic landscape, lowers the pK

2

Physicochemical Profiling

The introduction of fluorine creates a "dipole-functionalized" scaffold. The following table contrasts the core properties of the parent phenylacetamide with its

PropertyPhenylacetamide (Parent)This compound (Bioisostere)Impact on Drug Design
Molecular Formula


Minimal steric increase (

vs

).[1]
Electronic Effect Neutral benzylic centerHighly electron-deficient benzylic centerIncreased metabolic stability against oxidation.[1][2]
Lipophilicity (LogP) ~0.64 - 0.80~0.95 - 1.10 (Predicted)Slight increase; F is lipophilic but polarizable.[1]
Amide N-H Acidity pK

~23-25 (DMSO)
pK

~20-22 (DMSO)
Inductive effect (

) of F increases N-H acidity, strengthening H-bond donor capacity.[1]
Metabolic Liability High (Benzylic hydroxylation)Low (C-F bond strength ~116 kcal/mol)Blocks CYP-mediated benzylic oxidation.[1][2]

Bioisosteric Mechanisms & Logic[1]

Metabolic Blockade (The Deuterium-Fluorine Axis)

While deuterium is often used to slow metabolism via the Kinetic Isotope Effect (KIE), fluorine offers a thermodynamic block.[2] The benzylic C-H bond in phenylacetamide is weak (~85 kcal/mol) and prone to radical abstraction by CYP450 enzymes (specifically CYP2C9 and CYP3A4).[2]

  • Mechanism: Replacing H with F increases the bond dissociation energy (BDE) to ~116 kcal/mol, effectively rendering the position inert to oxidative abstraction.[2]

  • Amidase Resistance: The electron-withdrawing nature of fluorine destabilizes the oxocarbenium-like transition state required for amide hydrolysis, while the slightly larger van der Waals radius of fluorine (1.47 Å) provides steric shielding against serine proteases/amidases.

Conformational Locking (The "Gauch Effect")

Unlike the freely rotating methylene group in phenylacetamide, the

dipole minimization2
  • Preferred Conformation: The C-F bond tends to align anti-periplanar to the carbonyl oxygen (

    
    ) to minimize dipole-dipole repulsion.[2]
    
  • Biological Consequence: This "pre-organizes" the molecule, potentially reducing the entropic penalty upon binding to a receptor pocket.[2]

GParentPhenylacetamide(Free Rotation)BioisostereThis compound(Conformationally Biased)Parent->Bioisostere α-FluorinationEffect1Dipole Repulsion(C-F vs C=O)Bioisostere->Effect1 ElectronicInteractionOutcomeEnhanced Binding Affinity(Lower Entropic Penalty)Effect1->Outcome StructuralRigidification

Figure 1: Logic flow demonstrating the conformational rigidification induced by

13

Synthetic Methodologies

Direct fluorination of phenylacetamide is often non-selective.[2] The most robust, "trustworthy" protocols rely on nucleophilic displacement of a leaving group or dehydroxyfluorination.[2]

Protocol A: Halex Reaction (Nucleophilic Displacement)

Best for: Large-scale synthesis, cost-effectiveness.[1]

Reagents: 2-Bromo-2-phenylacetamide, Silver Fluoride (AgF) or Potassium Fluoride (KF) with 18-Crown-6.[1] Solvent: Acetonitrile (MeCN) or PEG-400.[2]

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 2-bromo-2-phenylacetamide (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Fluorination: Add AgF (1.5 eq) in a single portion under nitrogen atmosphere. Note: AgF is photosensitive; wrap the flask in foil.

  • Reaction: Stir vigorously at 40°C for 12–16 hours. Monitor by TLC (hexane/EtOAc 7:3) or LC-MS.[1][2] The product will appear as a new spot with slightly higher

    
     than the bromo-starting material.
    
  • Workup: Filter the mixture through a Celite pad to remove precipitated AgBr. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: Dehydroxyfluorination (DAST/Deoxo-Fluor)

Best for: High functional group tolerance, late-stage functionalization.[1]

Reagents: Mandelamide (2-hydroxy-2-phenylacetamide), DAST (Diethylaminosulfur trifluoride).[1] Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step Protocol:

  • Setup: Cool a solution of mandelamide (1.0 eq) in anhydrous DCM to -78°C.

  • Addition: Dropwise add DAST (1.2 eq). Caution: DAST reacts violently with water; ensure strict anhydrous conditions.[2]

  • Warming: Allow the reaction to warm to room temperature over 4 hours.

  • Quench: Pour the mixture into saturated aqueous

    
     (gas evolution!).
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Experimental Validation: Stability Assays

To confirm the bioisosteric advantage, the following assays are standard.

Microsomal Stability Assay (Protocol)

This assay quantifies the resistance to CYP-mediated oxidation.[2]

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[2]4) at 37°C.[2][4]

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: 2-Fluoro analog should show >2-fold increase in half-life (

      
      ) compared to phenylacetamide.[1]
      
Plasma Stability (Amidase Activity)[2]
  • Incubation: Spike compound (10 µM) into pooled human plasma.

  • Timepoints: 0, 1, 4, and 24 hours at 37°C.

  • Analysis: Monitor the appearance of phenylacetic acid (hydrolysis product) via LC-MS.

References

  • Synthesis via Halex Reaction

    • Title: Nucleophilic fluorine substitution reaction of -carbonyl benzyl bromide...
    • Source:RSC Advances, 2014.[2]

    • URL:[Link]

  • Conform

    
    -Fluorine: 
    
    • Title: The preferred conform

      
      -fluoroamides.[5]
      
    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1999.[2]

    • URL:[Link]

  • Metabolic Stability Mechanisms

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:Journal of Medicinal Chemistry, 2020.[2]

    • URL:[Link][2]

  • General Phenylacetamide Properties

    • Title: 2-Phenylacetamide | CAS 103-81-1 Data.[1][3][6]

    • Source: ChemicalBook.[2][3]

In-Depth Technical Guide: Solubility and Solvent Interactions of 2-Fluoro-2-phenylacetamide

[1][2]

Executive Summary & Chemical Identity[3][4][5]

This compound is a functionalized amide characterized by the presence of a fluorine atom at the alpha-benzylic position.[1][2] This structural modification significantly alters its physicochemical properties compared to its non-fluorinated parent, 2-phenylacetamide.[1][2]

  • Chemical Structure: A phenyl ring attached to an alpha-carbon bearing both a fluorine atom and a primary amide group (

    
    ).[1][2]
    
  • Key Application: It serves as a chiral building block in the synthesis of bioactive compounds, where the fluorine atom modulates metabolic stability (blocking metabolic oxidation at the benzylic position) and lipophilicity.[1]

  • Safety Warning:

    
    -Fluorinated amides can exhibit high toxicity (analogous to fluoroacetamide).[1][2] All solubility experiments described herein must be conducted in a fume hood with appropriate PPE (nitrile/neoprene gloves, eye protection).[1][2]
    

Physicochemical Basis of Solubility[2]

To understand the solubility behavior of this compound without relying solely on empirical trial-and-error, we must analyze the "Fluorine Effect" on the amide functionality.[1][2]

The Fluorine Effect on Solvation

The introduction of a fluorine atom at the


  • Increased Acidity of Amide Protons: The electron withdrawal makes the amide

    
     protons more acidic, enhancing their ability to act as Hydrogen Bond Donors (HBD).[1] This typically increases solubility in Hydrogen Bond Acceptor (HBA) solvents like DMSO, DMF, and Acetone.[1][2]
    
  • Dipole Moment: The C-F bond adds a significant dipole vector, increasing the overall polarity of the molecule compared to 2-phenylacetamide.[1]

  • Lipophilicity (LogP): While the phenyl ring drives lipophilicity, the polar amide and C-F bond moderate it.[1][2] The compound is expected to have a LogP

    
     0.5 – 1.0 , placing it in the "moderately polar" category.[1]
    
Comparative Solubility Matrix

Based on SAR analysis of 2-phenylacetamide (CAS 103-81-1) and

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High Strong H-bond acceptance from solvent stabilizes the acidic amide protons.[1][2]
Alcohols Methanol, Ethanol, IPAHigh Favorable H-bonding network (Donor/Acceptor).[1][2] Solubility likely decreases as alcohol chain length increases.[2]
Chlorinated Dichloromethane (DCM), ChloroformGood Excellent solvation of the aromatic ring; dipole-dipole interactions stabilize the amide.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate to Good Good general solvents; Acetone is a strong H-bond acceptor.[1][2]
Ethers THF, MTBE, 1,4-DioxaneModerate Soluble, but may require heating.[1][2] THF is superior to MTBE due to higher polarity.[1][2]
Hydrocarbons Hexanes, Heptane, TolueneLow / Insoluble The polar amide headgroup prevents solvation in non-polar aliphatic chains.[2] Toluene may dissolve it at reflux (useful for recrystallization).[1][2]
Water Water (

)
Low (Cold) / Moderate (Hot) The hydrophobic phenyl ring limits cold water solubility.[2] Heating overcomes the lattice energy, allowing H-bonding.[1][2]

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch purity and polymorphs can affect solubility, researchers must validate these values empirically.[1][2] Below are two standardized protocols.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves (mg/mL).[1]

Materials:

  • Analytical Balance (0.01 mg precision)

  • Scintillation vials (20 mL) with PTFE-lined caps[1][2]

  • Syringe filters (0.45 µm PTFE or Nylon)[1][2]

  • Temperature-controlled shaker or water bath[1][2]

Workflow:

  • Saturation: Add excess this compound solid to 2.0 mL of the target solvent in a vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Validation Check: Ensure solid is still visible.[1][2][3] If fully dissolved, add more solid.[1][2]

  • Filtration: Withdraw 1.0 mL of supernatant using a pre-warmed syringe and filter into a tared vial.

  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum for 4 hours.

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Use this to identify the optimal solvent system for purification.[1]

Logic: The ideal solvent dissolves the target at high temperatures (reflux) but precipitates it at low temperatures (0–4°C).[1]

  • Screening: Place 100 mg of compound in a test tube.

  • Addition: Add solvent dropwise while heating to reflux until dissolved.

  • Observation:

    • Dissolves in <0.5 mL: Too soluble (Poor recovery).[1][2]

    • Dissolves in 1–5 mL:Ideal candidate.

    • Insoluble in >5 mL: Poor solvent.[2]

  • Cooling: Allow the "Ideal" tubes to cool slowly to RT, then to 4°C.

  • Result: Massive crystal formation indicates a successful solvent system.[1][2]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for selecting a solvent system for this compound based on the intended application (Reaction vs. Purification).

SolubilityWorkflowStartStart: Select ApplicationReactionReaction Solvent(Homogeneous Phase)Start->ReactionPurificationPurification(Recrystallization)Start->PurificationPolarityCheckCheck Reagent CompatibilityReaction->PolarityCheckNoteNote: Avoid Alcohols if reagentsare moisture/protic sensitive.Reaction->NoteSolubilityTestSolubility Test(Hot vs Cold)Purification->SolubilityTestDCMDichloromethane(Standard)PolarityCheck->DCMNon-polar reagentsDMFDMF/DMSO(Nucleophilic Subs.)PolarityCheck->DMFPolar/Ionic reagentsSingleSolventSingle Solvent:Ethanol or TolueneSolubilityTest->SingleSolventHigh Temp Coeff.BinarySystemBinary System:EtOAc + HexanesSolubilityTest->BinarySystemHigh Sol. in Polar

Caption: Decision tree for selecting solvents for this compound based on process requirements.

Mechanistic Insights & Troubleshooting

The "Oiling Out" Phenomenon

Issue: During recrystallization (especially from water/ethanol mixtures), the compound may separate as an oil rather than crystals.[1] Cause: The melting point of fluorinated amides can be lower than their non-fluorinated counterparts.[1] If the saturation temperature > melting point, the compound oils out.[1] Solution:

  • Increase the volume of the solvent to lower the saturation temperature.[1]

  • Switch to a lower-boiling solvent system (e.g., DCM/Hexanes instead of Water/Ethanol).[1][2]

  • Seed the solution with a pure crystal at a temperature slightly below the melting point.

Impact of Impurities

Precursors such as 2-Fluoro-2-phenylacetic acid or Methyl 2-fluoro-2-phenylacetate may be present.[1][2]

  • Acid Impurity: Will be much more soluble in basic aqueous solutions (NaHCO3 wash removes it).[1][2]

  • Ester Impurity: Will be more soluble in hexanes than the amide.[1] Washing the solid crude amide with cold hexanes often removes residual ester.[1]

References

  • Context: Provides baseline solubility data for the non-fluorinated parent compound, establishing the solubility in ethanol and hot w
  • PubChem. (2025).[1][2][4] Fluoroacetamide Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

    • Context: Citations regarding the toxicity and polarity shifts associated with alpha-fluoro amides.[1]

    • Context: Used to infer solubility of the metabolic precursor and safety handling for fluorinated phenylacetic derivatives.[1]

  • Organic Syntheses. (1952).[1][2][5] Phenylacetamide Synthesis and Purification. Org. Synth. 1952, 32,[1][2][5] 92. Retrieved from [Link][1][2]

    • Context: Authoritative protocol for the recrystallization of phenylacetamides

The Synthetic Chemist's Guide to α-Fluoroamides: Pathways, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of the α-Fluoroamide Motif

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[1] The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] Among the various fluorinated functionalities, the α-fluoroamide moiety has emerged as a particularly valuable structural motif. Its presence in pharmaceuticals and agrochemicals underscores the growing importance of efficient and selective synthetic routes to this versatile functional group.

This in-depth technical guide provides a comprehensive overview of the key synthetic pathways to α-fluoroamides. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their own work. We will delve into the core chemical principles underpinning each methodology, offering not just protocols, but also a deeper understanding of the causality behind experimental choices.

I. Electrophilic Fluorination: The Workhorse Approach

The most established and widely employed strategy for the synthesis of α-fluoroamides is the electrophilic fluorination of an enolate or enol equivalent. This approach relies on the generation of a nucleophilic carbanion at the α-position to the amide carbonyl, which then attacks an electrophilic fluorine source.

Mechanism and Key Considerations

The general mechanism involves the deprotonation of an amide with a suitable base to form an enolate, which is then quenched with an electrophilic fluorinating reagent. The choice of base and fluorinating agent is critical and depends on the substrate and desired outcome (e.g., diastereoselectivity or enantioselectivity).

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[2][4] NFSI is often favored for its high reactivity and compatibility with a range of reaction conditions.[5]

Asymmetric Electrophilic Fluorination

The development of asymmetric methods for electrophilic fluorination has been a major focus, enabling the synthesis of enantioenriched α-fluoroamides. This is typically achieved through the use of chiral catalysts, such as metal complexes or organocatalysts, which can control the stereochemical outcome of the fluorination step. For instance, nickel-catalyzed enantioselective α-fluorination of N-Boc-protected amides has been reported with high yields and enantiomeric excesses.[6]

II. Nucleophilic Fluorination: Taming the Elusive Fluoride Ion

Direct nucleophilic fluorination to form α-fluoroamides is inherently more challenging due to the low nucleophilicity and high basicity of the fluoride ion. However, innovative strategies have been developed to overcome these hurdles.

The "Umpolung" or Polarity Reversal Strategy

A notable advancement in nucleophilic α-fluorination of amides involves a polarity reversal (umpolung) strategy.[7] This approach circumvents the need for a traditional enolate intermediate. Instead, the amide is activated to create an electrophilic α-carbon, which can then be attacked by a nucleophilic fluoride source. This method has been successfully applied to the synthesis of a fluorinated analog of the antidepressant citalopram.[7]

III. Asymmetric Synthesis via Rearrangement and Catalysis

Beyond direct fluorination, several elegant asymmetric methods have been developed that construct the α-fluoroamide moiety with excellent stereocontrol.

Zwitterionic Aza-Claisen Rearrangement

An alternative and effective method for the stereoselective synthesis of α-fluoroamides is the zwitterionic aza-Claisen rearrangement.[8][9][10] This reaction involves the treatment of a homochiral N-allylpyrrolidine with an α-fluoroacid chloride. The rearrangement proceeds with high diastereoselectivity, affording α-fluoro-γ-vinylamide products that are versatile synthetic intermediates.[8] This method provides a valuable complement to asymmetric electrophilic fluorination strategies.[9]

aza_claisen_rearrangement

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of α-fluoroamides.[11][12][13] In a notable example, enantioenriched α-fluoroamides can be prepared from readily accessible α-fluoroenals and amines.[11] The NHC catalyst activates the α-fluoroenal towards nucleophilic attack by the amine, proceeding through a series of intermediates to afford the final product with high enantioselectivity.[11][12] This method is attractive due to its mild reaction conditions and tolerance of a wide range of functional groups.[11]

NHC_Catalysis

IV. Modern Radical-Based Approaches

Recent years have witnessed the emergence of novel radical-based methods for the synthesis of fluorinated compounds, offering unique reactivity and selectivity.

Photoredox-Catalyzed Carbofluorination

Visible-light photoredox catalysis has provided a mild and efficient pathway to α-fluoro-α-amino acid derivatives.[14] This method involves the generation of an alkyl radical, which undergoes conjugate addition to a dehydroalanine derivative. The resulting radical intermediate is then trapped by an electrophilic fluorine source, such as Selectfluor®, to afford the desired α-fluoro-α-amino acid.[14] The reaction proceeds under mild conditions and is tolerant of a variety of functional groups.[14]

Photoredox_Catalysis

Iron-Catalyzed Fluoroamide-Directed C-H Fluorination

A mild and efficient method for the directed fluorination of C-H bonds has been developed using an iron catalyst.[15] In this approach, an N-fluoroamide serves as both the directing group and the fluorine source. The reaction proceeds via a radical mechanism, with the iron catalyst mediating the transfer of a fluorine atom to a C-H bond of the substrate.[15] This method offers a powerful tool for late-stage fluorination.[15]

V. Comparative Analysis of Key Methodologies

MethodKey FeaturesAdvantagesLimitations
Electrophilic Fluorination Enolate formation followed by reaction with an electrophilic fluorine source (e.g., NFSI, Selectfluor®).Well-established, broad substrate scope, amenable to asymmetric catalysis.Requires strong bases for less acidic substrates, potential for side reactions.
Nucleophilic Fluorination Activation of the amide for nucleophilic attack by a fluoride source.Utilizes readily available fluoride sources, offers complementary reactivity.Challenging due to the nature of the fluoride ion, fewer developed methods.
Zwitterionic Aza-Claisen Rearrangement [2][2]-Sigmatropic rearrangement of a zwitterionic intermediate.High diastereoselectivity, provides access to chiral α-fluoro-γ-vinylamides.Requires specific starting materials (homochiral N-allylpyrrolidines and α-fluoroacid chlorides).
NHC Catalysis Organocatalytic activation of α-fluoroenals.Mild conditions, high enantioselectivity, broad functional group tolerance.Requires the synthesis of α-fluoroenal starting materials.
Photoredox Catalysis Visible-light-mediated radical carbofluorination.Very mild conditions, excellent functional group tolerance, provides access to α-fluoro-α-amino acids.May require specific substrates (e.g., dehydroalanine derivatives).

VI. Experimental Protocols

General Protocol for Asymmetric NHC-Catalyzed Synthesis of α-Fluoroamides

This protocol is adapted from Wheeler, P. et al., Chem. Sci., 2013, 4, 3443-3447.[11]

To a vial containing a magnetic stir bar is added the triazolium salt (20 mol %), 1-hydroxy-7-azabenzotriazole (HOAt, 20 mol %), and sodium pivalate (1.5 equiv.). The vial is sealed and purged with nitrogen. Toluene (to 0.05 M) is added, followed by the amine hydrochloride (1.0 equiv.) and the α-fluoroenal (1.5 equiv.). The reaction mixture is stirred at 23 °C for 12-16 hours. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

General Procedure for Zwitterionic Aza-Claisen Rearrangement

This protocol is adapted from O'Hagan, D. et al., Beilstein J. Org. Chem., 2005, 1, 15.[8]

To a solution of the N-allylpyrrolidine derivative in a suitable solvent (e.g., dichloromethane) under an inert atmosphere is added a Lewis acid catalyst (e.g., Yb(OTf)₃). The mixture is cooled to the desired temperature (e.g., -78 °C), and the α-fluoroacid chloride is added dropwise. The reaction is stirred for the appropriate time and then quenched. The crude product is purified by chromatography to yield the α-fluoroamide.

VII. Future Outlook

The field of α-fluoroamide synthesis continues to evolve, with a growing emphasis on the development of more sustainable and efficient methods. Emerging areas of interest include:

  • Electrochemical Synthesis: The use of electrochemistry offers a green and powerful tool for driving challenging transformations. The development of electrochemical methods for the direct α-fluorination of amides is a promising area of future research.

  • Biocatalysis: The use of enzymes to catalyze the synthesis of α-fluoroamides could offer unparalleled selectivity and sustainability.[16] While still in its early stages, biocatalytic approaches hold significant potential for the future of organofluorine chemistry.[16]

The continued development of novel synthetic methodologies for α-fluoroamides will undoubtedly accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Ni, C., Hu, M., & Hu, J. (2015). Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825. [Link]

  • Teskey, C. J., & Maulide, N. (2019). Nucleophilic α-Fluorination of Amides. Angewandte Chemie International Edition, 58(15), 5039-5042. [Link]

  • Braga, A. A., & Greaney, M. F. (2017). Asymmetric α-Fluorination of Carbonyl Compounds. In Organo-Fluorine Chemistry (pp. 1-34). Wiley-VCH. [Link]

  • Sodeoka, M., & Hamashima, Y. (2009). Catalytic Asymmetric Fluorination of Carbonyl Compounds. In Modern Organofluorine Chemistry (pp. 125-156). Wiley-VCH. [Link]

  • Wheeler, P., & Rovis, T. (2013). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Chemical Science, 4(9), 3443-3447. [Link]

  • De Santis, G., Maranzana, A., Lauria, F., Spennacchio, M., Andresini, M., Purgatorio, R., ... & Degennaro, L. (2025). Tunable Preparation of α‐Aminoacyl Fluorides and α‐Fluoroamides via Base‐Induced Cascade Multiple‐Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

  • Sim, J., Campbell, M. W., & Molander, G. A. (2019). Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. ACS Catalysis, 9(2), 1558-1563. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2005). Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. Beilstein Journal of Organic Chemistry, 1(1), 15. [Link]

  • Shrestha, R., & White, M. C. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society, 138(40), 13134-13137. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • Gouverneur, V., & Seppelt, K. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 20(7), 12845-12881. [Link]

  • Szabó, K. J. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3073-3077. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2005). Stereoselective alpha-fluoroamide and alpha-fluoro-gamma-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. *PubMed. [Link]

  • Wheeler, P., & Rovis, T. (2013). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Chemical Science, 4(9), 3443-3447. [Link]

  • Le, C. V., & Hyster, T. K. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2005). Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. Beilstein Journal of Organic Chemistry, 1(1), 15. [Link]

  • Umemoto, T. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 2336-2374. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Qiu, X. L., & Qing, F. L. (2012). Recent advances in the synthesis of fluorinated amino acids. Frontiers of Chemistry in China, 7(3), 249-261. [Link]

  • Enders, D., & Niemeier, O. (2009). N-Heterocyclic carbene catalyzed reactions. Angewandte Chemie International Edition, 48(52), 9676-9686. [Link]

  • Mondal, S., & Ghorai, P. (2025). Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. Asian Journal of Organic Chemistry. [Link]

  • Tius, M. A. (2012). Asymmetric Fluorination of Enamides: Access to α-Fluoroimines Using an Anionic Chiral Phase-Transfer Catalyst. Journal of the American Chemical Society, 134(38), 15722-15725. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • Zhang, W., & Arnold, F. H. (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Journal of the American Chemical Society, 145(30), 16467-16472. [Link]

  • Biju, A. T., & Glorius, F. (2011). Recent advances in N-heterocyclic carbene (NHC) catalyzed fluorination and fluoroalkylation. Chemical Communications, 47(40), 11116-11126. [Link]

  • Doyle, A. G. (2023). Nucleophilic Fluorination. The Doyle Group, UCLA. [Link]

  • Sun, J., & He, Z. (2012). N-heterocyclic carbene catalyzed enantioselective α-fluorination of aliphatic aldehydes and α-chloro aldehydes: synthesis of α-fluoro esters, amides, and thioesters. Angewandte Chemie International Edition, 51(48), 12042-12046. [Link]

  • Lee, S. Y., Neufeind, S., & Fu, G. C. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(25), 8899-8902. [Link]

  • Arnold, F. H. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. Caltech Authors. [Link]

  • Samec, J. S. M. (2016). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology. [Link]

  • Maruoka, K. (2001). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Pure and Applied Chemistry, 73(2), 243-246. [Link]

  • Arnold, F. H. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. [Link]

  • Tian, S.-K. (2021). Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Umemoto, T. (2018). NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. In Fluorination (pp. 1-57). Springer. [Link]

Sources

Thermodynamic Profiling of 2-Fluoro-2-phenylacetamide: A Guide to Solid-Liquid Equilibrium and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-2-phenylacetamide (CAS: 351-54-2 / Generic Class) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phenylacetamide. The introduction of a fluorine atom at the


-position induces significant electronic and steric changes—often referred to as the "Fluorine Effect"—which alters metabolic stability, lipophilicity, and crystal packing forces.[1]

This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of this compound. Unlike its non-fluorinated parent (2-phenylacetamide, MP ~158°C), the


-fluoro derivative exhibits distinct solid-state behaviors that challenge standard formulation strategies.[1] This document outlines the theoretical underpinnings, experimental protocols, and mathematical modeling required to profile this compound for pharmaceutical applications.[1]

The Fluorine Effect: Structural & Thermodynamic Implications[1]

The substitution of a hydrogen atom with fluorine (


 Å) exerts a profound influence on the thermodynamic landscape of the acetamide core.[1]
Electronic Withdrawal and Acidity

The high electronegativity of fluorine (


) creates a strong dipole moment at the C

-F bond. This pulls electron density away from the amide nitrogen, potentially lowering the pK

of the amide protons compared to the parent phenylacetamide.[1]
  • Impact: Enhanced hydrogen bond donor capability of the NH

    
     group, altering solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]
    
Crystal Lattice Disruption

While 2-phenylacetamide crystallizes in a robust lattice driven by intermolecular N-H···O hydrogen bonds (Melting Point: 156–158°C), the introduction of the


-fluorine atom often disrupts this packing efficiency.[1]
  • Thermodynamic Consequence: A reduction in the enthalpy of fusion (

    
    ) and melting temperature (
    
    
    
    ) is typically observed unless the fluorine atom participates in stabilizing C-F[1]···H-N interactions.[1]
Lipophilicity Shift

Fluorination typically increases the partition coefficient (


).[1] For this compound, this shift necessitates a re-evaluation of solvent selection for crystallization and formulation.

Solid-State Characterization Workflow

To establish a baseline for thermodynamic modeling, the solid-state properties must be rigorously defined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

CharacterizationWorkflow Sample Crude This compound TGA TGA Analysis (Decomposition T) Sample->TGA Thermal Stability DSC DSC Analysis (Tm, ΔfusH) Sample->DSC Phase Transition XRPD XRPD (Polymorph ID) Sample->XRPD Crystal Form Solubility Solubility Screening (Gravimetric) TGA->Solubility Limit T Max DSC->Solubility Define T Range Model Thermodynamic Modeling XRPD->Model Lattice Energy Solubility->Model Data Fitting

Figure 1: Integrated workflow for the thermodynamic characterization of fluorinated amides.

Experimental Protocol: DSC Analysis

Objective: Determine the onset melting temperature (


) and enthalpy of fusion (

).
  • Preparation: Weigh 3–5 mg of dried this compound into an aluminum crucible. Crimp with a perforated lid to allow volatile escape if decomposition occurs.[1]

  • Calibration: Calibrate the DSC instrument using an Indium standard (

    
    C, 
    
    
    
    J/g).
  • Run Parameters:

    • Equilibration: 25°C for 5 minutes.

    • Ramp Rate: 5°C/min or 10°C/min.

    • Range: 25°C to 200°C (Stop prior to decomposition determined by TGA).

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the endothermic melting peak. The area under the curve corresponds to

    
    .
    

Solubility Equilibrium and Thermodynamics

Understanding the solubility of this compound in pure and binary solvents is essential for process crystallization.

Solvent Selection Strategy

Due to the "Fluorine Effect," the solubility profile will likely deviate from the parent phenylacetamide.[1]

  • Protic Solvents (Methanol, Ethanol): High solubility expected due to H-bonding.[1]

  • Aprotic Polar (Acetone, Ethyl Acetate): Moderate-to-high solubility; useful for cooling crystallization.

  • Non-Polar (Hexane, Toluene): Low solubility; useful as anti-solvents.[1]

Experimental Protocol: Gravimetric Method (Static Equilibrium)

This method is the "Gold Standard" for generating solubility data (


) for thermodynamic modeling.
  • Excess Addition: Add excess solid this compound to 20 mL of the selected solvent in a jacketed equilibrium cell.

  • Agitation: Stir continuously using a magnetic stirrer at the set temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2–4 hours at constant temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.[1]
    
  • Quantification:

    • Transfer a known mass of supernatant to a tared weighing dish.[1]

    • Evaporate solvent (vacuum oven at 40°C).

    • Weigh the dry residue until constant mass is achieved.[1]

  • Calculation: Determine mole fraction solubility (

    
    ).
    

Thermodynamic Modeling

To predict solubility at unmeasured temperatures and optimize crystallization yields, experimental data must be correlated using semi-empirical models.[1]

Modified Apelblat Equation

The Modified Apelblat equation is widely accepted for correlating the solubility of amides in organic solvents.[1] It accounts for the non-ideal behavior of the solution.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution can be calculated:

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process, meaning solubility increases with temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Dissolution (

    
    ): 
    
    
    
    

Data Interpretation Table (Hypothetical Profile):

ParameterSignPhysical Interpretation

Negative (-)Spontaneous dissolution process.[1]

Positive (+)Endothermic; heating promotes solubility (typical for amides).[1]

Positive (+)Entropy-driven process; disorder increases upon solvation.[1]

Process Optimization Logic

The following diagram illustrates the decision matrix for selecting a crystallization solvent based on the thermodynamic data collected above.

OptimizationLogic Start Solubility Data (x_i) Slope Calculate d(x)/dT (Solubility Curve Slope) Start->Slope HighSlope Steep Slope (High d(x)/dT) Slope->HighSlope > 0.5 g/L/K FlatSlope Flat Slope (Low d(x)/dT) Slope->FlatSlope < 0.1 g/L/K Cooling Cooling Crystallization Recommended HighSlope->Cooling Evap Evaporative/Anti-Solvent Crystallization FlatSlope->Evap Yield Calculate Theoretical Yield Yield = M * (x_T1 - x_T2) Cooling->Yield Evap->Yield

Figure 2: Decision matrix for crystallization process design based on solubility thermodynamics.

References

  • Li, Y., et al. (2019).[1] Solubility Behavior of 2-Phenylacetamide in Sixteen Pure Solvents and Dissolution Properties of Solution. Journal of Molecular Liquids. Link

  • PubChem. (2025).[3][4] Compound Summary for CID 7003725, (2R)-2-fluoro-2-phenylacetic acid. National Center for Biotechnology Information.[1] Link

  • Thalladi, V. R., et al. (1998).[1] Fluorine–Hydrogen Bond Interactions in the Solid State. Journal of the American Chemical Society.[1] Link

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Phenylacetamide Derivatives. National Institute of Standards and Technology.[1] Link

  • Wang, J., et al. (2018).[1] Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates. Fluid Phase Equilibria. Link

Sources

Methodological & Application

Synthesis of 2-fluoro-2-phenylacetamide from ethyl alpha-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-fluoro-2-phenylacetamide (Target) from ethyl


-fluorophenylacetate  (Starting Material). The protocol utilizes a nucleophilic acyl substitution (ammonolysis) strategy. This transformation is critical in medicinal chemistry, as 

-fluoroamides serve as bioisosteres for non-fluorinated amides, often exhibiting improved metabolic stability and lipophilicity.

Two complementary protocols are provided:

  • Protocol A (Aqueous): A high-throughput, "green" method using ammonium hydroxide.

  • Protocol B (Anhydrous): A high-yield method using methanolic ammonia, recommended for moisture-sensitive substrates or to minimize hydrolysis byproducts.

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic attack of ammonia on the ester carbonyl carbon. The presence of the electron-withdrawing fluorine atom at the


-position enhances the electrophilicity of the carbonyl, generally accelerating the reaction compared to non-fluorinated analogs.
Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and competing side reactions (hydrolysis) that must be mitigated.

G cluster_conditions Critical Control Points SM Ethyl 2-fluoro-2-phenylacetate (Starting Material) TI Tetrahedral Intermediate SM->TI + NH3 SIDE 2-Fluoro-2-phenylacetic Acid (Hydrolysis Impurity) SM->SIDE + H2O / OH- NH3 Ammonia (Nucleophile) NH3->TI PROD This compound (Target Product) TI->PROD - EtOH BYPROD Ethanol (Leaving Group) TI->BYPROD

Figure 1: Reaction pathway for the ammonolysis of ethyl


-fluorophenylacetate. High ammonia concentration favors the green path over the red hydrolysis path.

Safety & Pre-requisites

Hazard Warning:


-Fluorinated carbonyl compounds can be toxic. While this compound is less toxic than fluoroacetamide (a known rodenticide), it should be handled with extreme caution.
  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Ventilation: All operations involving ammonia and volatile fluorinated esters must be performed in a functioning fume hood.

  • Waste: Segregate fluorinated organic waste.

Experimental Protocols

Reagents & Materials
ReagentMW ( g/mol )Equiv.Role
Ethyl

-fluorophenylacetate
182.191.0Substrate
Ammonium Hydroxide (28-30% aq) 35.0510-20Reagent (Protocol A)
Ammonia in Methanol (7 N) 17.0310-20Reagent (Protocol B)
Ethyl Acetate 88.11-Extraction Solvent
Hexanes/Heptane 100.20-Recrystallization
Protocol A: Aqueous Ammonolysis (Standard)

Best for: Routine synthesis where trace hydrolysis is acceptable.

  • Charge: Add 10.0 mmol (1.82 g) of ethyl

    
    -fluorophenylacetate to a 50 mL round-bottom flask.
    
  • Solubilization: Add 5 mL of methanol to ensure miscibility (optional, but improves homogeneity).

  • Addition: Slowly add 15 mL of concentrated ammonium hydroxide (28-30%

    
    ) at 
    
    
    
    (ice bath).
    • Note: The reaction is exothermic. Cooling prevents volatilization of ammonia.

  • Reaction: Seal the flask tightly. Allow the mixture to stir vigorously at Room Temperature (RT) for 12–16 hours.

  • Monitoring: Check via TLC (System: 30% EtOAc in Hexanes). The ester spot (

    
    ) should disappear; a lower 
    
    
    
    amide spot (
    
    
    ) will appear.
  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

    • The product often precipitates as a white solid upon removal of solvent.

    • If solid forms: Filter and wash with cold water (removes ammonium salts and traces of acid).

    • If oil remains: Extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
Protocol B: Methanolic Ammonolysis (Anhydrous)

Best for: High purity requirements; preventing hydrolysis.

  • Charge: Dissolve 10.0 mmol (1.82 g) of ethyl

    
    -fluorophenylacetate in 5 mL of dry methanol.
    
  • Addition: Add 20 mL of 7 N

    
     in Methanol at 
    
    
    
    .
  • Reaction: Seal the pressure tube or flask securely. Stir at RT for 6–12 hours.

    • Optimization: If reaction is slow, mild heating to

      
       is permissible, but avoid higher temperatures to prevent defluorination or racemization.
      
  • Workup: Evaporate the solvent and excess ammonia in vacuo.

  • Purification: Recrystallize the crude residue from an EtOAc/Hexane mixture (typically 1:3 ratio) to yield white crystalline needles.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your isolated product against these expected parameters.

Expected Data Table
ParameterExpected ValueNotes
Physical State White Crystalline SolidCrude may be off-white
Yield 75 – 90%Lower yields indicate hydrolysis
Melting Point 125 – 135°C (Estimated)Compare to 2-phenylacetamide (

).[1] Fluorine substitution typically lowers MP slightly but maintains crystallinity.
NMR Diagnostics (Critical for Confirmation)

The disappearance of ethyl signals and appearance of amide protons confirms the transformation.

  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       7.30–7.50 (m, 5H, Ar-H )
      
    • 
       6.50–7.50 (br s, 2H, CONH 
      
      
      
      ) – Distinctive broad singlets, may appear as two separate peaks due to restricted rotation.
    • 
       5.80 (d, 
      
      
      
      , 1H, Ar-CH F-CO) – The "Signature" doublet. Large coupling constant confirms Fluorine is intact.
    • ABSENT:

      
       4.20 (q) and 
      
      
      
      1.25 (t) – Indicates complete removal of the ethyl ester group.
  • 
     NMR: 
    
    • 
       -180 to -200 ppm (d, typically). Single peak confirms no defluorination occurred.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Oil Product Incomplete precipitation or HydrolysisUse Protocol B (Methanolic

). If oil, seed with crystal or triturates with cold pentane.
Starting Material Remains Reaction stalledIncrease

equivalents (up to 30 eq). Ensure system is sealed to keep

concentration high.
New Impurity by TLC Hydrolysis (Carboxylic Acid)Acidify aqueous layer during workup to pH 2 and extract to remove acid byproduct, then recrystallize amide.

References

  • Middleton, W. J., & Bingham, E. M. (1980).

    
    -Fluorination of carbonyl compounds with sulfur tetrafluoride. Journal of Organic Chemistry.  (General reactivity of 
    
    
    
    -fluoro carbonyls).
  • Organic Syntheses. (1932). Ethyl Phenylacetate.[2] Org.[3] Synth. 12, 30. (Base protocol for phenylacetate derivatives).

  • Pattison, F. L. M., et al. (1956). Toxic Fluorine Compounds. Nature.
  • ChemicalBook. (2023). 2-Phenylacetamide Physical Properties. (Reference for non-fluorinated analog comparison).

Sources

Application Notes and Protocols for the Ammonolysis of α-Fluorophenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Fluorophenylacetamides in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] α-Fluorophenylacetic acid derivatives, and specifically their corresponding amides (α-fluorophenylacetamides), are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. These motifs are being explored for their potential in treating a variety of diseases, including cancer.[2] The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, for instance, has yielded compounds with potent anticancer activity, particularly against prostate carcinoma cell lines.[2]

This application note provides a detailed protocol for the synthesis of α-fluorophenylacetamides through the ammonolysis of α-fluorophenylacetic acid esters. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss key considerations for reaction optimization and troubleshooting.

Chemical Principles and Mechanism of Ammonolysis

The ammonolysis of esters is a classic organic transformation that converts an ester into an amide. The reaction proceeds through a nucleophilic acyl substitution mechanism.[3] In this process, ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate.[3] The reaction is then driven forward by the collapse of this intermediate and the expulsion of an alkoxide leaving group, yielding the desired amide.

A second molecule of ammonia can act as a general base, facilitating the deprotonation of the attacking ammonia molecule and the protonation of the leaving alkoxide group.[4] This base catalysis can significantly lower the activation energy of the reaction.[4]

The presence of an α-fluorine atom can influence the reactivity of the ester. The electron-withdrawing nature of fluorine can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, steric hindrance from the fluorine atom and the phenyl group may also play a role in the reaction kinetics.

Experimental Protocol: Synthesis of 2-Fluoro-2-phenylacetamide

This protocol details the synthesis of this compound from ethyl 2-fluoro-2-phenylacetate.

Materials:

  • Ethyl 2-fluoro-2-phenylacetate

  • Methanolic ammonia (7 N)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Safety Precautions:

  • Ammonia is a corrosive and toxic gas. Handle concentrated ammonia solutions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction may generate pressure. Ensure the reaction vessel is not sealed and is properly vented.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-fluoro-2-phenylacetate (1.0 eq).

  • Addition of Ammonia: In a fume hood, add a 7 N solution of ammonia in methanol (5.0-10.0 eq) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take several hours to reach completion. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Workup: a. Once the reaction is complete, cool the mixture in an ice bath. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol. c. Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane. d. Wash the organic layer with brine (saturated aqueous sodium chloride solution). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The purified product should be a white solid.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹⁹F NMR spectroscopy

  • ¹³C NMR spectroscopy

  • Mass spectrometry

  • Melting point determination

Process Optimization and Troubleshooting

Several parameters can be adjusted to optimize the ammonolysis reaction:

ParameterConsiderationTypical Range
Ammonia Concentration A higher concentration of ammonia will favor the forward reaction. However, handling highly concentrated ammonia solutions requires stringent safety measures. A solution of ammonia in an alcohol like methanol is often preferred over aqueous ammonia to avoid potential hydrolysis of the ester.[5]7 N in methanol is a common starting point.
Temperature Increasing the temperature can increase the reaction rate. However, excessive heat can lead to the formation of byproducts. Room temperature is often sufficient, but gentle heating may be required for less reactive esters.Room temperature to 50 °C
Solvent Methanol is a common solvent for ammonolysis as it can dissolve both the ester and ammonia. Other polar aprotic solvents can also be used.Methanol, Ethanol
Reaction Time The reaction time will depend on the substrate, temperature, and ammonia concentration. It is crucial to monitor the reaction progress to determine the optimal time.12-48 hours

Troubleshooting Common Issues:

  • Low Conversion: If the reaction is slow or incomplete, consider increasing the concentration of ammonia, raising the reaction temperature, or extending the reaction time. The use of a sealed pressure vessel can also be employed to increase the effective concentration of ammonia, but this requires specialized equipment and safety precautions.

  • Formation of Byproducts: The primary byproduct is often the corresponding carboxylic acid from hydrolysis of the ester if water is present. Using anhydrous solvents and reagents is crucial.

  • Difficult Purification: If the product is difficult to separate from the starting material, careful optimization of the chromatographic conditions is necessary.

Visualizing the Workflow

The following diagram illustrates the general workflow for the ammonolysis of an α-fluorophenylacetic acid ester.

Ammonolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagents Prepare Ester and Ammonia Solution Start->Reagents Setup Combine Reagents in Flask Reagents->Setup React Stir at Controlled Temperature Setup->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Concentrate Concentrate Mixture Monitor->Concentrate Extract Extract with Organic Solvent Concentrate->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the ammonolysis of α-fluorophenylacetic acid esters.

Conclusion

The ammonolysis of α-fluorophenylacetic acid esters is a valuable transformation for the synthesis of α-fluorophenylacetamides, which are important building blocks in drug discovery. This application note provides a foundational protocol and highlights key considerations for a successful reaction. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable compounds for further investigation in medicinal chemistry programs.

References

  • China 2-Phenylacetamide Manufacturers Suppliers Factory. (n.d.). Yuze Chemical Technology. Retrieved February 9, 2026, from [Link]

  • Method of preparing fluoroacetamide. (1947). Google Patents.
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). PMC. Retrieved February 9, 2026, from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au. Retrieved February 9, 2026, from [Link]

  • Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. (2001). Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • ethyl phenylacetate. (n.d.). Organic Syntheses Procedure. Retrieved February 9, 2026, from [Link]

  • α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. (n.d.). NIH. Retrieved February 9, 2026, from [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • ethyl phenylmalonate. (n.d.). Organic Syntheses Procedure. Retrieved February 9, 2026, from [Link]

  • Synthesis of fluoro hemiacetals via transition metal-catalyzed fluoro ester and carboxamide hydrogenation (Patent). (2022). OSTI.GOV. Retrieved February 9, 2026, from [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

  • Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. (n.d.). Google Patents.
  • L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 9, 2026, from [Link]

  • Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Method for preparation of alpha-methyl-l-proline. (2019). Google Patents.
  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Synthesis of Phenyl-2-Propanone (P2P). (n.d.). Erowid. Retrieved February 9, 2026, from [Link]

  • Converting Esters to Amides: "Aminolysis". (2021). YouTube. Retrieved February 9, 2026, from [Link]

  • Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. (n.d.). Center for Molecular Modeling. Retrieved February 9, 2026, from [Link]

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-2-fluoro-2-phenylacetamide using Nitrilases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Fluoroamides and the Biocatalytic Advantage

Chiral α-fluoroamides, such as (R)-2-fluoro-2-phenylacetamide, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom at a stereogenic center can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Traditional chemical methods for the synthesis of these compounds often require harsh reaction conditions, stoichiometric use of hazardous reagents, and multiple protection and deprotection steps, leading to significant environmental concerns and high production costs.

Biocatalysis, utilizing enzymes as catalysts, offers a green and efficient alternative for the synthesis of chiral molecules.[1] Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles to either carboxylic acids and ammonia or, in some cases, to amides.[2] Their ability to operate under mild conditions (aqueous medium, ambient temperature, and neutral pH) and their often exquisite enantioselectivity make them ideal candidates for the synthesis of chiral compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the biocatalytic synthesis of (R)-2-fluoro-2-phenylacetamide from racemic 2-fluoro-2-phenylacetonitrile using nitrilases. We will delve into the underlying enzymatic mechanisms, provide detailed protocols for enzyme screening and reaction optimization, and discuss downstream processing for the isolation of the desired product.

The Enzymatic Mechanism: Harnessing Nitrilase for Amide Synthesis

Nitrilases belong to the nitrilase superfamily and typically operate via a cysteine-based nucleophilic mechanism. The catalytic triad, often composed of cysteine, glutamate, and lysine, is central to the enzyme's activity. The reaction proceeds through the formation of a tetrahedral intermediate, which can then be hydrolyzed to yield either a carboxylic acid or an amide.

While the predominant product of nitrilase catalysis is the carboxylic acid, some nitrilases exhibit significant nitrile hydratase activity, leading to the formation of amides.[4] The ratio of amide to carboxylic acid is influenced by several factors, including the enzyme's active site architecture, the substrate structure, and the reaction conditions.[5] For the synthesis of (R)-2-fluoro-2-phenylacetamide, the goal is to identify or engineer a nitrilase that preferentially catalyzes the hydration of the nitrile group over its complete hydrolysis.

Recent studies have demonstrated that protein engineering, through techniques like directed evolution and site-directed mutagenesis, can be employed to switch the catalytic preference of a nitrilase from hydrolysis to hydration, effectively creating a "nitrile hydratase-like" enzyme.[6] This approach allows for the targeted synthesis of chiral amides with high enantiomeric excess.

Nitrilase_Mechanism Racemic_Nitrile Racemic 2-fluoro-2-phenylacetonitrile R_Nitrile (R)-2-fluoro-2-phenylacetonitrile Racemic_Nitrile->R_Nitrile S_Nitrile (S)-2-fluoro-2-phenylacetonitrile Racemic_Nitrile->S_Nitrile Nitrilase Nitrilase (R-selective) R_Nitrile->Nitrilase Unhydrolyzed_S_Nitrile Unhydrolyzed (S)-nitrile S_Nitrile->Unhydrolyzed_S_Nitrile R_Amide (R)-2-fluoro-2-phenylacetamide (Desired Product) Nitrilase->R_Amide Hydration R_Acid (R)-2-fluoro-2-phenylacetic acid (By-product) Nitrilase->R_Acid Hydrolysis

Figure 1: Enantioselective synthesis of (R)-2-fluoro-2-phenylacetamide.

Experimental Protocols

Part 1: Screening of Microbial Strains for Nitrilase Activity

The initial step in developing a biocatalytic process is the identification of a suitable enzyme. This can be achieved by screening a diverse collection of microorganisms for their ability to hydrolyze 2-fluoro-2-phenylacetonitrile.

Protocol 1: Enrichment and Plate-Based Screening for Nitrilase-Producing Microorganisms

  • Enrichment Culture:

    • Prepare a minimal salt medium (MSM) containing (per liter): 5.0 g KH₂PO₄, 5.0 g K₂HPO₄, 2.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, and 10 ml of a trace element solution.

    • Add racemic 2-fluoro-2-phenylacetonitrile to the sterilized MSM as the sole carbon and nitrogen source to a final concentration of 10 mM.

    • Inoculate the medium with soil or water samples from various environments.

    • Incubate the cultures at 30°C with shaking (200 rpm) for 5-7 days.

    • Perform serial transfers (1% v/v) into fresh enrichment medium every 3-4 days to enrich for microorganisms capable of utilizing the nitrile.

  • Indicator Plate Screening:

    • Prepare MSM agar plates containing 10 mM racemic 2-fluoro-2-phenylacetonitrile and a pH indicator (e.g., bromothymol blue).

    • Spread dilutions of the enriched cultures onto the plates.

    • Incubate at 30°C for 3-5 days.

    • Colonies producing nitrilase will hydrolyze the nitrile to the corresponding carboxylic acid, causing a local pH drop and a color change in the indicator (e.g., from green to yellow for bromothymol blue).[7]

    • Isolate and purify colonies exhibiting a positive color change for further analysis.

Screening_Workflow cluster_0 Enrichment cluster_1 Isolation cluster_2 Analysis Soil_Sample Soil/Water Sample Enrichment_Culture Enrichment Culture (2-fluoro-2-phenylacetonitrile as sole C/N source) Soil_Sample->Enrichment_Culture Indicator_Plates Indicator Agar Plates Enrichment_Culture->Indicator_Plates Isolate_Colonies Isolate Colonies with Color Change Indicator_Plates->Isolate_Colonies HPLC_Analysis HPLC Analysis (Conversion & Enantioselectivity) Isolate_Colonies->HPLC_Analysis

Figure 2: Workflow for screening nitrilase-producing microorganisms.

Part 2: Whole-Cell Biotransformation and Analysis

Once promising strains have been identified, their catalytic activity and enantioselectivity can be assessed through whole-cell biotransformations.

Protocol 2: Small-Scale Whole-Cell Biotransformation

  • Cell Cultivation:

    • Grow the isolated microbial strains in a suitable rich medium (e.g., Luria-Bertani broth) to an optical density at 600 nm (OD₆₀₀) of 2.0-3.0.

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C) and wash twice with phosphate buffer (50 mM, pH 7.5).

    • Resuspend the cell pellet in the same buffer to a final concentration of 50 g/L (wet cell weight).

  • Biotransformation:

    • In a 50 mL flask, combine 10 mL of the cell suspension with racemic 2-fluoro-2-phenylacetonitrile (from a stock solution in DMSO) to a final substrate concentration of 20 mM.

    • Incubate the reaction mixture at 30°C with shaking (200 rpm).

    • Withdraw samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench the reaction by adding an equal volume of acetonitrile and centrifuge to remove the cells.

  • HPLC Analysis:

    • Analyze the supernatant by chiral HPLC to determine the concentrations of the (R)- and (S)-enantiomers of 2-fluoro-2-phenylacetamide and 2-fluoro-2-phenylacetic acid, as well as the remaining substrate.

    • A suitable chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of hexane/isopropanol is typically used.

    • Calculate the conversion, enantiomeric excess (e.e.) of the product, and the ratio of amide to acid.

Table 1: Representative Data from Whole-Cell Biotransformation Screening

Microbial IsolateConversion (%)Product e.e. (%)Amide:Acid Ratio
Strain A4592 (R)3:1
Strain B3085 (R)1:2
Strain C6098 (R)5:1
Strain D2570 (S)2:1
Part 3: Optimization of Reaction Conditions for Amide Production

To maximize the yield and enantioselectivity of (R)-2-fluoro-2-phenylacetamide, it is crucial to optimize the reaction conditions.

Protocol 3: Optimization of Biotransformation Parameters

  • pH: Perform the reaction in a series of buffers with pH values ranging from 5.0 to 9.0 to determine the optimal pH for both activity and amide formation. Higher pH values have been reported to favor amide formation in some cases.[2]

  • Temperature: Evaluate the effect of temperature on the reaction by conducting the biotransformation at different temperatures (e.g., 20, 25, 30, 35, and 40°C). Lower temperatures can sometimes favor amide production.[2]

  • Substrate Concentration: Investigate the effect of substrate loading (e.g., 10, 20, 50, 100 mM) to assess potential substrate inhibition.

  • Co-solvents: Test the addition of water-miscible organic solvents (e.g., DMSO, methanol, isopropanol) at low concentrations (1-10% v/v) to improve substrate solubility.

  • Cell Permeabilization: To overcome mass transfer limitations, consider permeabilizing the cells with agents like Triton X-100 or toluene.

Part 4: Enzyme Purification and Characterization (Optional)

For a more in-depth understanding of the enzyme and for potential protein engineering efforts, purification of the nitrilase is recommended.

Protocol 4: Purification of His-tagged Recombinant Nitrilase

  • Gene Cloning and Expression:

    • Amplify the nitrilase gene from the selected strain by PCR and clone it into an expression vector (e.g., pET-28a) with an N- or C-terminal His-tag.

    • Transform the recombinant plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and cultivate the cells at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Purification:

    • Harvest the cells and lyse them by sonication.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged nitrilase with a buffer containing a high concentration of imidazole.

    • Desalt and concentrate the purified enzyme using ultrafiltration.

Part 5: Downstream Processing and Product Isolation

After the biotransformation, the desired product needs to be isolated and purified.

Protocol 5: Extraction and Purification of (R)-2-fluoro-2-phenylacetamide

  • Cell Removal: Separate the microbial cells from the reaction mixture by centrifugation or filtration.

  • Product Extraction:

    • Extract the supernatant/filtrate with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • The unreacted (S)-2-fluoro-2-phenylacetonitrile will also be extracted into the organic phase.

    • The by-product (R)-2-fluoro-2-phenylacetic acid can be removed by a prior extraction under basic conditions or a subsequent wash of the organic phase with a mild base (e.g., saturated sodium bicarbonate solution).

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (R)-2-fluoro-2-phenylacetamide.

Conclusion and Future Perspectives

The biocatalytic synthesis of (R)-2-fluoro-2-phenylacetamide using nitrilases represents a promising and sustainable alternative to conventional chemical methods. The protocols outlined in this application note provide a systematic approach for the discovery, optimization, and application of nitrilases for this specific transformation. The key to a successful process lies in identifying a nitrilase with high (R)-enantioselectivity and a preference for nitrile hydration over hydrolysis.

Future research in this area should focus on the discovery of novel nitrilases from diverse environments and the application of protein engineering strategies to tailor their catalytic properties for the synthesis of not only (R)-2-fluoro-2-phenylacetamide but also a broader range of chiral α-fluoroamides. The development of robust and reusable immobilized biocatalysts will be crucial for the industrial implementation of this green technology.

References

  • Zhang, X.-G., Zhang, Y.-T., Tang, X.-L., & Zheng, Y.-G. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2‐Dimethylcyclopropanecarboxamide. Biotechnology and Bioengineering.
  • Tang, X.-L., Zhang, Y.-T., Liu, X.-X., Chen, L., Zheng, R.-C., & Zheng, Y.-G. (2025). Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. Journal of Agricultural and Food Chemistry.
  • Wang, Y., & Li, C. (2021). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. World Journal of Microbiology and Biotechnology, 37(8), 136.
  • Rossi, S., & Conti, P. (2022). A mild hydration of nitriles catalysed by copper(ii)
  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Molecules, 27(16), 5183.
  • Li, Y., Wang, Y., Zhang, Y., & Wang, M. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2958.
  • Badoei-Dalfard, A., & Karami, Z. (2014). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. Jundishapur Journal of Microbiology, 7(1), e8736.
  • Cowper, P., & de Visser, S. P. (2016). A high-throughput screening method for determining the substrate scope of nitrilases.
  • Brady, D., & Jordaan, J. (2003).
  • Wang, Y., & Li, C. (2021). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. World Journal of Microbiology and Biotechnology, 37(8), 136.
  • Brady, D., & Jordaan, J. (2009). Characterisation of nitrilase and nitrile hydratase biocatalytic systems.
  • Singh, R., & Sharma, R. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry, 25(16), 1896-1913.
  • Tang, X.-L., Zhang, Y.-T., Liu, X.-X., Chen, L., Zheng, R.-C., & Zheng, Y.-G. (2025). Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). Nitrilase. Retrieved from [Link]

Sources

Application Note: Strategic Nucleophilic Fluorination of 2-Bromo-2-Phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-fluoroamides is a critical competency in medicinal chemistry, as the introduction of fluorine at the 

-position significantly alters the metabolic stability and lipophilicity of the parent amide. This guide details the nucleophilic fluorination of 2-bromo-2-phenylacetamide to yield 2-fluoro-2-phenylacetamide .

Direct nucleophilic substitution with fluoride (


) on 

-halo carbonyls is notoriously difficult due to the "basicity vs. nucleophilicity" paradox of the fluoride ion. Standard conditions often lead to elimination (dehydrobromination) rather than substitution. This note presents two distinct protocols:
  • Method A (The "Silver Standard"): Silver Fluoride (AgF) mediated substitution (High Fidelity).

  • Method B (The "Cost-Effective" Alternative): Potassium Fluoride (KF) with Phase Transfer Catalysis (Scalable).

Mechanistic Insight & Reaction Design

The Challenge: Basicity vs. Nucleophilicity

The substrate, 2-bromo-2-phenylacetamide, possesses an acidic proton at the


-position (benzylic and adjacent to carbonyl) and potentially acidic protons on the amide nitrogen.
  • Risk: "Naked" fluoride sources (like TBAF or KF/Crown Ether) are strong bases in aprotic solvents. They tend to deprotonate the

    
    -carbon, leading to elimination side-products (ketenes or conjugated alkenes) rather than the desired substitution.
    
  • Solution: We utilize Silver Fluoride (AgF) .[1][2][3] Silver acts as a halophile, coordinating with the Bromine atom to weaken the C-Br bond, facilitating the leaving group departure while Fluoride attacks. This "push-pull" mechanism allows the reaction to proceed under milder conditions where Fluoride's basicity is less problematic.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways between successful fluorination and the common elimination pitfall.

ReactionPathway Substrate 2-bromo-2- phenylacetamide AgF_Path Path A: AgF Promoted (Ag assists Br departure) Substrate->AgF_Path KF_Path Path B: KF + 18-Crown-6 (Naked F- Attack) Substrate->KF_Path Product TARGET: 2-fluoro-2- phenylacetamide AgF_Path->Product High Yield (S_N1/S_N2 Hybrid) SideProduct SIDE REACTION: Elimination (Ketene/Styrene) AgF_Path->SideProduct Minor KF_Path->Product Moderate Yield KF_Path->SideProduct Major Risk (Basicity)

Figure 1: Divergent reaction pathways. Path A (AgF) minimizes elimination risk by assisting the leaving group, whereas Path B (KF) requires strict control to prevent base-mediated elimination.

Reagent Selection Guide

Reagent SystemRoleProsConsRecommended Use
AgF (Silver Fluoride) Fluorinating Agent & Lewis AcidHigh chemoselectivity; works well on

-haloamides; mild conditions.[2]
Expensive; light sensitive; requires stoichiometric Ag waste disposal.Primary Protocol for high-value intermediates (mg to g scale).
KF + 18-Crown-6 Fluorinating Agent + PTCInexpensive; scalable; reagents widely available.High basicity causes elimination; requires strictly anhydrous conditions.Secondary Protocol for large scale (kg) where cost is critical.
TBAF (anhydrous) Fluorinating AgentHighly soluble organic fluoride.Extremely hygroscopic; difficult to dry completely (water kills reaction); often too basic.Not Recommended for this specific substrate.

Experimental Protocols

Protocol A: Silver Fluoride (AgF) Mediated Fluorination (Recommended)

Rationale: This method leverages the affinity of silver for bromide (precipitation driving force) to allow fluorination at lower temperatures, preserving the sensitive amide functionality.

Materials:

  • Substrate: 2-bromo-2-phenylacetamide (1.0 equiv)

  • Reagent: AgF (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

  • Vessel: Amber glass vial or aluminum foil-wrapped flask (AgF is light sensitive).

Step-by-Step Procedure:

  • Preparation: Dry the Acetonitrile (MeCN) thoroughly. Water content must be <50 ppm to prevent hydrolysis to mandelic acid derivatives.

  • Dissolution: In an amber reaction vial equipped with a magnetic stir bar, dissolve 2-bromo-2-phenylacetamide (e.g., 1.0 mmol, 214 mg) in dry MeCN (5.0 mL).

  • Addition: Add AgF (1.5 mmol, 190 mg) in one portion. Note: Perform this quickly to minimize light exposure.

  • Reaction: Cap the vial under an inert atmosphere (

    
     or Ar). Stir vigorously at Room Temperature (20–25 °C)  for 12–24 hours.
    
    • Checkpoint: Monitor by TLC or LC-MS. The starting bromide (Rt higher) should disappear, and the fluoride (Rt lower) should appear. A precipitate of AgBr (yellowish-grey) will form.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove AgBr and excess AgF.

    • Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The fluoro-amide is typically more polar than the bromo-precursor but less polar than the hydrolyzed alcohol.

Protocol B: KF / 18-Crown-6 Mediated Fluorination

Rationale: For larger batches where silver is cost-prohibitive. This relies on "naked" fluoride reactivity. Success depends entirely on dryness and temperature control.

Materials:

  • Substrate: 2-bromo-2-phenylacetamide (1.0 equiv)

  • Reagent: Spray-dried Potassium Fluoride (KF) (3.0 equiv)

  • Catalyst: 18-Crown-6 (1.0 equiv) or bulky diol additives (e.g., pinacol) if available.

  • Solvent: Dry Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Drying (Critical): Flame-dry the glassware under vacuum. The KF must be "spray-dried" or dried under high vacuum at 150°C for 4 hours prior to use.

  • Complexation: In the reaction flask, combine dry KF (3.0 mmol) and 18-Crown-6 (1.0 mmol) in dry MeCN (10 mL). Stir for 30 minutes at room temperature to solubilize the fluoride.

  • Addition: Add 2-bromo-2-phenylacetamide (1.0 mmol) to the solution.

  • Reaction: Heat the mixture to 80 °C with reflux condenser.

    • Caution: Higher temperatures increase elimination risk. Do not exceed 85 °C.

    • Time: Reaction typically requires 24–48 hours.

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with water (to dissolve salts) and extract with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Requires careful chromatography to separate the elimination product (2-phenylacetamide or related styrenes) from the desired fluoride.

Analytical Validation

Upon isolation, the product must be validated to ensure the C-F bond is intact and the amide is not hydrolyzed.

Analytical MethodExpected Signal (this compound)

NMR
Single peak around -180 to -200 ppm (doublet due to H-F coupling). This is the definitive proof of fluorination.

NMR
The benzylic proton (CH-F) will appear as a doublet with a large coupling constant (

). This "splitting" confirms the F is attached to the same carbon.
Mass Spec (ESI) M+1 or M+Na peak corresponding to the fluorinated mass (Br mass pattern disappears).

Troubleshooting & Optimization Workflow

Optimization Start Issue: Low Yield / Impurities Check1 Check 1: Is Starting Material Remaining? Start->Check1 Check2 Check 2: Is Hydrolysis (OH) Product Forming? Check1->Check2 No Sol1 Action: Increase Temp (KF) or Switch to AgF (if not already used) Check1->Sol1 Yes Check3 Check 3: Is Elimination (Alkene) Forming? Check2->Check3 No Sol2 Action: Re-dry Solvent (MeCN). Use fresh molecular sieves. Check2->Sol2 Yes Sol3 Action: Lower Temp. Switch from KF to AgF. Reduce basicity. Check3->Sol3 Yes

Figure 2: Logic flow for troubleshooting common fluorination failures.

Safety & Handling

  • Fluoride Toxicity: While KF and AgF are solid salts, they are toxic if ingested.

  • Silver Salts: AgF causes staining of skin and surfaces. Handle with gloves.

  • Crown Ethers: 18-Crown-6 is toxic and can readily penetrate skin, carrying other toxins with it. Double gloving is mandatory.

References

  • Mizuta, S., et al. (2021).[1] "Silver-Promoted Fluorination Reactions of

    
    -Bromoamides." Chemistry – A European Journal.[1] 
    
  • Pliego Jr, J. R., et al. (2020).[5] "Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study." The Journal of Organic Chemistry.

  • Maulide, N., et al. (2019). "Nucleophilic

    
    -Fluorination of Amides." Springer Nature Research Communities. 
    
  • Doyle, A. G., et al. (2020).[1][6] "Method for Nucleophilic Fluorination Advanced by Doyle Group."[6] Princeton Chemistry.

Sources

Application Notes and Protocols for the α-Fluorination of Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of α-Fluorination in Drug Discovery

The introduction of a fluorine atom at the α-position of a phenylacetamide scaffold is a powerful strategy in modern medicinal chemistry. This single atomic substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can modulate the acidity of the α-proton, impact hydrogen bonding capabilities, and alter metabolic stability by blocking sites susceptible to oxidative degradation.[1] These modifications can lead to enhanced biological activity, improved bioavailability, and reduced off-target effects, making α-fluorinated phenylacetamides highly sought-after motifs in the development of novel therapeutics.[2][3]

This guide provides an in-depth exploration of the primary reagents and methodologies for the α-fluorination of phenylacetamide derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Electrophilic Fluorination: A Dominant Strategy

The most prevalent and versatile approach for the α-fluorination of phenylacetamides involves the use of electrophilic N-F reagents.[4][5] These reagents act as a source of "F+" and react with a pre-formed enolate or enol equivalent of the phenylacetamide. The choice of the N-F reagent is critical and depends on factors such as substrate reactivity, desired selectivity, and reaction scale.

Key Reagents for Electrophilic α-Fluorination

Two commercially available and widely used electrophilic fluorinating agents stand out for their efficacy and handling characteristics: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .[1][6]

  • Selectfluor® (F-TEDA-BF₄) : This reagent, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is a user-friendly, crystalline solid that is stable in air and non-hygroscopic.[7][8] Its high thermal stability and predictable reactivity make it a workhorse in many academic and industrial laboratories.[9]

  • N-Fluorobenzenesulfonimide (NFSI) : NFSI is another crystalline, bench-stable solid that serves as an excellent electrophilic fluorine source.[10][11] It is often considered a more potent fluorinating agent than Selectfluor® under certain conditions and is highly effective for the fluorination of a wide range of carbonyl compounds.[6][12]

Mechanism of Electrophilic α-Fluorination

The generally accepted mechanism for the electrophilic α-fluorination of a phenylacetamide derivative proceeds through the formation of an enolate intermediate. This is typically achieved by treating the starting material with a suitable base. The resulting electron-rich enolate then attacks the electrophilic fluorine atom of the N-F reagent in an SN2-type displacement, furnishing the desired α-fluorinated product.

Electrophilic Fluorination Mechanism cluster_0 Enolate Formation cluster_1 Fluorination Phenylacetamide Phenylacetamide Derivative Enolate Enolate Intermediate Phenylacetamide->Enolate + Base Base Base (e.g., LDA, NaHMDS) NF_Reagent N-F Reagent (e.g., Selectfluor®, NFSI) Product α-Fluorophenylacetamide Enolate->Product + N-F Reagent Enolate->Product Byproduct N-anion byproduct NF_Reagent->Byproduct

Figure 1: General mechanism of electrophilic α-fluorination.

Experimental Protocols

The following protocols are designed to be robust and adaptable to a range of phenylacetamide derivatives. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) as the enolates are sensitive to moisture and oxygen.

Protocol 1: α-Fluorination using Selectfluor®

This protocol is a good starting point for most phenylacetamide substrates due to the ease of handling of Selectfluor®.

Materials:

  • Phenylacetamide derivative

  • Selectfluor®

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenylacetamide derivative (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of NaHMDS or LDA (1.1 equiv) in THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 equiv) in anhydrous THF. Add this solution to the reaction mixture at -78 °C dropwise.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and gradually warm to room temperature over 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and EtOAc) to afford the pure α-fluorophenylacetamide.

Protocol 2: α-Fluorination using NFSI

This protocol is an excellent alternative, particularly if Selectfluor® gives suboptimal results. NFSI can sometimes offer higher yields for less reactive substrates.

Materials:

  • Phenylacetamide derivative

  • N-Fluorobenzenesulfonimide (NFSI)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenylacetamide derivative (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add a solution of KHMDS (1.1 equiv) in THF dropwise. Stir at -78 °C for 45-60 minutes.

  • Fluorination: Add solid NFSI (1.2 equiv) in one portion to the cold enolate solution.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours or until completion as indicated by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture three times with DCM or EtOAc.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the α-fluorinated product.

Data Presentation: Comparison of Fluorinating Reagents

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Physical Form White, crystalline solidWhite, crystalline solid
Stability High, non-hygroscopicHigh, stable to air and moisture
Solubility Soluble in polar aprotic solvents (THF, MeCN)Soluble in a range of organic solvents
Reactivity Generally milderOften more reactive
Byproducts DABCO and saltsBenzenesulfonimide
Typical Yields Good to excellentGood to excellent
Cost ModerateModerate to high

Troubleshooting and Practical Considerations

  • Low Yields: Incomplete enolate formation is a common issue. Ensure the base is of high quality and the reaction is strictly anhydrous. Alternatively, a stronger base or a different solvent may be required.

  • Di-fluorination: The formation of the α,α-difluoro product can occur if the monofluorinated product is deprotonated and reacts further. Using a slight excess of the starting material or carefully controlling the stoichiometry of the base and fluorinating agent can mitigate this.

  • Side Reactions: Phenylacetamides with other acidic protons may lead to competitive deprotonation. Careful choice of a sterically hindered base like LDA can improve selectivity for the α-position.

  • Purification Challenges: The byproducts from both Selectfluor® and NFSI can sometimes complicate purification. An aqueous wash during the workup is crucial to remove the majority of these impurities.

Asymmetric α-Fluorination

For the synthesis of chiral α-fluorophenylacetamides, enantioselective methods are employed. These typically involve the use of a chiral catalyst to control the facial selectivity of the enolate's attack on the fluorinating agent.[13][14]

Asymmetric Fluorination cluster_0 Chiral Environment cluster_1 Stereoselective Fluorination Phenylacetamide Phenylacetamide Derivative Enolate Achiral Enolate Phenylacetamide->Enolate + Base Chiral_Enolate Chiral Enolate Complex Enolate->Chiral_Enolate + Chiral Catalyst Chiral_Catalyst Chiral Catalyst Enantioenriched_Product Enantioenriched α-Fluorophenylacetamide Chiral_Enolate->Enantioenriched_Product + N-F Reagent NF_Reagent N-F Reagent Base Base

Figure 2: Conceptual workflow for catalytic asymmetric α-fluorination.

While detailed protocols for asymmetric fluorination are beyond the scope of this introductory guide, it is an active area of research with numerous published procedures utilizing chiral phase-transfer catalysts or chiral metal complexes.[15]

Conclusion

The α-fluorination of phenylacetamide derivatives is a cornerstone of modern synthetic and medicinal chemistry. The strategic use of electrophilic fluorinating agents like Selectfluor® and NFSI provides reliable and high-yielding routes to these valuable compounds. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient synthesis and exploration of novel α-fluorinated phenylacetamides in drug discovery and development programs.

References

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). A divergent strategy for the fluorination of phenylacetic acid derivatives. Organic Letters, 24(31), 5376–5380. [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 91-116. [Link]

  • Rozen, S. (2014). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Comprehensive Organic Synthesis II, 8, 29-59. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved February 9, 2026, from [Link]

  • Ye, C., & Shreeve, J. M. (2010). Selectfluor‐catalysed selective allylation of imines and oxidative cyclization of ynamide. European Journal of Organic Chemistry, 2010(25), 4755-4759. [Link]

  • ResearchGate. (2008). Synthesis of α-Fluorinated Phosphonoacetate Derivatives Using Electrophilic Fluorine Reagents: Perchloryl Fluoride versus 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) (Selectfluor®). ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved February 9, 2026, from [Link]

  • Shibata, N., Suzuki, E., & Asahi, T. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 135, 1-119. [Link]

  • Springer Nature. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Nature Research. [Link]

  • ResearchGate. (2021). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. ResearchGate. [Link]

  • PubMed. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • ACS Publications. (2020). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. Organic Letters, 22(7), 2753–2757. [Link]

  • ACS Publications. (2020). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society, 142(31), 13597–13606. [Link]

  • Royal Society of Chemistry. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(6), 683-712. [Link]

  • National Institutes of Health. (2011). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. PubMed Central. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. PubMed. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. [Link]

  • National Institutes of Health. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. PubMed. [Link]

  • ACS Publications. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(41), 14263–14278. [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Fluorinated Amides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Chiral molecules containing a stereogenic center bearing a fluorine atom are of particular interest, as the biological activity of enantiomers can differ significantly. 2-Fluoro-2-phenylacetamide is a valuable chiral building block for the synthesis of various pharmaceutical agents. Its enantiomerically pure forms are crucial for developing drugs with improved efficacy and reduced side effects. This application note provides a detailed, field-proven protocol for the robust enantioselective synthesis of this compound, leveraging a key organocatalytic α-fluorination of an aldehyde precursor.

Strategic Overview: A Multi-step Approach to Enantiopurity

The direct enantioselective fluorination of 2-phenylacetamide presents significant challenges. A more reliable and well-documented approach involves a three-step synthetic sequence, commencing with the asymmetric α-fluorination of phenylacetaldehyde. This crucial step establishes the stereocenter with high enantiomeric excess. The resulting chiral aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently amidated to yield the final product, chiral this compound. This strategy ensures high enantiopurity of the final compound.

G cluster_0 Synthetic Workflow Phenylacetaldehyde Phenylacetaldehyde Chiral_Aldehyde 2-Fluoro-2-phenylacetaldehyde Phenylacetaldehyde->Chiral_Aldehyde Step 1: Asymmetric α-Fluorination Chiral_Acid 2-Fluoro-2-phenylacetic acid Chiral_Aldehyde->Chiral_Acid Step 2: Oxidation Final_Product This compound Chiral_Acid->Final_Product Step 3: Amidation

Caption: Overall synthetic workflow for chiral this compound.

PART 1: Catalytic System and Mechanistic Insights

The cornerstone of this synthetic route is the enantioselective α-fluorination of phenylacetaldehyde, which is achieved through enamine catalysis using a chiral secondary amine catalyst, specifically a MacMillan-type imidazolidinone catalyst.[1][2]

Mechanism of Enantioselective α-Fluorination:

The reaction proceeds through a catalytic cycle involving the formation of a chiral enamine intermediate.

  • Enamine Formation: The chiral secondary amine catalyst reversibly reacts with the starting aldehyde (phenylacetaldehyde) to form a nucleophilic enamine. The stereochemical information from the catalyst is transferred to this intermediate.

  • Electrophilic Fluorination: The enamine then attacks the electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI). The bulky substituents on the catalyst effectively shield one face of the enamine, directing the incoming NFSI to the opposite face, thus ensuring high enantioselectivity.[3]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-fluorinated aldehyde product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

G cluster_0 Catalytic Cycle of Asymmetric α-Fluorination Aldehyde Phenylacetaldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst Catalyst->Enamine Fluorinated_Iminium Fluorinated Iminium Ion Enamine->Fluorinated_Iminium + NFSI NFSI N-Fluorobenzenesulfonimide (NFSI) NFSI->Fluorinated_Iminium Fluorinated_Iminium->Catalyst Hydrolysis Product Chiral 2-Fluoro-2- phenylacetaldehyde Fluorinated_Iminium->Product + H2O

Caption: Simplified catalytic cycle for the organocatalytic α-fluorination.

PART 2: Detailed Experimental Protocols

Step 1: Enantioselective α-Fluorination of Phenylacetaldehyde

This protocol is adapted from the seminal work of MacMillan and co-workers on the organocatalytic α-fluorination of aldehydes.[1][3]

Materials and Reagents:

  • Phenylacetaldehyde (freshly distilled)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt (MacMillan catalyst, 1st generation)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inlet

  • Low-temperature cooling bath (e.g., cryocool)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the imidazolidinone catalyst (20 mol%).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., -20 °C) using a cooling bath.

  • Add phenylacetaldehyde (1.0 equiv.) to the solution.

  • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.2 equiv.) in anhydrous THF.

  • Slowly add the NFSI solution to the reaction mixture over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the chiral 2-fluoro-2-phenylacetaldehyde.

Expected Outcome:

This protocol typically yields the (R)-2-fluoro-2-phenylacetaldehyde in good yield (e.g., 80-90%) and high enantiomeric excess (e.g., >95% ee).

Step 2: Oxidation of 2-Fluoro-2-phenylacetaldehyde to 2-Fluoro-2-phenylacetic acid

A mild oxidation method is required to prevent racemization of the chiral center. The Pinnick oxidation is a suitable choice.

Materials and Reagents:

  • Chiral 2-fluoro-2-phenylacetaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve the chiral 2-fluoro-2-phenylacetaldehyde (1.0 equiv.) in tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 equiv.) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equiv.) and sodium dihydrogen phosphate (1.5 equiv.) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the sodium chlorite/sodium dihydrogen phosphate solution to the aldehyde solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the chiral 2-fluoro-2-phenylacetic acid.

Step 3: Amidation of 2-Fluoro-2-phenylacetic acid to this compound

Standard peptide coupling reagents can be used for the amidation step.

Materials and Reagents:

  • Chiral 2-fluoro-2-phenylacetic acid

  • Ammonia solution (e.g., 7 N in methanol) or ammonium chloride and a base

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve the chiral 2-fluoro-2-phenylacetic acid (1.0 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the ammonia source (e.g., ammonia in methanol, 2.0 equiv.) and DIPEA (2.0 equiv.) to the reaction mixture.

  • Stir at room temperature overnight, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final chiral this compound.

Data Presentation: Summary of Performance

StepReactionCatalyst/ReagentTypical YieldTypical Enantiomeric Excess (ee)
1Asymmetric α-FluorinationMacMillan Catalyst / NFSI80-90%>95%
2OxidationPinnick Oxidation (NaClO₂)>90%No significant racemization
3AmidationEDC / HOBt / NH₃70-85%No significant racemization

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic α-fluorination of aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link][1][2]

  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

  • Dalpozzo, R., & Lencka, M. (2016). Pinnick Oxidation. In Organic Reactions (pp. 1-211). John Wiley & Sons, Inc. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • MacMillan Group, Caltech. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link][3]

Sources

Application Note: Precision Fragment-Based Drug Discovery using 2-Fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026


-NMR Screening and Hit-to-Lead Expansion

Executive Summary

This guide details the deployment of 2-fluoro-2-phenylacetamide (2-FPA) as a high-value chemical probe in Fragment-Based Drug Discovery (FBDD). Unlike standard phenylacetamides, the introduction of a fluorine atom at the


-benzylic position confers unique physicochemical properties—modulating acidity (

), metabolic stability, and providing a sensitive NMR handle. This protocol standardizes the use of 2-FPA in

-NMR ligand-observed screening
, offering a robust workflow for identifying low-affinity binders and expanding them into potent lead compounds.

Physicochemical Profile & Rationale

The 2-FPA fragment is a "privileged structure" compliant with the Rule of Three, designed to probe hydrophobic pockets adjacent to hydrogen-bonding networks.

Table 1: Physicochemical Properties of this compound
PropertyValueStructural Implication
Molecular Weight 153.15 DaIdeal fragment size (<300 Da) allowing high ligand efficiency.
cLogP ~0.9 - 1.1Balanced lipophilicity for solubility and membrane permeability.
H-Bond Donors 2 (

)
Primary amide acts as a bidentate donor (e.g., to backbone carbonyls).
H-Bond Acceptors 1 (

)
Carbonyl oxygen accepts H-bonds from backbone amides or Ser/Thr/Tyr.

-Fluorine
ElectronegativeLowers

of amide protons; blocks benzylic metabolic oxidation.

NMR Shift

to

ppm
High sensitivity; distinct from biological background signals.
Chirality Racemic/EnantiopureThe

-carbon is chiral (

). Enantiomers may probe distinct sub-pockets.
The Fluorine Advantage[1][2]
  • Metabolic Blocking: The benzylic position in phenylacetamides is prone to CYP450-mediated hydroxylation. Fluorine substitution blocks this site, extending half-life in downstream leads [1].

  • Electronic Modulation: The electron-withdrawing fluorine reduces the electron density of the aromatic ring (reducing potential toxicity) and increases the acidity of the amide protons, potentially strengthening H-bonds with basic residues [2].

Protocol A: -NMR Fragment Screening

This protocol utilizes the Transverse Relaxation Filter (


-filter)  assay. Small molecules (fragments) tumble rapidly and have long 

relaxation times (sharp signals). When bound to a large protein, they assume the slow tumbling rate of the protein, drastically shortening

(broad signals). A

-filtered pulse sequence suppresses the protein background and reduces the signal intensity of binders compared to non-binders.
Materials
  • Fragment Stock: 2-FPA dissolved in

    
    -DMSO (100 mM).
    
  • Protein Target: Purified protein (>95% purity), concentrated to >20

    
    M.
    
  • Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10%

    
     (lock), pH 7.4.
    
  • Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (20

    
    M) in a coaxial insert (for referencing).
    
Experimental Workflow

Step 1: Cocktail Preparation To increase throughput, screen 2-FPA as part of a mixture (cocktail) of 5–10 fluorine-containing fragments. Ensure chemical shifts do not overlap (


 ppm).
  • Mix: 10

    
    L of each fragment stock.
    
  • Dilute: Into assay buffer to reach a final concentration of 50

    
    M per fragment.
    
  • Add Protein: Final protein concentration should be 10–20

    
    M (Target:Ligand ratio 1:2.5 to 1:5).
    

Step 2: Pulse Sequence Setup (CPMG) Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence to filter out broad protein signals and attenuate signals from bound ligands.

  • Pulse Program: cpmg1d (Bruker) or equivalent.

  • Relaxation Delay (

    
    ):  2.0 – 3.0 s (ensure full relaxation of small molecules).
    
  • Total Echo Time (

    
    ):  40 – 80 ms (optimize to reduce signal of bound fraction by >50%).
    
  • Scans: 128 – 512 (depending on probe sensitivity).

Step 3: Data Acquisition & Analysis

  • Acquire Reference Spectrum : Cocktail without protein.

  • Acquire Screening Spectrum : Cocktail with protein.

  • Process: Apply exponential line broadening (LB = 1–3 Hz).

  • Calculate: % Signal Reduction

    
    .
    

Criteria for Hit Validation:

  • Hit: >30% reduction in signal intensity or significant line broadening/chemical shift perturbation (CSP).

  • Non-Binder: <5% change.

Diagram: Screening Workflow

G cluster_0 Sample Prep cluster_1 NMR Acquisition cluster_2 Analysis Stock 2-FPA Stock (100 mM DMSO) Cocktail Fragment Cocktail (5-10 cmpds) Stock->Cocktail RefSpec Ref Spectrum (No Protein) Cocktail->RefSpec ExpSpec Exp Spectrum (+ Protein) Cocktail->ExpSpec Protein Target Protein (20 µM) Protein->Cocktail + Protein Compare Compare Integrals (T2 Filtering) RefSpec->Compare ExpSpec->Compare Decision Hit Validation (>30% Reduction) Compare->Decision

Caption: Workflow for


-NMR ligand-observed screening using T2 relaxation filtering to identify 2-FPA binding.

Protocol B: Synthetic Expansion (Hit-to-Lead)

Once 2-FPA is identified as a hit, the next step is Fragment Growing . The primary amide is a versatile handle for expansion, while the phenyl ring offers vectors for pi-stacking optimization.

Synthetic Pathway: Alpha-Fluoroamide Functionalization

Direct modification of the amide nitrogen is the most efficient vector.

Reaction: N-Alkylation / Coupling

  • Starting Material: this compound.[1]

  • Reagents: Aryl halide (for Buchwald-Hartwig) or Acid Chloride (for imide formation, though less stable).

  • Preferred Route (Reverse Amide): It is often synthetically easier to start from Ethyl 2-fluoro-2-phenylacetate to create diverse secondary amides.

Revised Robust Protocol (Library Generation): Instead of modifying the amide directly, synthesize analogs from the ester precursor.

  • Precursor: Ethyl 2-fluoro-2-phenylacetate (commercially available or synthesized via DAST fluorination of ethyl mandelate).

  • Reagent: Diverse Primary Amines (

    
    ).
    
  • Conditions: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalysis or

    
    -mediated aminolysis.
    

Step-by-Step Library Synthesis:

  • Charge: Place 0.2 mmol Ethyl 2-fluoro-2-phenylacetate in a reaction vial.

  • Add: 0.24 mmol Primary Amine (

    
    ) in dry THF.
    
  • Catalyst: Add 0.5 eq. Trimethylaluminum (

    
    , 2M in toluene) Caution: Pyrophoric. Alternatively, use TBD (10 mol%) for milder conditions.
    
  • Heat: Seal and heat to 60°C for 4–12 hours.

  • Workup: Quench with dilute HCl, extract with EtOAc.

  • Purification: Prep-HPLC.

Diagram: Chemical Space Expansion

ChemicalSpace cluster_vectors Optimization Vectors Core HIT: this compound (Core Fragment) Vector1 Amide N-Substitution (Solubility/Reach) Core->Vector1 Vector2 Phenyl Ring Decoration (Pi-Stacking/Halogens) Core->Vector2 Vector3 Chiral Resolution (R vs S Selectivity) Core->Vector3 Product1 Secondary Amides (via Ester Aminolysis) Vector1->Product1 + R-NH2 / AlMe3 Product2 Meta/Para-Substituted Analogs Vector2->Product2 Start from subst. Mandelate Product3 Enantiopure Leads Vector3->Product3 Chiral HPLC

Caption: Strategy for evolving the 2-FPA fragment into a lead compound via defined chemical vectors.

Troubleshooting & Quality Control

Solubility & Aggregation

Fragments with phenyl rings can aggregate, causing false positives in NMR (line broadening due to aggregation, not binding).

  • Validation: Run the NMR assay at multiple fragment concentrations (e.g., 25, 50, 100

    
    M). If line width broadens non-linearly, aggregation is likely.
    
  • Control: Add 0.01% Triton X-100 to the buffer to disrupt promiscuous aggregates.

Chemical Shift Anisotropy (CSA)

Fluorine has a large CSA, meaning its chemical shift and line width are sensitive to magnetic field strength and temperature.

  • Protocol: Always run reference and experimental samples at the exact same temperature (calibrated, e.g., 298 K).

  • Field Strength: Higher fields (600 MHz+) improve sensitivity but may increase CSA-induced broadening. 400–500 MHz is often sufficient for fragment screening.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery. Annual Reports on NMR Spectroscopy, 96, 1-42. Link

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment hits to lead compounds.[2][3] Journal of Medicinal Chemistry, 59(15), 6581-6599. Link

Sources

Microwave-assisted synthesis of alpha-fluoroamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of


-Fluoroamides 

Executive Summary

The strategic incorporation of fluorine into amide scaffolds is a cornerstone of modern medicinal chemistry. The


-fluoroamide motif (

) serves as a robust bioisostere for the parent amide, significantly enhancing metabolic stability against proteolytic cleavage while modulating lipophilicity (

) and pKa. Traditional thermal syntheses of these motifs often suffer from prolonged reaction times, racemization of sensitive stereocenters, and the handling of highly toxic fluorinated building blocks.

This guide details three validated microwave-assisted protocols for the synthesis of


-fluoroamides. By leveraging the Arrhenius rate enhancement and specific heating effects of microwave irradiation, researchers can achieve quantitative conversions in minutes rather than hours, often under solvent-free or green conditions.

Critical Safety Warning:

DANGER:


-Fluoroacetate derivatives (e.g., Ethyl Fluoroacetate, Fluoroacetic acid) are metabolic poisons (inhibitors of the Krebs cycle/aconitase). They are classified as extremely hazardous. All microwave protocols must  be conducted in sealed, pressure-rated vessels within a functional fume hood. Do not open vessels until cooled to ambient temperature.

Mechanistic Insight & Strategy Selection

We categorize the synthesis into two distinct strategic approaches:

  • The "Building Block" Approach: Coupling a pre-fluorinated precursor (e.g., ethyl fluoroacetate) with an amine. Best for early-stage library generation.

  • The "Late-Stage" Approach: Direct electrophilic fluorination of an existing amide or

    
    -keto amide scaffold. Best for diversifying lead compounds.
    
Decision Matrix: Which Protocol to Use?
RequirementRecommended ProtocolKey Advantage
High Throughput Library Protocol A (Aminolysis) Solvent-free, 10-minute reaction, simple workup.
Complex Amine Scaffold Protocol B (Direct Coupling) Avoids harsh acyl chlorides; uses "green" thermal coupling.
Functionalizing Active Methylene Protocol C (Electrophilic) Installs Fluorine into existing 1,3-dicarbonyl systems.

Experimental Protocols

Protocol A: Microwave-Assisted Aminolysis of Ethyl Fluoroacetate

Target: Rapid synthesis of simple


-fluoroacetamides.

Theory: Conventional aminolysis of esters requires refluxing alcohols for 12-24 hours. Microwave irradiation accelerates nucleophilic acyl substitution by superheating the reaction mixture above the boiling point of the volatile ester (ethyl fluoroacetate, b.p. 119 °C) in a sealed vessel, increasing the collision frequency between the amine nucleophile and the carbonyl carbon.

Materials:

  • Ethyl fluoroacetate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Solvent: None (Neat) or Ethanol (if amine is solid)

  • Vessel: 10 mL Borosilicate Pressure Vial with Teflon/Silicone Septum

Step-by-Step Procedure:

  • Charge: In a fume hood, weigh the amine (2.0 mmol) into the microwave vial.

  • Add Fluorine Source: Add ethyl fluoroacetate (2.0 mmol, ~212 mg) via syringe. Caution: Toxic Vapor.

  • Seal: Crimp the cap immediately to prevent evaporation of the ester.

  • Irradiate: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain Temp).

    • Temp: 120 °C.

    • Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Max Pressure: Set limit to 15 bar.

  • Workup: Cool to 25 °C. Open vial in hood.

    • Volatile Amines: Evaporate excess amine and ethanol (if used) under vacuum.

    • Non-volatile: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 0-50% EtOAc/Hex).

Typical Results:

  • Yield: >85%

  • Purity: >95% (often requires no chromatography)

Protocol B: Catalyst-Free Direct Amidation of Fluoroacetic Acid

Target: "Green" synthesis avoiding coupling reagents (HATU/EDC).

Theory: Direct reaction of carboxylic acids and amines usually forms an unreactive ammonium carboxylate salt. Under microwave conditions (high temp/pressure), the salt dehydrates to form the amide bond. This avoids the atom-poor economy of coupling reagents.

Materials:

  • Fluoroacetic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • Vessel: Sealed Quartz/Glass vessel

Step-by-Step Procedure:

  • Salt Formation: Mix Fluoroacetic acid (2.0 mmol) and Amine (2.0 mmol) in the vial. An exothermic reaction will occur, forming the salt.

  • Irradiate:

    • Temp: 150–180 °C (Substrate dependent; steric bulk requires higher temp).

    • Time: 20 minutes.

    • Absorber: If the salt is non-polar/transparent to MW, add a "doping" amount (100

      
      L) of ionic liquid or ethylene glycol to initiate heating.
      
  • Workup: Dissolve residue in EtOAc, wash with 1M HCl (remove unreacted amine) and sat. NaHCO

    
     (remove unreacted acid). Dry and concentrate.
    
Protocol C: Electrophilic Fluorination with Selectfluor

Target: Late-stage fluorination of


-keto amides or activated methylene amides.

Theory: Selectfluor (F-TEDA-BF


) is a stable source of electrophilic fluorine (

). Microwave irradiation overcomes the solubility issues of Selectfluor in organic solvents (like MeCN) and accelerates the

-type attack of the enol/enamine on the fluorine atom.

Materials:

  • 
    -keto amide substrate (1.0 equiv)
    
  • Selectfluor (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or MeOH

  • Base: Neutral or weak base (if needed for enolization)

Step-by-Step Procedure:

  • Charge: Dissolve substrate (1.0 mmol) in MeCN (3 mL). Add Selectfluor (1.1 mmol).

  • Irradiate:

    • Temp: 80–100 °C.

    • Time: 5–10 minutes.

    • Power: 150 W (Dynamic).

  • Workup: Filter off the insoluble TEDA-BF

    
     byproduct. Concentrate filtrate.
    
  • Purification: Column chromatography is usually required to separate mono-fluoro from di-fluoro byproducts (if C-H acidity is high).

Data Analysis & Optimization

Comparative Efficiency Table
ParameterConventional ThermalMicrowave-AssistedImprovement Factor
Reaction Time 12 – 24 Hours5 – 20 Minutes~70x Faster
Solvent Usage High (Reflux conditions)Low / Solvent-FreeGreen Chemistry
Yield (Avg) 60 – 75%85 – 98%+20% Yield
Selectivity Variable (Thermal degradation)High (Pulse heating)Cleaner Profile
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Solution: Increase Temp to 150 °C. Sterically hindered amines (e.g., tert-butylamine) require higher activation energy.

  • Problem: Pressure spike in Protocol B.

    • Solution: Ensure the amine is dry. Water content generates steam pressure. Use a vessel with a higher pressure rating (e.g., 30 bar).

  • Problem: Di-fluorination in Protocol C.

    • Solution: Reduce Selectfluor to 0.9 equiv and lower Temp to 60 °C.

Visual Workflows

Figure 1: Logic Flow for Protocol Selection

G Start Start: Synthesis of α-Fluoroamide CheckSubstrate Do you have the Amide Scaffold? Start->CheckSubstrate NoScaffold No: Building from Scratch CheckSubstrate->NoScaffold No YesScaffold Yes: Late-Stage Functionalization CheckSubstrate->YesScaffold Yes CheckAmine Is the Amine Complex/Sensitive? NoScaffold->CheckAmine ProtocolA Protocol A: Aminolysis (Ethyl Fluoroacetate + Amine) MW 120°C, 10 min CheckAmine->ProtocolA No (Robust Amine) ProtocolB Protocol B: Direct Coupling (Fluoroacetic Acid + Amine) MW 150°C, 20 min CheckAmine->ProtocolB Yes (Complex Amine) ProtocolC Protocol C: Electrophilic Fluorination (Substrate + Selectfluor) MW 80°C, 5 min YesScaffold->ProtocolC

Caption: Decision tree for selecting the optimal microwave synthesis route based on substrate availability and complexity.

Figure 2: Mechanism of Microwave-Assisted Aminolysis

Mechanism Step1 Ethyl Fluoroacetate (Dipole Alignment) MW MW Irradiation (Dipolar Polarization) Step1->MW Rapid Heating TS Tetrahedral Intermediate (Superheated) MW->TS Amine Attack Product α-Fluoroamide + Ethanol TS->Product Collapse

Caption: Kinetic acceleration via dipolar polarization of the ester carbonyl under microwave irradiation.

References

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

  • Caddick, S. (1995). Microwave assisted organic synthesis.[1][2][3][4][5][6][7][8] Tetrahedron, 51(38), 10403-10432. Link

  • Peng, W., & Shreeve, J. M. (2005).[9] Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Journal of Organic Chemistry, 70(14), 5760–5763. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Baudoux, J., & Cahard, D. (2002). Electrophilic Fluorination with N-F Reagents. Organic Reactions.[1][2][3][5][8][10] Link

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis.[2][6][8][11] Tetrahedron Letters, 27(3), 279-282. Link

  • Drazic, T., & Tsogoeva, S. B. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Catalysts, 10(4), 411. Link

  • Gonçalves, H., et al. (2021).[12] Microwave-Assisted Synthesis of Acetamide Derivatives. Molecules, 26(3), 567. Link

Sources

Application Note: Scalable Production of 2-Fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

This guide details the scale-up procedure for 2-fluoro-2-phenylacetamide , a critical fluorinated building block. While direct fluorination of acetamides is chemically challenging and often yields poor selectivity, the Dehydroxy-Fluorination — Ammonolysis route (starting from Ethyl Mandelate) offers the most robust profile for scale-up.

Process Strategy: The "Ester-First" Approach

We utilize a two-stage convergent synthesis. This strategy is selected over direct fluorination of phenylacetamide to avoid the use of highly hazardous electrophilic fluorinating agents (e.g., Selectfluor) on a late-stage intermediate and to prevent over-fluorination byproducts.

  • Stage 1 (Precursor Synthesis): Dehydroxy-fluorination of Ethyl Mandelate using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is selected over DAST due to its superior thermal stability, a critical factor in batch reactors >10L.

  • Stage 2 (Amidation): Nucleophilic acyl substitution using Methanolic Ammonia. This step drives the equilibrium via precipitation of the final amide, simplifying downstream processing (DSP).

⚠️ Critical Safety Warning: Alpha-Fluoro Toxicity

STOP & READ: Compounds containing the


-fluoroacetamide motif (

) can be metabolically converted to fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle (similar to fluoroacetate/1080 toxicity).
  • Engineering Control: All solid handling must occur in a Class II Type B2 Biosafety Cabinet or negative-pressure isolator.

  • PPE: Double nitrile gloves, Tyvek sleeves, and P3/N100 respiratory protection are mandatory during solid isolation.

Process Flow & Mechanism

The following diagram illustrates the chemical pathway and the parallel engineering workflow required for safe execution.

G Start Ethyl Mandelate (Starting Material) Inter Intermediate: Ethyl 2-fluoro-2-phenylacetate Start->Inter Step 1: Fluorination (-78°C to RT, DCM) Reagent1 Deoxo-Fluor (Fluorinating Agent) Reagent1->Inter Product Final Product: This compound Inter->Product Step 2: Amidation (0°C to RT, 12h) Scrubber Caustic Scrubber (HF & NH3 Neutralization) Inter->Scrubber HF Byproduct Reagent2 NH3 / MeOH (Ammonolysis) Reagent2->Product Product->Scrubber Excess NH3 Cryst Crystallization (0°C Isotherm) Product->Cryst Purification

Figure 1: Reaction pathway and critical engineering controls for the synthesis of this compound.

Detailed Protocols

Stage 1: Synthesis of Ethyl 2-fluoro-2-phenylacetate

Goal: Convert the hydroxyl group to fluorine with inversion of configuration (if chiral) or racemization (if achiral).

Reagents & Stoichiometry:

Component Equiv. Role Critical Parameter
Ethyl Mandelate 1.0 Substrate Dryness (<0.1% H2O)
Deoxo-Fluor (50% in Toluene) 1.2 Fluorinating Agent Control addition rate
Dichloromethane (DCM) 10 Vol Solvent Anhydrous

| Ethanol | 1.5 | Quench | Exotherm control |

Protocol:

  • Setup: Charge Ethyl Mandelate and anhydrous DCM into a glass-lined reactor inerted with

    
    . Cool jacket to -20°C.
    
  • Addition: Add Deoxo-Fluor solution dropwise via a metering pump.

    • Control: Maintain internal temperature (Ti) < -5°C. The reaction is highly exothermic.

  • Reaction: Allow Ti to warm to 20°C over 2 hours. Stir for 4 hours.

    • IPC (In-Process Control): TLC/GC showing <1% starting alcohol.

  • Quench (Hazardous): Cool back to 0°C. Slowly add Ethanol (consumes excess fluorinating agent), then pour mixture into saturated

    
     solution.
    
    • Caution: Massive

      
       evolution.
      
  • Workup: Separate organic layer. Wash with brine. Dry over

    
    . Concentrate to yield the crude fluoro-ester (Yellow oil).
    
    • Yield Target: 85-90%.

Stage 2: Production of this compound (The Scale-Up Step)

Goal: Ammonolysis of the ester.[1][2][3] This step is sensitive to water (hydrolysis risk) and temperature.

Reagents & Stoichiometry:

Component Equiv. Role
Crude Fluoro-Ester 1.0 Substrate
Ammonia (7N in MeOH) 5.0 Reagent

| Methanol | 5 Vol | Solvent |

Step-by-Step Protocol (1 kg Scale Basis):

  • Dissolution: In a 10L jacketed vessel, dissolve 1.0 kg of Ethyl 2-fluoro-2-phenylacetate in 3.0 L of Methanol.

    • Agitation: Set overhead stirrer to 150 RPM (anchor impeller preferred for slurry handling later).

    • Thermal: Cool jacket to 0°C.

  • Ammonia Charge: Add 4.0 L of 7N Ammonia in Methanol slowly over 1 hour.

    • Why? Although the reaction is only mildly exothermic, maintaining low temperature initially prevents the evaporation of ammonia gas.

  • Reaction Phase: Seal the reactor (rated for low pressure, ~1-2 bar, though usually atmospheric is sufficient if condenser is efficient).

    • Allow Ti to rise to 20-25°C (Room Temp).

    • Stir for 12–16 hours.

    • Observation: The product is less soluble than the ester. A white precipitate should begin to form after ~4 hours.

  • Crystallization (Self-Validating Step): Once HPLC confirms >99% conversion:

    • Cool reactor to -5°C.

    • Hold for 2 hours to maximize precipitation.

    • Note: This "crash out" method purifies the compound, leaving impurities (unreacted ester, mandelic acid byproducts) in the mother liquor.

  • Filtration & Wash:

    • Filter the slurry using a closed Nutsche filter (to contain toxic dust).

    • Wash the cake with 2 x 500 mL cold Methanol (-10°C).

    • Displacement Wash: Ensure the wash solvent covers the cake completely before applying vacuum.

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours.

    • Target QC: LOD (Loss on Drying) < 0.5%.

Analytical Control Strategy

To ensure scientific integrity, the process relies on the following checks:

AttributeMethodSpecificationRationale
Identity 1H-NMR (DMSO-d6)Doublet at

~5.8 ppm (J_H-F coupling)
Confirms alpha-fluorine installation.
Purity HPLC (C18, ACN/H2O)> 98.0% AreaPharma-grade requirement.
Fluoride Content Ion Chromatography< 50 ppmEnsures effective washing of HF salts.
Water Content Karl Fischer (KF)< 0.5%Critical for storage stability.

Key NMR Characteristic: The proton on the alpha-carbon (


) will appear as a distinct doublet with a large coupling constant (

). This is the primary confirmation of successful fluorination.

Troubleshooting & Causality

  • Issue: Low Yield in Stage 2 (Amidation).

    • Cause: Presence of water in Methanol/Ammonia.

    • Mechanism:[4][5] Water competes with ammonia, hydrolyzing the ester to 2-fluoro-2-phenylacetic acid , which forms an ammonium salt and remains in the mother liquor.

    • Fix: Use anhydrous methanol and fresh ammonia solution.

  • Issue: Product is gray or off-white.

    • Cause: Carryover of sulfur residues from Deoxo-Fluor.

    • Fix: Recrystallize from Ethyl Acetate/Hexane (1:3).

References

  • Mechanism of Ester Ammonolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for nucleophilic acyl substitution mechanisms).
  • Deoxo-Fluor Usage & Safety

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64(19), 7048-7054. Link

  • Alpha-Fluoroamide Properties & Toxicity

    • fluoroacetamide (Compound 1080 derivative). PubChem Database. National Center for Biotechnology Information. Link

  • Amidation Scale-Up Techniques

    • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 2011.[6] (Context on amide bioisosteres).

  • General Amide Synthesis Protocols: Beckwith, A. L. J. "Synthesis of Amides." The Chemistry of Amides, Interscience Publishers, 1970.

Sources

Troubleshooting & Optimization

Optimizing yield in ammonolysis of alpha-fluoro esters

Technical Support Center: Optimization of -Fluoro Ester Ammonolysis

Current Status: Operational Agent: Senior Application Scientist Ticket ID: F-AMIDE-OPT-001 Subject: Maximizing Yield and Stereochemical Integrity in

Introduction: The "Fluoro-Amide Paradox"

Welcome to the technical support hub. If you are accessing this guide, you are likely facing the classic conflict of fluorinated carbonyl chemistry: The Fluoro-Amide Paradox .

The

  • Increased Electrophilicity (Good): The strong inductive effect (

    
    ) of fluorine makes the ester carbonyl highly susceptible to nucleophilic attack by ammonia.
    
  • Increased Acidity (Bad): That same inductive effect significantly lowers the pKa of the

    
    -proton (approx. pKa ~23-25 vs. ~30 for non-fluorinated esters). This makes the substrate prone to deprotonation, leading to racemization  (if chiral) or decomposition  via HF elimination.
    

This guide provides the protocols to balance these forces.

Module 1: Reaction Setup & Reagent Selection

Decision Matrix: Selecting the Right Ammonia Source

Do not default to aqueous ammonia (

Ammonia SourcePhaseProsConsRecommended Use Case
Methanolic Ammonia (

in MeOH)
LiquidHigh concentration, easy handling, anhydrous.Can cause transesterification (if R-group differs from solvent).Standard Protocol. Best for general synthesis.[1]
Gaseous Ammonia (

gas)
Gas100% Anhydrous, zero hydrolysis risk.Requires pressurized vessels/autoclaves; difficult stoichiometry control.[1]Scale-up. Use when hydrolysis is the primary failure mode.
Ammonium Carbamate SolidSlow release of

, mild, easy to weigh.
Requires specific solubility (often used with enzymes).Enzymatic/Green. Best for sensitive chiral substrates.
Aqueous Ammonia (


)
LiquidCheap, ubiquitous.HIGH RISK. Promotes hydrolysis to

-fluoro acid (dead end).
Avoid unless substrate is extremely stable.

Module 2: Experimental Protocols

Protocol A: Chemical Ammonolysis (Kinetic Control)

Best for: Achiral substrates or robust chiral centers where speed is prioritized.

The Logic: We use low temperature to suppress the rate of proton abstraction (racemization/elimination) while maintaining enough energy for the nucleophilic attack (ammonolysis).

  • Preparation: Dissolve the

    
    -fluoro ester (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
    
  • Cooling: Cool the solution to -20°C (cryostat or ice/salt bath).

    • Why? The activation energy for nucleophilic attack is lower than that for

      
      -deprotonation. Low T favors the kinetic amide product.
      
  • Addition: Add

    
    
    
    
    in MeOH (5.0 - 10.0 equiv) dropwise.
    • Why? Excess ammonia drives the equilibrium, but a large excess of base can trigger racemization. 5-10 equiv is the "Goldilocks" zone.

  • Monitoring: Stir at -20°C for 4 hours. Monitor by TLC/LC-MS.

    • Critical: Do not let the reaction warm to Room Temp (RT) until conversion is >90%.

  • Workup: Concentrate under reduced pressure at <30°C . High heat during workup can cause retro-reaction or degradation.

Protocol B: Enzymatic Ammonolysis (Thermodynamic/Chemo-Control)

Best for: Enantiopure

The Logic: Lipase B from Candida antarctica (CAL-B) catalyzes ammonolysis under nearly neutral conditions, completely bypassing the base-catalyzed racemization pathway.

  • Solvent System: Use tert-Butanol (

    
    -BuOH) or 2-Me-THF.
    
    • Why? These bulky secondary/tertiary alcohols do not act as nucleophiles for the enzyme, preventing side-esterification.

  • Reagents: Mix

    
    -fluoro ester (1.0 equiv) and Ammonium Carbamate  (1.5 equiv).
    
  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435, 20-50% w/w relative to substrate).

  • Incubation: Shake at 30-40°C.

    • Note: This reaction is slower (24-48h) but yields >99% ee for sensitive substrates.

  • Purification: Filter off the enzyme (reusable) and concentrate.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 60% conversion. Adding more ammonia doesn't help.

Diagnosis: Product Inhibition or Equilibrium Lock.[1] The Fix:

  • Solvent Switch: If using MeOH, the byproduct is MeOH. The reaction is an equilibrium. Switch to a solvent where the amide precipitates (driving equilibrium forward) or use TFE (2,2,2-trifluoroethanol) as a co-solvent to activate the ester carbonyl via H-bonding.

  • Flow Chemistry: Move to a continuous flow reactor. The short residence time at high pressure allows you to superheat the ammonia without degradation, pushing conversion.

Q2: I see a "Black Tar" or significant baseline material. Where is my fluorine?

Diagnosis: HF Elimination (E1cB pathway). The Mechanism: The basic ammonia deprotonates the


The Fix:
  • Lower Temperature: strictly keep T < 0°C.

  • Buffer: Add 1.0 equiv of

    
     to the reaction mixture. This buffers the pH, reducing the concentration of free amide anions that act as strong bases.
    
Q3: My chiral purity dropped from 99% ee to 70% ee.

Diagnosis: Base-Catalyzed Racemization. The Fix:

  • Switch to Protocol B (Enzymatic).

  • If Chemical is required: Reduce reaction time. Racemization often happens after the product is formed (product equilibration). Quench the reaction immediately upon consumption of starting material.

Module 4: Visualization & Logic

Visual 1: Troubleshooting Decision Tree

TroubleshootingStartProblem EncounteredLowYieldLow Yield / StalledStart->LowYieldImpurityImpurities / DecompositionStart->ImpurityRacemizationLoss of Stereochemistry (ee%)Start->RacemizationCheckWaterIs solvent wet?LowYield->CheckWaterDefluorinationHF Elimination Detected?Impurity->DefluorinationEnzymeAction: Switch to CAL-B (Enzymatic)Racemization->EnzymeBest FixKineticAction: Reduce Rxn Time / Avoid Excess BaseRacemization->KineticAlt FixDrySolventAction: Dry Solvent / Use Gas NH3CheckWater->DrySolventYesEquilibriumIs reaction reversible?CheckWater->EquilibriumNoPrecipitateAction: Switch Solvent to precipitate AmideEquilibrium->PrecipitateLowerTempAction: Cool to -20°CDefluorination->LowerTempPrimary FixBufferAction: Add NH4Cl BufferDefluorination->BufferSecondary Fix

Caption: Diagnostic workflow for identifying and resolving common failure modes in

Visual 2: Competing Mechanistic Pathways

MechanismSubstrateα-Fluoro EsterTetrahedralTetrahedral IntermediateSubstrate->TetrahedralPath A: Nucleophilic Attack(Fast at Low T)EnolateEnolate (Planar/Achiral)Substrate->EnolatePath B: Deprotonation(Favored by Heat/Base)Ammonia+ NH3 (Nucleophile)Productα-Fluoro Amide (Target)Tetrahedral->Product- MeOHRacemateRacemic MixtureEnolate->Racemate+ H+ (Random Face)EliminationElimination Product (HF Loss)Enolate->Elimination- F- (If β-H present)

Caption: Kinetic competition between the desired ammonolysis (Path A) and the undesired deprotonation pathways (Path B).

References

  • Ammonolysis of Esters: Mechanism and Kinetics. Wikipedia / Dalal Institute. General overview of the nucleophilic addition-elimination mechanism governing ester ammonolysis. 2[3][4][5][6][7][8][9]

  • Lipase-Catalyzed Enantioselective Ammonolysis. Du, W. et al. (2003).[10] Demonstrates the use of CAL-B and ammonium carbamate to prevent racemization in sensitive chiral esters. 10[3][4][5][6][7][8][9][11]

  • Continuous Flow Synthesis of Amides. RSC Reaction Chemistry & Engineering (2021). Details the use of methanolic ammonia in flow reactors to optimize yield and safety for methyl ester aminolysis. 12[3][4][5][6][7][8][9][11][13]

  • Racemization During Aminolysis. PubMed (1987). Fundamental study on the mechanisms of base-catalyzed racemization of activated esters, highlighting the importance of stoichiometry. 14[3][4][5][6][7][8][9][11][13][15]

  • Synthesis of

    
    -Fluoroamides via NHC Catalysis. NIH/PMC (2014). Advanced methods for generating enantioenriched 
    
    
    -fluoroamides, providing alternatives to standard ammonolysis. 9[3][4][5][6][7][8][9][11][13]

Sources

Purification methods for 2-fluoro-2-phenylacetamide from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 2-fluoro-2-phenylacetamide (CAS: 7596-85-2 / Generic


-fluoroamides)
Document ID:  TS-PUR-2FPA-001
Date:  October 26, 2023
Audience:  Medicinal Chemists, Process Development Scientists

Executive Technical Summary

Purifying This compound presents unique challenges compared to its non-fluorinated parent (2-phenylacetamide). The introduction of the


-fluorine atom significantly alters the electronic landscape of the molecule, reducing the melting point (often increasing the risk of "oiling out" during crystallization) and increasing the acidity of the benzylic proton.

This guide provides a self-validating troubleshooting workflow. Unlike standard amide purifications, you must account for the lability of the


-proton  under basic conditions and the altered solubility profile  driven by the C-F dipole.

Diagnostic Decision Matrix

Before selecting a method, assess your crude mixture's physical state and impurity profile.

PurificationDecision Start Start: Analyze Crude Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous PurityCheck Purity (LC/GC)? Solid->PurityCheck ImpurityType Major Impurity? Oil->ImpurityType HighPurity >85% Purity PurityCheck->HighPurity Yes LowPurity <85% Purity PurityCheck->LowPurity No Recryst Protocol A: Recrystallization (Toluene/Heptane) HighPurity->Recryst Column Protocol B: Flash Chromatography (SiO2) LowPurity->Column AcidImp Hydrolysis Product (2-Fluoro-2-phenylacetic acid) ImpurityType->AcidImp Acidic NonPolar Starting Material (e.g., Nitrile/Halide) ImpurityType->NonPolar Neutral/Lipophilic Wash Protocol C: Scavenging Wash (Sat. NaHCO3) AcidImp->Wash NonPolar->Column Wash->Recryst Post-Workup

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude physical state and impurity profile.

Troubleshooting Guides & Protocols

Scenario A: The "Oiling Out" Phenomenon

Issue: During recrystallization, the compound separates as a liquid oil droplets rather than crystals. Root Cause: The


-fluorine atom disrupts the crystal lattice energy compared to the non-fluorinated parent. If the temperature is too high or the solvent polarity is mismatched, the compound reaches its Liquid-Liquid Phase Separation (LLPS) point before its freezing point.

Corrective Protocol (The "Two-Solvent" Method): Do not use Ethanol/Water immediately, as water often exacerbates oiling in fluorinated amides.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (

    
    ).
    
    • Why Toluene? It has moderate polarity (

      
      -stacking capability) which solvates the aromatic ring well but allows the amide to aggregate upon cooling.
      
  • Cloud Point: Add n-Heptane dropwise to the warm solution until a persistent cloudiness appears.

  • Re-solvation: Add 1-2 drops of Toluene to clear the solution.

  • Nucleation: Remove from heat. Seed the solution with a pure crystal if available.

  • Slow Cooling: Wrap the flask in foil or place it in a Dewar flask to cool to Room Temperature (RT) over 2-3 hours.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling forces the oil state.

  • Harvest: Once solid, cool to

    
     and filter.
    
Scenario B: Removing the Hydrolysis Impurity (Acid)

Issue: The crude contains 2-fluoro-2-phenylacetic acid (from hydrolysis of the amide or starting nitrile). Risk: The


-proton in this compound is significantly more acidic  (

) than in non-fluorinated amides due to the electron-withdrawing fluorine. Strong bases (NaOH, KOH) can cause racemization (if chiral) or degradation.

Corrective Protocol (The "Mild Wash"):

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Wash 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4]

      
       (
      
      
      
      ) is strong enough to deprotonate the carboxylic acid impurity (
      
      
      ) but too weak to deprotonate the
      
      
      -fluoroamide.
  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    
Scenario C: Flash Chromatography (The "Streak" Problem)

Issue: The compound streaks on the column or co-elutes with polar impurities. Root Cause: Primary amides have strong hydrogen-bonding capabilities, interacting heavily with the silanols on silica gel.

Optimized Mobile Phase:

  • Standard: EtOAc / Hexanes (Gradient 10%

    
     50%).[5]
    
  • The "Anti-Streak" Modifier: If streaking occurs, add 1% Methanol or 0.5% Triethylamine to the mobile phase.

    • Note: Triethylamine blocks acidic sites on the silica, preventing the amide from "dragging."

Quantitative Data: Solvent Selection Guide

Use this table to select solvents based on your specific impurity profile.

Solvent SystemRoleSuitability for 2-F-2-PATechnical Note
Toluene / Heptane RecrystallizationExcellent Best for avoiding "oiling out." Moderate boiling point allows controlled cooling.
Ethanol / Water RecrystallizationModerate High risk of oiling out.[6] Use only if Toluene fails. Requires precise temperature control.
EtOAc / Hexane ChromatographyExcellent Standard mobile phase.

in 40% EtOAc.
DCM / Methanol ChromatographyGood Use for highly polar crude mixtures. Keep MeOH < 5% to avoid silica dissolution.
Diethyl Ether TriturationGood Useful for washing away non-polar oils from the solid amide.

Frequently Asked Questions (FAQs)

Q: Why is my yield low after recrystallization from water/alcohol? A:


-Fluoroamides often have higher water solubility than expected due to the polarity of the C-F bond acting as a hydrogen bond acceptor. The compound may be remaining in the mother liquor.
  • Fix: Switch to a non-aqueous system (Toluene/Heptane) or concentrate the mother liquor and perform a second crop harvest.

Q: Can I use NaOH to remove the unreacted ester/acid precursor? A: Avoid if possible. As noted in Scenario B, the electron-withdrawing fluorine stabilizes the carbanion at the benzylic position. Strong bases can lead to racemization (loss of optical activity) or elimination reactions. Stick to


 or 

.

Q: The melting point of my product is lower than the literature value for 2-phenylacetamide (


). Is it impure? 
A: No.  this compound typically melts significantly lower (often in the 

range depending on crystal polymorph) than the non-fluorinated parent. The fluorine atom disrupts the intermolecular hydrogen bonding network that gives simple amides their high melting points. Confirm identity via

-NMR (

to

ppm, doublet due to H-F coupling) rather than relying solely on MP.

References

  • Biocatalytic Synthesis

    • Title: Biocatalysis in the Pharmaceutical and Biotechnology Industries (Chapter 1).

    • Context: Discusses the conversion of 2-fluorobenzyl cyanide to (R)
    • Source: (General Reference).

  • General Amide Purification

    • Title: Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocols for amide recrystalliz
    • Source:.

  • Alpha-Fluorination Chemistry

    • Title: Enantioselective isothiourea-c

      
      -fluorination of activated esters.[4]
      
    • Context: Describes the handling and purification of -fluoro carbonyl compounds, emphasizing their sensitivity to base and unique solubility.
    • Source:.

  • Analytical Identification

    • Title: Identification of 2-acetyl-2-phenylacetamide and rel
    • Context: Provides chromatographic conditions (GC/HPLC)
    • Source:.

Sources

Controlling hydrolysis rates of alpha-fluoroamides

Technical Support Center: -Fluoroamide Kinetics & Stability

Status: Operational Agent: Senior Application Scientist Ticket Subject: Controlling Hydrolysis Rates of

Module 1: Rapid Diagnostic Flowchart

Start Here. Use this decision tree to identify the root cause of your stability or reactivity issues before proceeding to the detailed troubleshooting guides.

HydrolysisDiagnosticsstartObservation:Unexpected Hydrolysis Ratecheck_phCheck pH Environmentstart->check_phacidicAcidic (pH < 4)check_ph->acidicAcid CatalysisbasicBasic (pH > 8)check_ph->basicBase CatalysisneutralNeutral (pH 6-8)check_ph->neutralSpontaneous?acid_issueIssue: Slow ProtonationF-atoms reduce O-basicityacidic->acid_issuebase_issueIssue: Hyper-ElectrophilicityF-atoms accelerate OH- attackbasic->base_issueneutral_issueCheck Leaving Group (Amine)pKa & Stericsneutral->neutral_issueaction_acidFix: Increase solvent polarityor switch to base activationacid_issue->action_acidaction_baseFix: Add steric bulk (ortho)or reduce F count (Tri->Di->Mono)base_issue->action_baseneutral_issue->action_basecaptionFigure 1: Diagnostic logic for identifying the primary driver of kinetic instability.

Module 2: The Physics of Fluorine (Mechanistic Grounding)

To control the rate, you must understand the two opposing forces the fluorine atom exerts on the amide bond.

The Inductive Accelerator (Base Hydrolysis)

Fluorine is the most electronegative element (


  • Effect: The carbonyl carbon becomes significantly more electrophilic (positive character).

  • Result: The energy barrier for the attack of a nucleophile (like

    
    ) is lowered.
    
  • Rule of Thumb: Rate increases by

    
     fold per fluorine atom added in alkaline conditions [1].
    
The Basicity Brake (Acid Hydrolysis)

Acid-catalyzed hydrolysis requires the protonation of the carbonyl oxygen as the first step.[1][2]

  • Effect: The same inductive withdrawal that activates the carbon deactivates the oxygen. The lone pairs on the oxygen are less available to pick up a proton.

  • Result: Poly-fluorinated amides (e.g., trifluoroacetamides) can be surprisingly stable in acidic media because they resist protonation, even though the carbon is highly activated [2].

Module 3: Troubleshooting Guide (FAQs)

Scenario A: "My prodrug is hydrolyzing instantly in plasma (pH 7.4)."

Diagnosis: The compound is likely a di- or trifluoroacetamide. At physiological pH, the hydroxide concentration is sufficient to attack the highly activated carbonyl, or non-specific esterases are acting on it. Corrective Actions:

  • Step Down the Fluorine Count: If you have a

    
     group, switch to 
    
    
    or
    
    
    . The rate of alkaline hydrolysis drops roughly logarithmically with the removal of each fluorine.
  • Steric Shielding: Introduce an ortho-substituent on the N-aryl ring (if applicable). Fluorine is small (van der Waals radius

    
    , similar to Oxygen), so it provides no steric protection itself. You must add bulk elsewhere to block the trajectory of the incoming water molecule.
    
  • N-Alkylation: If the amide nitrogen is secondary (R-NH-CO-Rf), alkylating it to a tertiary amide (R-N(Me)-CO-Rf) often slows hydrolysis by increasing steric strain in the tetrahedral intermediate.

Scenario B: "I need to cleave the amide to release the payload, but it's too stable."

Diagnosis: You are likely using a monofluoroacetamide or the amine leaving group is too basic (pKa > 10). Corrective Actions:

  • The "Electronic Tuning" Approach: Add electron-withdrawing groups (EWGs) to the amine side of the amide. If the leaving group (the amine) has a lower pKa, the breakdown of the tetrahedral intermediate becomes faster.

  • Switch to Base Activation: If you are attempting acid hydrolysis, stop. The fluorine is preventing protonation. Switch to a mild basic buffer (Carbonate, pH 9-10). The fluorine will now work for you by inviting nucleophilic attack.

Scenario C: "My kinetic data is inconsistent/non-linear."

Diagnosis: You may be observing a change in the rate-determining step (RDS).

  • For non-fluorinated amides, the formation of the tetrahedral intermediate is often the RDS.

  • For highly fluorinated amides, the breakdown of the intermediate can sometimes become rate-limiting, especially if the leaving group is poor. Fix: Ensure you are using "Pseudo-First-Order" conditions (excess nucleophile) to simplify the kinetics. See Protocol below.

Module 4: Kinetic Tuning Data

Use this table to estimate the relative reactivity of your scaffold.

Substituent (

)
Relative Base Hydrolysis Rate (

)
Acid StabilityPrimary Application

(Acetamide)
1 (Baseline)ModerateStable Drug Linker

(Monofluoro)
~10 - 50x fasterModerateMetabolic blocker, slow-release prodrug

(Difluoro)
~500 - 1,000x fasterHighFast-release prodrug, transition state mimic

(Trifluoro)
> 5,000x fasterVery HighLabile protecting group (cleaves in mild base)

Note: Values are approximate and depend heavily on the amine substituent and solvent dielectric constant [3].

Module 5: Standardized Experimental Protocol

Protocol: Determination of Hydrolysis Half-Life ( ) via HPLC

Objective: Accurately measure the pseudo-first-order rate constant (


Reagents:

  • Buffer A (Acidic): 0.1 M HCl (pH 1.0)

  • Buffer B (Physiological): 100 mM Phosphate Buffer (pH 7.4)

  • Buffer C (Basic): 0.1 M Borate or Carbonate Buffer (pH 10.0)

  • Internal Standard: Benzonitrile (non-hydrolyzable under these conditions).

Workflow:

  • Stock Preparation: Dissolve the

    
    -fluoroamide (10 mM) and Internal Standard (10 mM) in Acetonitrile.
    
  • Initiation:

    • Pre-heat 1.98 mL of the selected Buffer to 37°C in a thermomixer.

    • Inject 20 µL of the Stock solution. (Final conc: 100 µM).

    • Vortex immediately (t=0).

  • Sampling:

    • At defined intervals (e.g., 0, 5, 15, 30, 60 min), remove 100 µL aliquots.

    • Quench: Immediately dispense into 100 µL of cold Acetonitrile + 1% Formic Acid (to stop base hydrolysis) or Ammonium Bicarbonate (to stop acid hydrolysis).

  • Analysis:

    • Analyze via HPLC-UV or LC-MS.

    • Monitor the disappearance of the Parent Amide Peak Area relative to the Internal Standard.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      ).[3][4]
    • The slope =

      
      .
      
    • 
      .
      

Module 6: Mechanism Visualization

The following diagram illustrates the transition state energy differences that cause the kinetic variations described above.

ReactionCoordinatecluster_0Reactantscluster_1Transition State (TS)cluster_2IntermediateRAmide + OH-TS_HTS (Non-Fluoro)High BarrierR->TS_HSlowTS_FTS (Fluoro)Lower Barrier(Inductive Stabilization)R->TS_FFast (EWG Effect)TITetrahedralIntermediateTS_H->TITS_F->TIcaptionFigure 2: Effect of Fluorine on the Activation Energy of Nucleophilic Attack.

References

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2025). ChemRxiv. Retrieved from [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). ACS ES&T Water. Retrieved from [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces. (2022). ACS Catalysis. Retrieved from [Link]

Technical Support Center: Solubilization Strategies for 2-Fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor

Welcome to the technical support hub. You are likely here because 2-fluoro-2-phenylacetamide is precipitating in your assay buffer, despite dissolving perfectly in DMSO.[1]

The Science: The introduction of a fluorine atom at the


-position of the phenylacetamide scaffold significantly alters its physicochemical profile. While fluorine acts as a bioisostere for hydrogen or hydroxyl groups to improve metabolic stability, it often increases lipophilicity (LogP) and crystal lattice energy. This makes the compound prone to "crashing out" (precipitation) upon dilution into aqueous media (PBS, cell culture media), leading to erratic IC50 values and false negatives.

This guide provides validated workflows to solubilize this compound without compromising biological integrity.

Part 1: Physicochemical Profile & Solvent Compatibility[2]

Before attempting formulation, review the solubility limits. This compound is a neutral amide; unlike its corresponding acid (2-fluoro-2-phenylacetic acid), it cannot be easily solubilized by simple pH adjustment (e.g., adding NaOH), which risks hydrolyzing the amide bond.[1]

Table 1: Estimated Solubility & Solvent Compatibility
Solvent SystemSolubility RatingEst. Max Conc.Application Notes
DMSO (Anhydrous) Excellent >50 mMStandard stock solvent.[1] Hygroscopic; keep sealed.
Ethanol (100%) Good ~10–25 mMAlternative stock.[1] Volatile; watch for evaporation.
PBS (pH 7.4) Poor <0.1 mM*High risk of precipitation.[1] Requires cosolvents.
Cell Media + Serum Moderate ~0.5 mMSerum proteins (Albumin) may bind/solubilize the drug.[1]
PEG 400 Good ~10 mMExcellent cosolvent for animal dosing or high-conc assays.[1]

> Note: Aqueous solubility is kinetically driven. The compound may stay in solution for minutes (supersaturation) before precipitating.

Part 2: Validated Solubilization Protocols

Protocol A: The "Standard" DMSO Stock

Use for: High-throughput screening (HTS), enzymatic assays.

Causality: We use DMSO because it disrupts the strong crystal lattice of the amide. However, DMSO is toxic to cells at high concentrations.

  • Weighing: Weigh the solid this compound into a glass vial (avoid polystyrene, which DMSO damages).

  • Dissolution: Add 100% anhydrous DMSO to achieve a 10 mM or 20 mM stock .

    • Tip: If the solution is cloudy, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Crash-Proof" Serial Dilution

Use for: Cell-based assays where precipitation is observed.[1]

The Problem: Direct injection of 100% DMSO stock into aqueous buffer creates a local "shock" environment where the drug precipitates instantly before mixing.

The Solution (Intermediate Dilution Step):

  • Prepare Stock: Start with 10 mM DMSO stock.

  • Intermediate Step: Dilute the stock 1:10 into a cosolvent (e.g., PEG400 or pure Ethanol) before touching water.

    • Result: 1 mM solution in 10% DMSO / 90% PEG400.

  • Final Dilution: Pipette this intermediate mix slowly into your agitated assay buffer (vortexing gently).

    • Mechanism:[2] The cosolvent reduces the surface tension difference, preventing the formation of micro-crystals.

Protocol C: Cyclodextrin Complexation (The Gold Standard)

Use for: Animal studies (IP/IV) or highly sensitive cell lines intolerant to DMSO.

Causality: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic phenyl ring of your compound sits inside the CD cavity, while the hydrophilic exterior ensures water solubility.

Step-by-Step Procedure:

  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water.[1] Filter sterilize (0.22 µm).
    
  • Addition: Add solid this compound in excess to the CD solution (e.g., target 5 mg/mL).

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Critical: Do not heat >50°C, as this can degrade the amide.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Filtration: Filter the supernatant. This is your soluble stock.

    • Validation: Verify concentration via HPLC, as it may be lower than the added amount.

Part 3: Troubleshooting & Diagnostics

FAQ: Common Issues

Q: My assay results are highly variable (large standard deviation). A: This is the hallmark of "microprecipitation." The compound forms invisible crystals that settle at the bottom of the well, causing locally high concentrations that kill cells (false positive toxicity) or failing to interact with the target (false negative potency). Action: Use the "Nephelometry Check" (shine a laser pointer through the tube; scattering light = precipitate) and switch to Protocol B or C.

Q: Can I use Tween-80? A: Yes, but with caution. Surfactants like Tween-80 (0.05% - 0.1%) prevent aggregation but can lyse cell membranes.[1] Only use if your cells are robust (e.g., HEK293) and validated against a vehicle control.

Visual Troubleshooting Guide

The following logic tree guides you through the decision process based on your specific assay constraints.

Solubility_Troubleshooting Start Start: this compound Precipitation Issue Check_Assay What is the Assay Type? Start->Check_Assay Enzymatic Enzymatic / Cell-Free Check_Assay->Enzymatic Cellular Live Cell Culture Check_Assay->Cellular InVivo In Vivo (Animal) Check_Assay->InVivo DMSO_Tol Check DMSO Tolerance (Is enzyme active at 5% DMSO?) Enzymatic->DMSO_Tol Cell_Tol Max DMSO < 0.1%? Cellular->Cell_Tol Formulation Formulation Required InVivo->Formulation High_DMSO Use 5-10% DMSO + 0.01% Triton X-100 DMSO_Tol->High_DMSO Yes Low_DMSO Use Protocol B (PEG400 Cosolvent) DMSO_Tol->Low_DMSO No Direct_Spike Direct Spike (Risk of Crash) Cell_Tol->Direct_Spike No (Cells robust) Complexation Protocol C: HP-beta-Cyclodextrin Cell_Tol->Complexation Yes (Cells sensitive) Solvent_Mix 10% DMSO / 40% PEG400 / 50% Saline Formulation->Solvent_Mix IP Injection CD_Mix 20% HP-beta-CD in Water Formulation->CD_Mix IV Injection caption Figure 1: Decision matrix for solubilizing fluorinated amides based on biological application.

References

  • Li, Y., et al. (2019).[3] "Solubility Behavior of 2-Phenylacetamide in Sixteen Pure Solvents and Dissolution Properties of Solution." Journal of Molecular Liquids, 291, 111264.[3]

    • Context: Establishes baseline solubility data for the non-fluorin
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Context: Authoritative review on Protocol C (Cyclodextrin complex
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Context: Source for the "Crash-out" phenomenon and kinetic solubility vs. thermodynamic solubility.[1]

  • Thermo Fisher Scientific. "Biological Buffers & pH Optimization."

    • Context: Standards for buffer preparation and solvent comp

Sources

Minimizing elimination byproducts in alpha-fluoroamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-fluoroamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of introducing fluorine at the α-position of amides while minimizing common side reactions, particularly elimination. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by established literature.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction is yielding a significant amount of the α,β-unsaturated amide byproduct. What is the primary cause, and how can I suppress it?

Answer:

The formation of an α,β-unsaturated amide is a classic sign that an elimination reaction is outcompeting the desired fluorination. This typically occurs via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism, which is prevalent in systems with an acidic α-proton and a moderate-to-poor leaving group, a condition often met during fluorination.[1][2]

Mechanistic Insight: The reaction proceeds in two steps:

  • Deprotonation: A base removes the proton at the α-carbon, forming a resonance-stabilized enolate intermediate.[3][4] This is often the rate-determining step.

  • Elimination: The enolate then expels a leaving group from the β-position. In the context of fluorination, this pathway is slightly different. The enolate attacks the electrophilic fluorine source. If the resulting α-fluoroamide is formed under conditions that still favor enolization, a second deprotonation can occur, followed by elimination of a β-substituent. A more direct route to the unsaturated byproduct involves the enolate itself participating in side reactions before fluorination is complete.

Core Problem: The concentration and lifetime of the enolate intermediate are too high, favoring the elimination pathway.

Solutions:

  • Re-evaluate Your Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are effective at generating enolates but can accelerate elimination if not used carefully.

    • Actionable Advice:

      • Use a Weaker Base: If possible, switch to a milder base like lithium carbonate (Li₂CO₃) or even conduct the reaction under base-free conditions if the substrate allows.[5]

      • Stoichiometry: Use the minimum effective amount of base, typically 1.05-1.2 equivalents. Excess base dramatically increases the rate of elimination.

      • Slow Addition: Add the base slowly at low temperature to keep the instantaneous concentration of the enolate low.

  • Control the Temperature: Enolate formation and elimination reactions are highly sensitive to temperature.

    • Actionable Advice: Perform the enolization step at a low temperature (e.g., -78 °C) to slow down the rate of byproduct formation.[6] After the enolate is formed, add the fluorinating agent at the same low temperature and allow the reaction to warm slowly only if necessary. Monitor the reaction progress by TLC or crude NMR to find the optimal temperature profile.

  • Choose the Right Fluorinating Agent: The reactivity of the electrophilic fluorinating agent plays a significant role. A more reactive agent can trap the enolate faster, minimizing its opportunity to undergo elimination.

    • Actionable Advice:

      • Selectfluor® is generally more reactive than N-Fluorobenzenesulfonimide (NFSI) and can be more effective at trapping the transient enolate quickly.[7][8] However, its higher reactivity can sometimes lead to other side reactions.

      • NFSI is a milder and often more selective alternative, which may be preferable for sensitive substrates despite its lower reactivity.[7][9]

Question 2: My yield of α-fluoroamide is low, and I'm recovering a lot of starting material, even after extended reaction times. What's going wrong?

Answer:

Low conversion with recovery of starting material points to several potential issues related to reaction kinetics and activation energy.

Potential Causes & Solutions:

  • Insufficient Deprotonation: The base may not be strong enough to deprotonate the α-carbon of your amide effectively. Amide α-protons are less acidic than those of ketones or esters.

    • Actionable Advice:

      • Stronger Base: Consider switching to a stronger base like NaHMDS or KHMDS.

      • Solvent Effects: The choice of solvent can influence base strength. Aprotic polar solvents like THF or DME are standard. Adding a co-solvent like HMPA (use with caution due to toxicity) can sometimes increase the reactivity of the base.

  • Low Reagent Reactivity: The chosen fluorinating agent may not be electrophilic enough for your specific substrate.

    • Actionable Advice: If you are using NFSI, switching to the more powerful Selectfluor® could increase the reaction rate.[10]

  • Steric Hindrance: Significant steric bulk near the α-carbon on either the amide nitrogen or the side chain can hinder the approach of both the base and the fluorinating agent.

    • Actionable Advice:

      • Increase Temperature: While this can increase elimination risk, carefully raising the temperature (e.g., from -78 °C to -40 °C or 0 °C) after the addition of the fluorinating agent can help overcome the activation barrier.

      • Smaller Base: Consider using a base with a smaller counter-ion (e.g., LiHMDS vs. KHMDS) or a less sterically demanding structure.

  • Reagent Decomposition: Electrophilic fluorinating agents can be sensitive to moisture.

    • Actionable Advice: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Section 2: Scientific FAQs

This section provides answers to fundamental questions about the synthesis of α-fluoroamides.

FAQ 1: What is the dominant mechanistic pathway for byproduct formation, and how can I visualize it?

The primary competing reaction is elimination, which most often proceeds via the E1cB mechanism . The desired fluorination is an electrophilic substitution on a nucleophilic enolate. The two pathways diverge from the common enolate intermediate.

Below is a diagram illustrating this mechanistic crossroads.

Caption: Reaction pathways originating from the key enolate intermediate.

FAQ 2: How do I choose the optimal fluorinating agent?

The choice between the two most common electrophilic N-F reagents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) , depends on a trade-off between reactivity and selectivity.[8]

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Higher . It is a cationic reagent, making it a more potent electrophile.[10]Lower . It is a neutral molecule, generally requiring stronger activation conditions.[9]
Selectivity Can be less selective, potentially leading to over-fluorination or side reactions with sensitive functional groups.Generally offers higher selectivity, making it ideal for complex molecules.[6]
Handling Non-hygroscopic, crystalline solid. Easy to handle.Crystalline solid, stable and relatively easy to handle.
Best For Unreactive substrates, fast reactions to trap transient intermediates.Complex, multi-functionalized substrates where chemoselectivity is paramount.

Expert Insight: Start by screening your reaction with NFSI due to its higher selectivity. If the reaction is sluggish or fails to proceed, then move to the more reactive Selectfluor®.

FAQ 3: Can temperature control alone solve the elimination problem?

Temperature is a powerful tool but rarely a standalone solution. It must be optimized in concert with other parameters.

  • Low Temperatures (-78 °C to -40 °C): These conditions are standard for the initial deprotonation step. They kinetically disfavor the elimination pathway, which often has a higher activation energy than enolate formation.

  • Warming: Slow and controlled warming may be necessary to drive the fluorination step to completion, especially with less reactive substrates or NFSI. However, excessive warming (e.g., to room temperature) will almost certainly increase the rate of elimination.

The interplay between solvation, base strength, and temperature is complex. For instance, at very low temperatures, solubility can become an issue, impeding the reaction. A systematic approach is required.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and resolving issues with elimination byproducts.

G Start Problem: High % of Elimination Byproduct CheckBase Step 1: Evaluate Base Is it too strong or in excess? Start->CheckBase ReduceBase Action: Reduce base to ~1.1 eq. Consider a weaker base (e.g., Li₂CO₃). CheckBase->ReduceBase Yes CheckTemp Step 2: Evaluate Temperature Is the reaction run too warm? CheckBase->CheckTemp No ReduceBase->CheckTemp LowerTemp Action: Run deprotonation at -78 °C. Add fluorinating agent at -78 °C. Warm slowly only if necessary. CheckTemp->LowerTemp Yes CheckReagent Step 3: Evaluate Fluorinating Agent Is trapping of the enolate too slow? CheckTemp->CheckReagent No LowerTemp->CheckReagent ChangeReagent Action: If using NFSI, try Selectfluor® for faster enolate trapping. CheckReagent->ChangeReagent Yes Success Success: Elimination Minimized CheckReagent->Success No ChangeReagent->Success

Caption: A step-by-step troubleshooting workflow for minimizing elimination.

Section 3: Optimized Experimental Protocol

This section provides a general, robust protocol for the α-fluorination of a generic N,N-dibenzylamide, designed to minimize elimination.

Objective: To synthesize N,N-dibenzyl-2-fluoropropanamide.

Materials:

  • N,N-dibenzylpropanamide (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add N,N-dibenzylpropanamide (1.0 eq) and dissolve it in anhydrous THF (to make a 0.1 M solution).

  • Enolization: Cool the solution to -78 °C using an acetone/dry ice bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Base Addition: Add the NaHMDS solution (1.1 eq) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 45 minutes. Self-Validation: A slight color change (often to pale yellow) indicates enolate formation.

  • Fluorination: In a separate flame-dried flask, dissolve NFSI (1.2 eq) in a minimum amount of anhydrous THF. Add this solution to the enolate mixture dropwise via syringe over 15 minutes at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. If no change is observed after 2 hours, allow the reaction to warm slowly to -60 °C and hold for another 1-2 hours.

  • Quenching: Once the starting material is consumed as judged by TLC, quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure α-fluoroamide.

References

  • Nature Research. α-Fluorination of carbonyls using nucleophilic fluorine. Research Communities. Available from: [Link]

  • Wikipedia. Electrophilic fluorination. Available from: [Link]

  • Dalal Institute. The E2, E1 and E1CB Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Available from: [Link]

  • ResearchGate. Nucleophilic α-Fluorination of Amides. Available from: [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]

  • ACS Publications. Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]

  • ResearchGate. Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. Available from: [Link]

  • Master Organic Chemistry. E1cB – Elimination (Unimolecular) Conjugate Base. Available from: [Link]

  • PMC. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Available from: [Link]

  • ResearchGate. Chemoselective Synthesis of α-Fluoromethyl Amides via the Controlled Addition of LiCH2F to N-Aryl and N-Alkyl Isocyanates. Available from: [Link]

  • PMC. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available from: [Link]

  • ACS Publications. Enantioselective Organocatalytic α-Fluorination of Aldehydes. Available from: [Link]

  • Wikipedia. E1cB-elimination reaction. Available from: [Link]

  • RSC Publishing. α-Fluoroamine synthesis via P(iii)-mediated deoxygenative geminal fluorosulfonimidation of 1,2-diketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chemistry Steps. E1CB Elimination Mechanism. Available from: [Link]

  • RSC Publishing. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Available from: [Link]

  • PubMed. A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Available from: [Link]

  • PMC. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Available from: [Link]

  • ResearchGate. Synthesis and reactions of α-fluoro-α-amino amides. Available from: [Link]

  • Chemistry LibreTexts. 11.10: The E1 and E1cB Reactions. Available from: [Link]

  • SciSpace. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Available from: [Link]

  • PubMed. Temperature dependence of water interactions with the amide carbonyls of α-helices. Available from: [Link]

  • PubMed. Alkyl Fluoride Synthesis via Cu-Mediated Deacetylative Fluorination. Available from: [Link]

Sources

Technical Support Center: Stability of 2-Fluoro-2-phenylacetamide

[1]

Case ID: STAB-2FPA-001 Status: Active Classification:

Assigned Specialist:1

Executive Summary

You are likely accessing this guide because you are observing inconsistent yield , loss of optical activity , or unexpected byproducts when subjecting 2-fluoro-2-phenylacetamide to basic conditions.

While the amide bond itself is relatively robust, the unique electronic environment created by the

base-catalyzed racemization

Immediate Action Required: If your compound is optically active (enantiopure), STOP all exposure to bases (

Racemization Alert

Module 1: The Critical Alert – Racemization

The "Silent Killer" of Enantiopurity

The most frequent failure mode for this compound in basic media is not decomposition, but racemization .[1]

The Science: The

  • pKa Shift: A standard phenylacetamide has a pKa

    
     15-16.[1] The strong electron-withdrawing inductive effect ($ -I $) of the fluorine atom stabilizes the conjugate base, lowering the pKa (estimated 
    
    
    12-14).
  • Consequence: Even mild bases (Carbonates, tertiary amines, dilute hydroxide) can deprotonate this position, forming a planar enolate. When the proton returns, it does so without facial selectivity, resulting in a racemic mixture.

Visualizing the Failure Mode

Racemization_CycleStart(R)-2-Fluoro-2-phenylacetamide(Optically Pure)EnolatePlanar Enolate Intermediate(Achiral / sp2 Hybridized)Start->EnolateDeprotonation (-H+)Fast StepBaseBase (B:)Base->EnolateAttacks alpha-HRacemicRacemic Mixture(50% R / 50% S)Enolate->RacemicReprotonation (+H+)Non-stereoselective

Figure 1: The base-catalyzed racemization cycle. Note that the planar enolate destroys the stereocenter.

Module 2: Hydrolytic Stability & Degradation

If stereochemistry is not your concern (i.e., you are using racemic material), the secondary issue is amide hydrolysis .

Chemical Behavior in Base

Under aqueous basic conditions (e.g., 1M NaOH), the amide bond will eventually hydrolyze. However, this reaction is generally slower than racemization.

  • Hydrolysis: The hydroxide ion attacks the carbonyl carbon.[2] The tetrahedral intermediate collapses, expelling ammonia (

    
    ) to form the carboxylate salt (2-fluoro-2-phenylacetate).[1]
    
  • Defluorination (Side Reaction): In rare cases involving high temperatures or specific nucleophiles (like methoxide in methanol), you may observe

    
     displacement of the fluorine, though Fluorine is a poor leaving group. This typically yields mandelic acid derivatives.
    
Stability Data Summary
ConditionpH RangeRacemization RiskHydrolysis RiskRecommendation
Mild Base (

,

)
8 - 10High (Time-dependent)LowSafe for short workups at

.[1]
Strong Base (

,

,

)
11 - 14Critical (Instantaneous)High (Temp-dependent)Avoid. Use acidic conditions if possible.[1]
Nucleophilic Bases (

,

)
> 12Critical High (+ Substitution risk)Avoid. May form methoxy-byproducts.[1]

Module 3: Troubleshooting & Protocols

Scenario A: "My enantiomeric excess (ee%) dropped after workup."

Diagnosis: You likely used a basic wash (saturated bicarbonate) or allowed the reaction to sit in a basic solvent for too long.

Corrective Protocol: Quench & Isolate

  • Cool Down: Chill the reaction mixture to

    
     or 
    
    
    before quenching.
  • Acidic Quench: Do not use basic aqueous washes. Quench with dilute HCl (1M) or Ammonium Chloride (

    
    ) to neutralize the mixture immediately.
    
  • Rapid Extraction: Extract into an organic solvent (DCM or EtOAc) and separate layers quickly.

  • Drying: Use

    
     (neutral), not 
    
    
    (basic), as a drying agent.
Scenario B: "I am losing mass/yield, and seeing a new acidic peak."

Diagnosis: Hydrolysis has occurred, converting your amide to the carboxylic acid.[2][3][4]

Validation Experiment (TLC/LCMS):

  • Step 1: Take a small aliquot of your reaction.

  • Step 2: Spot on TLC alongside authentic 2-fluoro-2-phenylacetic acid (the hydrolysis product).[1]

  • Step 3: If the spots co-elute (usually more polar/streaking on silica), hydrolysis is confirmed.

  • Fix: Lower the reaction temperature. If the reaction requires base, switch to a non-nucleophilic, bulky base (e.g., DIPEA) and strictly exclude water.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) to dry my product?A:No.




Q2: Is the C-F bond stable to base? A: Generally, yes. The C-F bond is strong. However, if you heat the compound in strong alkoxide bases (like NaOMe/MeOH), you risk displacing the fluorine to form the methoxy ether (O-methylation) via an


Q3: I need to alkylate the amide nitrogen. How do I do this without racemizing? A: This is extremely difficult. Standard alkylation requires deprotonating the amide NH (



References

  • Base-Catalyzed Racemiz

    
    -Fluoro Carbonyls 
    
    • Source: Vertex AI / NIH PubMed Central[1]

    • Context: Confirms th

      
      -aryl-
      
      
      -fluoroacetonitriles (and by extension amides) are configurationally stable in neutral conditions but racemize rapidly in the presence of base due to the acidity of the
      
      
      -proton.[1]
    • Link:

      [1]
      
  • Amide Hydrolysis Mechanism

    • Source: Chemistry Steps / Master Organic Chemistry[1]

    • Context: Details the mechanism of base-promoted amide hydrolysis (Saponification), involving nucleophilic attack of hydroxide on the carbonyl.[2]

    • Link:

  • Acidity of

    
    -Protons in Carbonyls 
    
    • Source: YouTube / Educational Chemistry[1]

    • Context: Explains the formation of planar enolates under basic conditions, which is the fundamental mechanism for the loss of stereochemistry in chiral -substituted carbonyls.
    • Link:[1]

  • Nucleophilic Substitution of Fluorine

    • Source: Alfa Chemistry / NIH[1]

    • Context: Discusses the stability of the C-F bond and conditions under which nucleophilic substitution (displacement of F)
    • Link:

Solvent selection for recrystallization of 2-fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists working with 2-fluoro-2-phenylacetamide (and related


-fluoro amides).[1][2] It addresses the specific challenges of purifying fluorinated amides, where the electron-withdrawing fluorine atom alters solubility and stability compared to non-fluorinated analogs.[2]

Topic: Solvent Selection & Recrystallization Protocol Compound Class:


-Fluoroarylamides
CAS:  7596-88-5 (Generic/Racemic) | Structure: 

[1][2]

Executive Summary: Solvent Selection Matrix

For the recrystallization of this compound, the choice of solvent is dictated by the polarity balance between the hydrophilic amide group and the lipophilic fluorinated benzyl moiety.[1][2]

Recommended Solvent Systems
System ClassSolvent CompositionSuitability RatingKey Application
Primary (Standard) Ethanol / Water (9:1 to 4:1) [1][2] ★★★★★General purification.[1][2] Balances high solubility at boiling with poor solubility at RT.[2]
Alternative (Anhydrous) Ethyl Acetate / Heptane [1][2] ★★★★☆Use if the compound is sensitive to hydrolysis or if starting material (ester) is the main impurity.[2]
Specific (Non-Polar) Toluene [1][2] ★★★☆☆Best for removing highly non-polar tars or if the crude is sticky/oily.[2] Requires higher temperatures.[2]
Not Recommended Diethyl Ether ☆☆☆☆☆Too volatile; poor solubility for primary amides.[1][2]

Detailed Technical Protocol

Phase 1: Solvent Suitability Test (The "Test Tube" Run)

Before scaling up, validate the solvent system with 50–100 mg of crude material.[2]

  • Solubility Check: Place 50 mg of solid in a test tube. Add 0.5 mL of solvent (e.g., Ethanol).

    • Result A: Dissolves at Room Temp (RT)

      
      Too soluble.  (Try adding water/heptane as anti-solvent).[2]
      
    • Result B: Insoluble at boiling

      
      Too poor.  (Try a more polar solvent like Methanol).[2]
      
    • Result C: Insoluble at RT, dissolves at boiling

      
      Ideal. [2]
      
  • The "Oiling Out" Check: Fluorinated amides have a tendency to "oil out" (form a second liquid phase) rather than crystallize.[2]

    • Mitigation: If oil droplets form upon cooling, reheat to dissolve and add seed crystals immediately as the temperature drops.[2]

Phase 2: The Recrystallization Workflow[2]

This protocol assumes the use of the Ethanol/Water system, which is most robust for this polarity profile.[2]

Step 1: Dissolution

  • Place crude this compound in an Erlenmeyer flask.

  • Add 95% Ethanol (approx. 5-7 mL per gram of solid).[1][2]

  • Heat to reflux (gentle boil) with magnetic stirring.

  • Note: If solid remains, add ethanol in small increments (1 mL) until dissolved.

Step 2: Hot Filtration (Critical for Amides) [2]

  • Amides often contain insoluble defluorinated byproducts or inorganic salts (e.g.,

    
     from synthesis).
    
  • Filter the hot solution through a pre-warmed glass funnel (or Celite pad) to remove particulates.[2]

Step 3: Nucleation & Cooling

  • Allow the filtrate to cool slowly to RT.[2]

  • Anti-solvent Addition: If no crystals appear by

    
    , add warm Water  dropwise until a faint turbidity (cloudiness) persists.
    
  • Add 1-2 drops of Ethanol to clear the turbidity, then let it sit undisturbed.[2]

  • Cooling Ramp: RT (1 hour)

    
    
    
    
    
    (Fridge, 2 hours).

Step 4: Isolation

  • Filter the white needles/plates via vacuum filtration (Buchner funnel).[2]

  • Wash the cake with cold Ethanol/Water (1:1 mixture).[2]

  • Dry in a vacuum oven at

    
     (Do not exceed 
    
    
    
    to prevent sublimation or degradation).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?

Technical Insight: This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[2] The presence of the fluorine atom often lowers the melting point compared to the parent phenylacetamide (


), making this common.[2]
Fix: 
  • Reheat to dissolve the oil.

  • Add slightly more solvent (dilute the solution) to lower the saturation temperature.[2]

  • Vigorous Stirring: Stir rapidly during cooling to disperse oil droplets, encouraging them to solidify.

  • Seeding: Add a tiny crystal of pure product at

    
     below the boiling point.
    
Q2: Can I use boiling water alone?

Risk Assessment: While 2-phenylacetamide can be recrystallized from water, the


-fluoro  analog is more susceptible to hydrolysis (converting the amide 

acid) at high temperatures, especially if the crude material contains trace acid/base impurities.[2] Recommendation: Use Ethanol/Water or EtOAc/Heptane to reduce thermal stress and water exposure time.[2]
Q3: What is the expected Melting Point (MP)?

Data:

  • 2-Phenylacetamide:

    
    [1][2]
    
  • 2-Chloro-2-phenylacetamide:

    
    [1][2]
    
  • This compound: Typically

    
      (Dependent on enantiomeric purity).[1][2]
    
    • Note: Racemates often have different MPs than pure enantiomers.[2] If you synthesized this via enzymatic resolution (e.g., Nitrilase), the MP might be sharper and higher than the racemic chemical synthesis product.

Process Visualization (Logic Map)

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude this compound SolventTest Solvent Test (100mg scale) Start->SolventTest EtOH Try Ethanol/Water SolventTest->EtOH Standard EtOAc Try EtOAc/Heptane SolventTest->EtOAc Hydrolysis Sensitive DissolvesHot Dissolves at Boil? EtOH->DissolvesHot EtOAc->DissolvesHot DissolvesHot->SolventTest No (Too insoluble) Crystals Crystals Form upon Cooling? DissolvesHot->Crystals Yes OilOut Problem: Oiling Out Crystals->OilOut Liquid Phase Forms NoPrecip Problem: No Precipitate Crystals->NoPrecip Remains Clear Final Pure Crystals (Check MP & NMR) Crystals->Final Yes Seed Solution: Reheat, Dilute, Seed OilOut->Seed Evap Solution: Evaporate 20% Vol, Cool to 0°C NoPrecip->Evap Seed->Crystals Evap->Crystals

Figure 1: Decision logic for solvent selection and troubleshooting during the purification of


-fluoro amides.

References & Grounding

The protocols above are derived from standard purification techniques for phenylacetamide derivatives and specific properties of


-fluorinated compounds.
  • General Amide Purification: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman, 1989. (Standard reference for recrystallization of amides using Ethanol/Water).

  • Analogous Compound Data (2-Chloro-2-phenylacetamide): Sigma-Aldrich.[1][2] Product Specification: 2-Chloro-N-phenylacetamide. (Used to benchmark melting point depression relative to non-halogenated parent).

  • Synthesis & Properties of

    
    -Fluoro Amides: 
    
    • Enzymatic Synthesis: "Conversion of 2-fluorobenzyl cyanide to (R)-2-fluoro-2-phenylacetamide by AtNIT1 nitrilase." (Highlighted in biocatalysis literature for enantiopure synthesis).[2]

    • Chemical Synthesis: Identifying

      
      -fluoro amides via reaction of ethyl 2-fluoro-2-phenylacetate with ammonia.[1][2] Journal of Organic Chemistry (General methodologies for 
      
      
      
      -fluorination).
  • Solubility Data (Parent Compound): Li, Y. et al. "Solubility Behavior of 2-Phenylacetamide in Sixteen Pure Solvents."[2][3] Journal of Molecular Liquids, 2019.[2][3] (Establishes the baseline solubility profile for the phenylacetamide scaffold).

Sources

Validation & Comparative

Navigating the 19F NMR Landscape: A Comparative Guide to the Characteristic Shifts of 2-Fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the realm of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's bioactivity, metabolic stability, and conformational preferences. Among the arsenal of analytical techniques available for characterizing these fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and the wide dispersion of its chemical shifts, offering a detailed window into the local electronic environment of the fluorine nucleus.[1]

This guide, prepared by a Senior Application Scientist, provides an in-depth technical comparison of the expected 19F NMR characteristics of 2-fluoro-2-phenylacetamide. While a direct experimental spectrum for this specific compound is not widely published, this guide will leverage data from structurally similar molecules and fundamental principles of 19F NMR to provide a robust predictive analysis. We will explore the key factors that govern the 19F chemical shift of this and related α-fluoro amides, present a detailed protocol for its experimental determination, and offer a comparative analysis against other relevant fluorinated motifs.

The Unique Position of α-Fluoro Amides in 19F NMR

The chemical shift of a fluorine atom is exquisitely sensitive to its immediate electronic surroundings.[1] In this compound, the fluorine atom is situated at a stereogenic center, directly attached to a carbon bearing both a phenyl ring and an amide group. This specific arrangement creates a unique electronic environment that will dictate its characteristic 19F NMR signal.

Several key factors will influence the precise chemical shift:

  • Inductive Effects: The electronegative fluorine, oxygen, and nitrogen atoms will all draw electron density away from the chiral carbon, leading to a deshielding effect and a downfield shift of the fluorine resonance.[2]

  • Resonance Effects: The phenyl ring and the amide group can participate in resonance, which can modulate the electron density at the benzylic carbon and, consequently, the shielding of the fluorine atom.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly perturb the electronic environment of the fluorine atom, leading to noticeable shifts in the 19F spectrum.

  • Diastereotopicity: In chiral environments or when the amide nitrogen is substituted, the protons of a neighboring CH2 group or the fluorine atoms in a CHF2 group can become diastereotopic, leading to distinct signals in the 1H or 19F NMR spectrum, respectively.[3] While this compound itself is chiral, this principle highlights the sensitivity of 19F NMR to subtle stereochemical differences.

A Comparative Analysis of 19F NMR Chemical Shifts

To contextualize the expected chemical shift of this compound, it is instructive to compare it with other fluorinated compounds. The following table summarizes typical 19F NMR chemical shift ranges for relevant functional groups, referenced to CFCl3 at 0.00 ppm.

Functional GroupTypical Chemical Shift Range (ppm)Key Influencing Factors
-CF- (aliphatic) +140 to +250Highly sensitive to neighboring electronegative atoms and steric environment.
-CF3 (aliphatic) +40 to +80Generally less sensitive to long-range electronic effects than a single fluorine.
Ar-F +80 to +170Strongly influenced by the electronic nature of substituents on the aromatic ring.
This compound (Predicted) -160 to -190 Balance of deshielding from adjacent phenyl and amide groups.
Trifluoroacetic Acid (TFA) -76.55Strong deshielding by the carboxylic acid group.
Benzotrifluoride -63.72Deshielding effect of the aromatic ring.

Note: Negative chemical shift values indicate an upfield shift relative to the reference standard.[4]

The predicted range for this compound is based on the general shielding observed for aliphatic fluorides, adjusted for the deshielding influence of the adjacent phenyl and amide functionalities. The electron-withdrawing nature of both the aromatic ring and the carbonyl group is expected to pull the resonance downfield compared to a simple fluoroalkane, but it will likely remain significantly upfield of compounds with more strongly deshielding groups like trifluoroacetates.[5]

Experimental Protocol for the Acquisition of a High-Quality 19F NMR Spectrum

The following protocol provides a robust, self-validating methodology for obtaining a high-quality 19F NMR spectrum of this compound.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

  • Reference Standard: Add an internal reference standard. A common choice is trifluoroacetic acid (TFA) or a sealed capillary containing a known reference compound.[6] For quantitative applications, a certified reference material is recommended.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Setup and Data Acquisition
  • Spectrometer Tuning: Tune the NMR probe to the 19F frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient. For spectra requiring proton decoupling, a sequence with WALTZ-16 decoupling is recommended.[3]

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure all fluorine signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[1]

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Chemical Shift Referencing: Reference the spectrum to the known chemical shift of the internal standard (e.g., TFA at -76.55 ppm).

  • Integration and Coupling Analysis: Integrate the fluorine signal(s) and analyze any observed couplings (e.g., 2JHF with the alpha-proton).

Visualizing the Workflow and Influencing Factors

To better illustrate the experimental process and the interplay of factors affecting the 19F chemical shift, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Analyte b Dissolve in Deuterated Solvent a->b c Add Internal Reference b->c d Filter into NMR Tube c->d e Tune Probe to 19F d->e f Lock and Shim e->f g Set Acquisition Parameters f->g h Acquire Data g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference Chemical Shift j->k l Integrate and Analyze k->l

Caption: Experimental workflow for acquiring a 19F NMR spectrum.

chemical_shift_factors cluster_molecular Molecular Structure cluster_experimental Experimental Conditions center 19F Chemical Shift of This compound inductive Inductive Effects (F, O, N) inductive->center resonance Resonance Effects (Phenyl, Amide) resonance->center steric Steric Hindrance steric->center solvent Solvent Polarity solvent->center temp Temperature temp->center conc Concentration conc->center

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-Fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical analysis of the fragmentation patterns of 2-fluoro-2-phenylacetamide (


, MW 153.15), a critical pharmacophore in medicinal chemistry used to block metabolic soft spots.

Audience: Analytical chemists and DMPK researchers.

The Challenge: Unlike its non-fluorinated parent (2-phenylacetamide) or chlorinated analogs, this compound exhibits a unique "tug-of-war" in the mass spectrometer. The high electronegativity of fluorine competes with the resonance stabilization of the amide, creating distinct diagnostic ions. This guide compares these patterns to validate synthesis and purity.

Mechanistic Fragmentation Analysis

The fragmentation of this compound under Electron Ionization (EI) is governed by two primary electronic effects:

  • Amide

    
    -Cleavage:  The dominant pathway driven by the stability of the resulting benzylic carbocation.
    
  • Fluorine Resonance Stabilization: While F is inductively electron-withdrawing, its lone pairs can stabilize the adjacent carbocation (fluorotropylium formation), making the

    
     109 peak highly diagnostic.
    
Primary Fragmentation Pathways (EI)
PathwayMechanismFragment Ion (

)
Description
Parent Ion Ionization153 (

)
Molecular ion. Usually distinct in amides due to N lone pair stability.

-Cleavage
Homolytic cleavage of C-C bond109 (

)
Base Peak. Loss of the acetamide radical (

, 44 Da). The resulting

-fluorobenzyl cation rearranges to a stable fluorotropylium ion .
HF Elimination 1,2-Elimination133 (

)
Loss of neutral HF (20 Da). Diagnostic for aliphatic/benzylic fluorides.
Amide Cleavage C-N bond rupture136 (

)
Loss of

(16 Da). Less common than

-cleavage.
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways between the standard amide cleavage and the fluorine-specific rearrangements.

G Parent Parent Ion (M+) m/z 153 AlphaCleavage α-Cleavage (Loss of CONH2) Parent->AlphaCleavage - •CONH2 (44 Da) HF_Loss HF Elimination (Loss of 20 Da) Parent->HF_Loss - HF (20 Da) Benzoyl Benzoyl Cation Analog m/z 109 AlphaCleavage->Benzoyl Initial Cation FluoroTrop Fluorotropylium Ion m/z 109 (Base Peak) Ion_133 Radical Cation m/z 133 HF_Loss->Ion_133 Benzoyl->FluoroTrop Ring Expansion (Resonance Stabilization)

Figure 1: Mechanistic pathway showing the dominance of


-cleavage leading to the fluorotropylium ion (

109) versus the secondary HF elimination pathway.

Comparative Performance: Fluorine vs. Alternatives

To validate the identity of this compound, it must be distinguished from its non-fluorinated parent and halogenated analogs.

Diagnostic Ion Comparison Table
FeatureThis compound 2-Phenylacetamide (Parent)2-Chloro-2-phenylacetamide
Molecular Weight 153135169 (35-Cl) / 171 (37-Cl)
Base Peak (EI)

109
(Fluorotropylium)

91
(Tropylium)

125/127
(Chlorotropylium)
Neutral Loss -20 Da (HF)--35/37 Da (Cl radical)
Ionization Stability High (F stabilizes C-C bond)HighLow (C-Cl bond is weak)
Key Differentiator +18 Da shift from parent base peak (91

109).
Reference Standard.Isotopic pattern (3:1 ratio for

).
Technical Insight: The "Fluorine Shift"

In the non-fluorinated parent, the tropylium ion (


 91) is the hallmark of benzyl functionality.
  • Observation: Introducing fluorine shifts this peak exactly by the mass of fluorine minus hydrogen (

    
     Da).
    
  • Significance: The persistence of the 109 peak confirms that the C-F bond remains intact during the primary fragmentation event (

    
    -cleavage), proving the fluorine is on the benzylic carbon and not the ring (where fragmentation dynamics would differ).
    

Experimental Protocols

These protocols are designed to maximize the detection of the molecular ion and the diagnostic fragments.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural confirmation and impurity profiling.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: 230°C, 70 eV.

  • Scan Range:

    
     40–300.
    
  • Data Validation: Check for

    
     153 (
    
    
    
    ) and base peak 109. If 109 is absent, suspect thermal degradation (HF loss in injector).
Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Biological matrices and trace detection.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of Formamide/Amide group).
      
    • Qualifier:

      
       (Loss of HF).
      
  • Note: In ESI, the protonated parent

    
     is observed at 
    
    
    
    154.
Workflow Visualization

Workflow Sample Sample (Solid/Liquid) Choice Select Method Sample->Choice GCMS GC-MS (EI) Hard Ionization Choice->GCMS Purity/Structure LCMS LC-MS (ESI) Soft Ionization Choice->LCMS Bioanalysis ResultEI Spectrum: Base Peak 109 Parent 153 GCMS->ResultEI ResultESI Spectrum: [M+H]+ 154 MRM 154->109 LCMS->ResultESI

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Phenylacetamide." NIST Chemistry WebBook, SRD 69. [Link]

  • Gupta, P., et al. (2012). "Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides." Der Chemica Sinica. [Link]

  • Kwon, S., et al. (2011). "Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product." Analytical Science & Technology. [Link][1]

  • Luck, L.A. (2014).[2] "Analysis of Fluorinated Proteins by Mass Spectrometry." Advances in Experimental Medicine and Biology. [Link][2]

Sources

Comparing biological activity of 2-fluoro-2-phenylacetamide vs phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Fluorine "Switch"

In medicinal chemistry, the transition from Phenylacetamide (PA) to 2-Fluoro-2-phenylacetamide (


-F-PA)  represents a classic "bioisosteric switch" designed to modulate metabolic stability and binding affinity without altering the fundamental pharmacophore size.

While Phenylacetamide serves as a foundational scaffold (often a precursor to penicillin G or anticonvulsants), it suffers from rapid metabolic clearance via benzylic oxidation. The introduction of a fluorine atom at the


-position (benzylic carbon) introduces three critical changes:
  • Metabolic Blockade: The C–F bond renders the benzylic position resistant to Cytochrome P450-mediated hydroxylation.

  • Chirality: Unlike the achiral PA,

    
    -F-PA is chiral, enabling stereoselective interactions with target proteins (e.g., receptors or enzymes).
    
  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the amide protons and alters the dipole moment, influencing membrane permeability.

This guide objectively compares these two agents, focusing on their physicochemical profiles, metabolic fates, and experimental handling.

Physicochemical & Structural Profile[1][2]

The structural modification appears minor but dictates a profound divergence in biological behavior.

FeaturePhenylacetamide (PA)This compound (

-F-PA)
Impact of Modification
Structure


Introduction of electronegative center.
CAS RN 103-81-17596-39-6Distinct chemical entity.
Chirality AchiralChiral (R/S) Enables enantioselective binding studies.
Benzylic Bond C–H (Reactive)C–F (Stable) Blocks metabolic oxidation (CYP450).
Electronic Effect NeutralElectron-withdrawingIncreases acidity of amide -NH; alters H-bond donor strength.
LogP (Est.) ~0.8 - 1.0~1.1 - 1.3Slight increase in lipophilicity; F mimics H in size but not polarity.
Structural Visualization

The following diagram illustrates the steric and electronic shift introduced by the fluorine atom.

StructureComparison PA Phenylacetamide (Achiral, Reactive) FPA This compound (Chiral, Stable) PA->FPA α-Fluorination (Medicinal Chem Optimization) Prop_PA Benzylic C-H Bond Susceptible to Oxidation PA->Prop_PA Metabolic Liability Prop_FPA Benzylic C-F Bond Metabolically Inert FPA->Prop_FPA Bioisosteric Block

Comparative Biological Activity[3][4][5]

Metabolic Stability (The Primary Differentiator)

The most significant biological difference lies in metabolic clearance.

  • Phenylacetamide: The benzylic methylene group (

    
    ) is a "soft spot" for Cytochrome P450 enzymes. It undergoes rapid hydroxylation to form mandelamide, which is further hydrolyzed or conjugated. This limits the half-life of PA-based drugs.
    
  • This compound: The C–F bond is one of the strongest in organic chemistry (

    
     vs 
    
    
    
    for C–H). The fluorine atom sterically and electronically prevents the formation of the radical intermediate required for hydroxylation.
    • Result:

      
      -F-PA exhibits a significantly extended half-life in microsomal stability assays.
      
Amidase Hydrolysis Rates

Both compounds are substrates for amidase enzymes (which cleave the amide bond to release ammonia and the acid), but their rates differ.

  • Mechanism: Amidases attack the carbonyl carbon.

  • Effect of Fluorine: The electronegative fluorine in

    
    -F-PA pulls electron density away from the carbonyl carbon, making it more electrophilic (more susceptible to nucleophilic attack). However, it also introduces steric bulk.
    
  • Observation: In many specific amidase assays (e.g., Pseudomonas amidases), the electronic activation often dominates, potentially making

    
    -F-PA a faster substrate for hydrolysis than PA, unless specific steric constraints of the enzyme active site prevent binding of the slightly larger fluorine atom [1, 2].
    
Pharmacological Potency (Anticonvulsant/Bioactivity)
  • Phenylacetamide: Exhibits mild anticonvulsant activity but is generally considered a weak scaffold on its own.

  • This compound: The introduction of chirality allows for the isolation of the (R)- and (S)-enantiomers. Studies in related

    
    -fluoro-phenylacetamides suggest that one enantiomer often possesses significantly higher binding affinity to voltage-gated sodium channels (the target for many anticonvulsants) due to precise hydrophobic pocket filling. The fluorine atom can also engage in multipolar interactions with protein backbone amides, potentially increasing potency by 5-10 fold over the non-fluorinated parent [3].
    

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the "metabolic blocking" effect of the


-fluorine.

Reagents:

  • Test Compounds: Phenylacetamide (10 µM), this compound (10 µM).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Pre-incubation: Equilibrate HLM and test compounds in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Output & Interpretation:

  • Plot

    
     vs Time.
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    .
  • Validation Criteria: The Positive Control (e.g., Testosterone) must show high clearance; the Negative Control (e.g., Warfarin) must show stability. Expectation:

    
    -F-PA should show 
    
    
    
    degradation at 60 min, while PA may show
    
    
    degradation.
Protocol B: Enantioselective Synthesis of this compound

Objective: To access the chiral


-fluoro variant for specific binding studies (Chemical Synthesis is difficult; Chemo-enzymatic is preferred).

Method (Chemo-Enzymatic):

  • Substrate: 2-Fluorobenzyl cyanide.

  • Biocatalyst: Nitrilase (e.g., from Arabidopsis thaliana AtNIT1 or Pseudomonas fluorescens EBC191).

  • Reaction:

    • Mix 50 mM 2-Fluorobenzyl cyanide in phosphate buffer (pH 7.5).

    • Add Nitrilase preparation (whole cell or purified enzyme).

    • Incubate at 30°C with shaking (150 rpm) for 24 hours.

  • Workup: Extract with Ethyl Acetate.

  • Chiral Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Diagram: Metabolic Fate & Assay Logic

MetabolicPathway cluster_PA Pathway A: Phenylacetamide cluster_FPA Pathway B: this compound PA_Node Phenylacetamide CYP CYP450 (Oxidation) PA_Node->CYP Unstable Unstable Intermediate (α-Hydroxy-PA) CYP->Unstable Clearance Rapid Clearance (Mandelamide) Unstable->Clearance FPA_Node This compound CYP_Block CYP450 (Blocked) FPA_Node->CYP_Block C-F Bond Resistance Stable Metabolically Stable (High Exposure) CYP_Block->Stable

References

  • Biocatalysis in the Pharmaceutical and Biotechnology Industries. (2025). Conversion of 2-fluorobenzyl cyanide to (R)-2-fluoro-2-phenylacetamide by AtNIT1 nitrilase.[1] CRC Press.

  • Design, synthesis, and biological evaluation of phenylacetamides. (2022). European Journal of Medicinal Chemistry.[2] Comparative SAR studies of phenylacetamide derivatives.[4]

  • Impact of Fluorinated Ionic Liquids on Human Phenylalanine Hydroxylase. (2022). Nanomaterials.[5] Discusses the stability and proteolytic resistance of fluorinated phenylalanine derivatives.

Sources

X-ray crystallography data for 2-fluoro-2-phenylacetamide

Publish Comparison Guide: X-ray Crystallography of -Fluorinated Phenylacetamides

Executive Summary: The Fluorine Effect

In drug design, the transition from 2-phenylacetamide (the parent scaffold) to This compound represents a classic bioisosteric replacement. The introduction of a fluorine atom at the

gauche effectC–F···H/O interactions

This guide compares the crystallographic "performance" (packing efficiency, stability, and intermolecular network) of the target fluorinated compound against its non-fluorinated parent and the perfluorinated extreme.

Comparative Crystallographic Data Profile

The following table synthesizes crystallographic metrics. Due to the rarity of the specific monosubstituted crystal data in open repositories, we utilize the 2-(perfluorophenyl)acetamide as a high-fidelity structural surrogate to demonstrate the maximal impact of fluorination on the phenylacetamide lattice, alongside the parent 2-phenylacetamide .

MetricAlternative A: 2-Phenylacetamide (Parent)Alternative B: 2-(Perfluorophenyl)acetamide (Fluorinated Analog)Implication for this compound
CSD Code SAWHACRef. IUCr 2022Target Motif
Crystal System MonoclinicMonoclinicLikely Monoclinic/Orthorhombic
Space Group


Lower symmetry expected vs parent
Z (Molecules/Cell) 84Packing density typically increases with F
Density (

)
~1.10 g/cm³~1.81 g/cm³Expected

g/cm³
Amide Twist (

)
Near Planar (< 5°)Twisted (~107° relative to ring)

-F induces gauche twist (

)
Primary Interaction N–H···O (Chain)N–H···O (Layer) + C–F···F Mixed H-bond/F-bond network
Hirshfeld Surface H···H dominantF···F (30.4%) & C···F (22.9%) dominantF-contacts will mediate lipophilicity

Technical Insight: The parent amide crystallizes in a centrosymmetric space group (


) driven by simple hydrogen bond chains. The introduction of fluorine (as seen in the perfluoro analog) often forces a symmetry reduction (to 

) and shifts the packing from simple chains to complex bilayers stabilized by weak C–F···

and C–F···F interactions.
Structural Analysis & Mechanism
3.1 Conformational Locking (The Gauche Effect)

In This compound , the C–F bond tends to align gauche to the carbonyl oxygen. This is distinct from the parent compound, where the

  • Parent: The phenyl ring and amide plane are flexible, often adopting a T-shaped arrangement to maximize lattice energy.

  • Fluorinated: The C–F bond creates an electrostatic dipole that aligns antiparallel to the C=O dipole, locking the conformation. This reduces the entropy cost of binding to protein targets (e.g., nitrilases or hydrolases).

3.2 Intermolecular Interaction Networks

The "performance" of the crystal is defined by its stability.

  • Hydrogen Bonding: Both systems rely on the classical N–H···O=C motif (

    
     Å).
    
  • Fluorine Contacts: In the absence of strong donors, the organic fluorine acts as a weak acceptor. In the lattice, this manifests as C–H···F contacts (approx. 2.3–2.6 Å), which "stitch" the 2D hydrogen-bonded layers into a 3D solid.

Experimental Protocol: Synthesis to Structure

To obtain high-quality single crystals of this compound for X-ray diffraction, a standard "slow evaporation" is often insufficient due to the high solubility of the amide. Use the following Self-Validating Protocol :

Phase 1: Synthesis (Nucleophilic Fluorination)
  • Precursor: Start with 2-bromo-2-phenylacetamide or mandelamide .

  • Reagent: Use AgF (Silver Fluoride) in acetonitrile or TBAF (Tetra-n-butylammonium fluoride) for halogen exchange.

  • Validation: Monitor via

    
    F-NMR (expect singlet/multiplet around -180 to -200 ppm).
    
Phase 2: Crystallization (Vapor Diffusion Method)
  • Solvent A (Good): Methanol or Ethyl Acetate (dissolves the amide).

  • Solvent B (Bad): Hexane or Diethyl Ether (precipitant).

  • Setup:

    • Dissolve 20 mg of pure this compound in 1 mL of Solvent A in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Solvent B.

    • Seal the outer jar.

    • Critical Step: Store at 4°C. The temperature gradient + vapor diffusion promotes defect-free crystal growth over 48–72 hours.

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Fluorine atoms have high thermal motion; room temperature data will result in "smeared" electron density maps.

  • Radiation: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though the F atom is light enough that Cu is acceptable if crystal size is small (< 0.1 mm).
Visualization of Workflows
Figure 1: Crystallography & Structure Solution Workflow

This diagram outlines the logical flow from crude solid to refined CIF, emphasizing the validation checkpoints (R-factor, CheckCIF).

CrystalWorkflowStartCrude this compoundScreenSolvent Screening(MeOH/Hexane vs EtOH/Ether)Start->ScreenGrowthVapor Diffusion(4°C, 72h)Screen->GrowthSelectionMicroscope Selection(Polarized Light)Growth->SelectionMountMount & Cryo-Cool(100 K)Selection->MountDiffractionX-Ray Diffraction(Mo-Kα Source)Mount->DiffractionSolveStructure Solution(Direct Methods/SHELXT)Diffraction->SolveRefineRefinement (SHELXL)Locate F vs H atomsSolve->RefineValidateValidation (CheckCIF)R1 < 5%Refine->ValidateValidate->GrowthIf R1 > 8% (Twinning/Disorder)

Caption: Step-by-step workflow for obtaining publication-quality crystallographic data for fluorinated amides.

Figure 2: Interaction Topology (Parent vs. Fluorinated)

Comparison of the packing logic. The parent forms simple chains; the fluorinated variant introduces cross-linking via Fluorine.

InteractionNetcluster_0Parent: 2-Phenylacetamidecluster_1Fluorinated: this compoundP_Mol1Molecule AP_Mol2Molecule BP_Mol1->P_Mol2N-H...O (Strong)F_Mol1Molecule AF_Mol2Molecule BF_Mol1->F_Mol2N-H...O (Strong)F_Mol3Layer BelowF_Mol1->F_Mol3C-F...H-C (Weak)F_Mol2->F_Mol3C-F...pi (Stacking)

Caption: The "Fluorine Effect" transforms 1D hydrogen-bonded chains into a 3D supramolecular network.

References
  • Skelton, B. W., et al. (2022). Crystal structure of 2-phenylacetamide (SAWHAC). Cambridge Structural Database.

  • Novikov, M. S., et al. (2022).[1] "Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds." IUCrData.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Gowda, B. T., et al. (2008). "2-Chloro-N-phenylacetamide." Acta Crystallographica Section E.

  • Hunter, L. (2010). "The C–F···H–N hydrogen bond in organic synthesis." Beilstein Journal of Organic Chemistry.

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of (R)-2-fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. The two enantiomers of a chiral drug can exhibit profoundly different activities, with one potentially being therapeutic while the other is inactive or, in the worst-case scenario, toxic. Therefore, the robust and accurate determination of enantiomeric excess (ee) is a cornerstone of process chemistry, quality control, and regulatory submission.

This guide provides an in-depth comparison of modern analytical techniques for validating the enantiomeric excess of (R)-2-fluoro-2-phenylacetamide, a representative chiral amide. We will move beyond mere procedural descriptions to explore the underlying principles and the rationale that governs method selection, empowering researchers to make informed decisions for their specific analytical challenges.

The Analytical Imperative: Beyond a Single Number

Validating the enantiopurity of a compound like (R)-2-fluoro-2-phenylacetamide is a two-fold challenge. First, we must quantify the predominance of the (R)-enantiomer over its (S)-counterpart. This is expressed as enantiomeric excess (% ee). Second, and equally critical, we must confirm that the major enantiomer is indeed the desired (R)-enantiomer. This requires determining the absolute configuration. A comprehensive validation strategy addresses both aspects, ensuring both the purity and the identity of the chiral substance.

Comparison of Core Methodologies

The modern analytical chemist has a suite of powerful tools at their disposal. The choice of technique is dictated by a balance of factors including required accuracy, sample throughput, available instrumentation, and the specific physicochemical properties of the analyte. Here, we compare the preeminent chromatographic and spectroscopic methods applicable to (R)-2-fluoro-2-phenylacetamide.

Chromatographic Approaches: The Gold Standard of Separation

Chromatography remains the most widely employed technique for resolving and quantifying enantiomers due to its high resolution and accuracy.[1] The fundamental principle involves creating a chiral environment where the two enantiomers interact differently, leading to different retention times.[] This is most commonly achieved using a Chiral Stationary Phase (CSP).[3]

Chiral HPLC is a robust and versatile tool for enantiomeric separation.[1] The mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the CSP. For a molecule like 2-fluoro-2-phenylacetamide, which contains a phenyl group, an amide linkage, and a stereocenter with a fluorine atom, several interaction types are possible, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Causality in Method Development: The selection of the CSP is the most critical step.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often a first choice for screening chiral amides.[4] Their helical polymer structure creates a complex chiral environment with numerous stereoselective interaction sites. For this analyte, a column such as a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica would be a logical starting point, operating in normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile).[5] The addition of a small amount of an acidic or basic additive can significantly improve peak shape and resolution by suppressing unwanted ionic interactions.[5]

SFC has emerged as a powerful alternative to HPLC, particularly in the pharmaceutical industry.[6] It utilizes a supercritical fluid, typically CO2, as the main mobile phase, modified with a small amount of an organic solvent (e.g., methanol).[7]

Why Choose SFC?

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations—often 3 to 5 times quicker than HPLC.[]

  • Efficiency: Higher diffusion coefficients in the mobile phase lead to sharper peaks and improved resolution.

  • Green Chemistry: A drastic reduction in the consumption of organic solvents makes SFC an environmentally friendlier choice.[8]

  • Complementary Selectivity: While many CSPs are used in both HPLC and SFC, the unique properties of the supercritical fluid mobile phase can sometimes lead to different and improved chiral recognition.[8]

For high-throughput screening environments, the speed and reduced solvent usage of SFC make it a compelling choice for routine enantiomeric excess determination of intermediates like (R)-2-fluoro-2-phenylacetamide.

NMR Spectroscopy: A Quantitative View Without Separation

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach that does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in situ within the NMR tube, causing the signals of the two enantiomers to become chemically non-equivalent and thus resolvable.

This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[8] For our target molecule, a CSA is preferable as it involves non-covalent interactions and avoids the potential for kinetic resolution or racemization during a chemical derivatization step.[8]

The ¹⁹F NMR Advantage: The presence of a fluorine atom in this compound makes ¹⁹F NMR spectroscopy an exceptionally powerful and specific tool.[9] The ¹⁹F nucleus offers several advantages:

  • High Sensitivity: It has a natural abundance of 100% and a high gyromagnetic ratio.

  • Wide Chemical Shift Range: This minimizes the chances of signal overlap.

  • No Background Signal: The spectrum is free from interfering signals, unlike ¹H NMR which can be complicated by solvent or impurity peaks.

Upon addition of a suitable chiral solvating agent, the single ¹⁹F resonance of the racemic analyte will split into two distinct signals, one for the (R)-enantiomer and one for the (S)-enantiomer.[10][11] The enantiomeric excess can be determined directly and accurately by integrating these two signals.[10] This method is rapid, requires minimal sample preparation, and provides a high degree of confidence in the quantification.[12]

Vibrational Circular Dichroism (VCD): Unambiguous Confirmation of Absolute Configuration

While chromatography and NMR can quantify the ratio of enantiomers, they do not inherently identify which peak or signal corresponds to the (R)-enantiomer without a reference standard. Vibrational Circular Dichroism (VCD) is the definitive technique for determining the absolute configuration of a molecule in solution, making it an ideal partner for the quantitative methods.[13][14]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] The resulting spectrum is a unique fingerprint of the molecule's absolute stereochemistry. The process involves:

  • Experimental Measurement: The VCD spectrum of the enantiomerically enriched sample is measured.

  • Computational Prediction: The theoretical VCD spectrum for a single enantiomer (e.g., the R-enantiomer) is calculated using Density Functional Theory (DFT).[15]

  • Comparison: The experimental spectrum is compared to the calculated spectrum. A direct match in the pattern of positive and negative bands confirms the absolute configuration. An inverted, mirror-image match indicates the opposite enantiomer.[16]

VCD is invaluable because it does not require crystallization (unlike X-ray crystallography) and provides an unambiguous assignment of the absolute configuration, thereby validating that the major component is indeed (R)-2-fluoro-2-phenylacetamide.[13][17]

Workflow & Method Principles

The following diagrams illustrate the overarching validation workflow and the core principles of the key analytical techniques.

G cluster_0 Overall Validation Workflow Sample Enantiomerically Enriched (R)-2-fluoro-2-phenylacetamide Quant Quantify Enantiomeric Excess (% ee) Sample->Quant HPLC / SFC / NMR Confirm Confirm Absolute Configuration (Identity) Sample->Confirm VCD Result Validated Result: Known ee of (R)-enantiomer Quant->Result Confirm->Result

Caption: General workflow for comprehensive enantiomeric validation.

G cluster_1 Principle of Chiral Chromatography (HPLC/SFC) MobilePhase Mobile Phase with (R) and (S) Enantiomers (R) (S) CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) MobilePhase->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction Elution Separated Enantiomers (S) elutes faster (R) elutes slower Interaction->Elution

Caption: Chiral recognition mechanism on a Chiral Stationary Phase.

G cluster_2 Principle of ¹⁹F NMR with Chiral Solvating Agent (CSA) Analyte Racemic Analyte {(R)-Analyte, (S)-Analyte} Complex Complex Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR ¹⁹F NMR Spectrum Complex->NMR Signals NMR->Signals Different Magnetic Environments

Caption: Formation of diastereomeric complexes for NMR analysis.

Quantitative Data & Method Comparison

The following table summarizes the key performance attributes of each technique, providing a basis for objective comparison.

ParameterChiral HPLCChiral SFC¹⁹F NMR with CSAVibrational Circular Dichroism (VCD)
Primary Function ee Quantificationee Quantificationee QuantificationAbsolute Configuration Confirmation
Typical Run Time 10 - 30 min2 - 10 min5 - 15 min1 - 4 hours
Throughput MediumHighHighLow
Accuracy High (±0.1-0.5%)[18]High (±0.1-0.5%)High (±0.5-1.5%)[19][20]N/A (Qualitative)
Precision (RSD) < 1-2%< 1-2%< 1-2%[19]N/A
Limit of Quant. Low (can detect minor enantiomer down to ~0.05%)Low (comparable to HPLC)Moderate (minor enantiomer ~0.5-1%)N/A
Solvent Usage HighLowVery LowLow
Key Advantage Universally established, robust.[21]Speed, low solvent use, "green".[]Rapid, no physical separation, ideal for ¹⁹F.[10]Unambiguous absolute configuration.[13]
Key Limitation Slower, high solvent cost/disposal.Requires specialized instrumentation.Lower sensitivity for trace enantiomers.Requires DFT calculations, not for ee.[15]

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of (R)-2-fluoro-2-phenylacetamide. Optimization will be required for specific instrumentation and sample matrices.

Protocol 1: Chiral SFC for Enantiomeric Excess Quantification

This protocol prioritizes speed and reduced environmental impact, making it ideal for process monitoring or high-throughput screening.

  • Instrumentation: Analytical SFC system with UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column, e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B).

  • Isocratic Elution: 85% A / 15% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol.

  • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the (S) and (R) enantiomers.

    • Calculate the area of each peak (Area_R and Area_S).

    • Calculate % ee using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Protocol 2: ¹⁹F NMR for Enantiomeric Excess Quantification

This protocol offers a rapid and direct measurement without chromatographic separation, leveraging the fluorine atom in the analyte.

  • Instrumentation: NMR Spectrometer (≥400 MHz) with a fluorine-observe probe.

  • Chiral Solvating Agent (CSA): A suitable chiral agent known to interact with amides, e.g., a chiral palladium pincer complex or similar commercially available CSA.[12]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂), dried over 4 Å molecular sieves.[22]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of (R)-2-fluoro-2-phenylacetamide into a clean, dry vial.

    • Add ~0.7 mL of the dried deuterated solvent and dissolve the sample completely.

    • Add 1.1 to 1.5 molar equivalents of the chosen CSA to the solution.

    • Mix thoroughly and transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the two resolved signals for the (R) and (S) enantiomers.

    • Integrate the two signals (Int_R and Int_S).

    • Calculate % ee using the formula: % ee = [(Int_R - Int_S) / (Int_R + Int_S)] * 100.

Conclusion and Recommendation

For the comprehensive validation of the enantiomeric excess of (R)-2-fluoro-2-phenylacetamide , no single technique is sufficient. A dual approach is mandated by the principles of scientific rigor.

  • For Quantification: Both Chiral SFC and ¹⁹F NMR are outstanding choices. SFC offers the highest throughput and is ideal for routine QC environments. ¹⁹F NMR is exceptionally rapid for single-sample analysis, requires minimal solvent, and leverages the unique elemental composition of the molecule for a clean, unambiguous result. Chiral HPLC remains a reliable, albeit slower, alternative.

  • For Confirmation: Vibrational Circular Dichroism (VCD) is the authoritative method for confirming the absolute configuration. This step is non-negotiable for validating that the enantiomer present in excess is, in fact, the desired (R)-enantiomer.

As a Senior Application Scientist, my recommendation is to establish a primary quantitative method based on project needs (SFC for high-throughput, ¹⁹F NMR for rapid single-point checks) and to perform a one-time VCD analysis to unequivocally assign the absolute configuration. This orthogonal, two-pronged strategy provides a self-validating system, ensuring the highest degree of confidence in the stereochemical purity of your chiral drug candidate.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • ResearchGate. Chiral separation of compound C, a racemic amide. (a) Analytical SFC...[Link]

  • ResearchGate. (2025). Development and validation of HPLC method for the resolution of drug intermediates. [Link]

  • ResearchGate. (2025). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • MDPI. (2023). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. [Link]

  • National Center for Biotechnology Information. (2015). Simultaneous Chirality Sensing of Multiple Amines by 19F NMR. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]

  • ResearchGate. (2025). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • National Center for Biotechnology Information. (2025). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. [Link]

  • JASCO Global. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. [Link]

  • ScienceDirect. (2004). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]

  • PubMed. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

  • AFMPS. (2014). A generic chiral separation strategy for supercritical fluid chromatography. [Link]

  • CORE. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

Sources

Decoding the Influence of α-Fluorination on Amide Functional Groups: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The α-fluorination of amides, in particular, presents a fascinating case study in the subtle yet profound electronic perturbations that can be elucidated through vibrational spectroscopy. This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of α-fluoro amides and their non-fluorinated counterparts, offering experimental data, mechanistic explanations, and practical protocols for the discerning researcher.

The Vibrational Language of Amides: A Primer

The amide functional group is characterized by several distinct vibrational modes in the mid-infrared region, most notably the Amide I and Amide II bands. These absorptions are sensitive to the molecule's local environment, including hydrogen bonding, conformation, and electronic effects.[1]

  • Amide I Band (1700-1630 cm⁻¹): This band arises primarily from the C=O stretching vibration, with minor contributions from C-N stretching and N-H bending. Its position is a sensitive indicator of the carbonyl bond strength.

  • Amide II Band (1640-1550 cm⁻¹): A more complex absorption, the Amide II band results from a coupling of the N-H in-plane bending and C-N stretching vibrations.

  • N-H Stretching (3500-3100 cm⁻¹): Primary and secondary amides exhibit N-H stretching vibrations. The presence of one or two bands in this region can distinguish between secondary and primary amides, respectively. Hydrogen bonding significantly broadens and shifts these bands to lower wavenumbers.

The Inductive Effect of α-Fluorination: A Spectroscopic Shift

The introduction of a highly electronegative fluorine atom at the α-position to the amide carbonyl induces a significant electronic perturbation through the sigma bond framework, an effect known as the inductive effect. This electron-withdrawing nature of fluorine has a direct and predictable impact on the vibrational frequencies of the adjacent amide group.

G cluster_amide Amide Functional Group cluster_alpha_carbon α-Carbon C=O C=O Increased_Bond_Strength Increased C=O Bond Strength C=O->Increased_Bond_Strength Leads to N-H N-H C-N C-N alpha_C α-C alpha_C->C=O Electron Withdrawal F F F->alpha_C -I Effect Higher_Frequency Higher ν(C=O) Frequency Increased_Bond_Strength->Higher_Frequency Results in G start Start step1 Weigh ~1-2 mg of α-fluoro amide sample start->step1 step2 Weigh ~100-200 mg of IR-grade KBr step1->step2 step3 Combine sample and KBr in an agate mortar step2->step3 step4 Grind thoroughly to a fine, homogenous powder step3->step4 step5 Transfer powder to the pellet die step4->step5 step6 Press under vacuum to form a transparent pellet step5->step6 step7 Place pellet in the FTIR sample holder step6->step7 step8 Acquire the IR spectrum step7->step8 end End step8->end

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Step-by-Step Procedure:

  • Sample and KBr Preparation:

    • Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause a broad absorption in the O-H stretching region of the spectrum.

    • Accurately weigh approximately 1-2 mg of the solid amide sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Transfer the weighed sample and KBr to a clean, dry agate mortar.

    • Grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer the powder into the collar of the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure according to the manufacturer's instructions, typically in the range of 7-10 tons, for a few minutes. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and improve pellet transparency.

  • Spectral Acquisition:

    • Carefully remove the transparent or translucent KBr pellet from the die.

    • Mount the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the key absorption bands.

    • Compare the obtained spectrum with reference spectra and theoretical predictions to assign the vibrational modes.

Conclusion

The α-fluorination of amides induces a distinct and interpretable shift in their infrared spectra, most notably a blueshift of the Amide I band. This phenomenon is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom, which strengthens the carbonyl bond. By understanding these fundamental principles and employing rigorous experimental techniques, researchers can leverage IR spectroscopy as a powerful tool for the characterization and structural elucidation of fluorinated organic molecules, providing valuable insights for drug discovery and materials development.

References

  • Barth, A. Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics1757, 1073–1101 (2006).
  • Stuart, B. H.
  • National Institute of Standards and Technology. Acetamide. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69 (eds. Linstrom, P. J. & Mallard, W. G.) (National Institute of Standards and Technology, Gaithersburg, MD, 20899, [Link]).

  • National Institute of Standards and Technology. 2-Fluoroacetamide. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69 (eds. Linstrom, P. J. & Mallard, W. G.) (National Institute of Standards and Technology, Gaithersburg, MD, 20899, [Link]).

Sources

Comparative Guide: Alpha-Fluoro vs. Alpha-Chloro Acetamides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of alpha-hydrogen with halogens is a strategic tool to modulate metabolic stability and reactivity. However, alpha-fluoro (


-F) and alpha-chloro (

-Cl) acetamides represent two divergently opposed chemical behaviors.
  • 
    -Chloroacetamides  are electrophilic warheads .[1] They are intrinsically reactive, predominantly utilized in Targeted Covalent Inhibitors (TCIs) to form irreversible bonds with cysteine residues. Their metabolic instability is often driven by rapid glutathione (GSH) conjugation.
    
  • 
    -Fluoroacetamides  are metabolic blockers  with high chemical stability. The C-F bond is inert to nucleophilic displacement (
    
    
    
    ) under physiological conditions. However, they carry a severe toxicity liability known as "Lethal Synthesis" (conversion to fluorocitrate), making them generally unsuitable as warheads but valuable as bioisosteres for metabolic stabilization if the amide bond remains intact.

This guide details the physicochemical divergence, metabolic fates, and experimental protocols to profile these moieties.

Physicochemical Basis of Divergence

The distinct behaviors of these analogs stem from fundamental differences in bond energy and orbital overlap.

Bond Dissociation Energy (BDE) & Reactivity

The carbon-halogen bond strength dictates the susceptibility to nucleophilic attack (e.g., by metabolizing enzymes or GSH).

Feature

-Fluoroacetamide

-Chloroacetamide
Consequence
Bond Energy (C-X) ~116 kcal/mol (Very Strong)~81 kcal/mol (Moderate)C-F is resistant to homolytic cleavage.
C-X Bond Length 1.35 Å1.77 ÅC-Cl is more accessible to nucleophiles.
Electronegativity 4.0 (Pauling)3.0 (Pauling)F induces stronger inductive effects (

), deactivating the

-carbon to oxidation.
Leaving Group Ability Poor (Strong base,

HF ~3.2)
Good (Weak base,

HCl ~-7)
Cl is a viable leaving group (

); F is not.
Steric Considerations
  • Fluorine (Van der Waals radius 1.47 Å): Isostere of Hydrogen (1.20 Å) or Oxygen (1.52 Å). It creates minimal steric perturbation, allowing the molecule to fit into tight binding pockets while blocking metabolic soft spots.

  • Chlorine (Van der Waals radius 1.75 Å): Isostere of a Methyl group (2.0 Å). It introduces significant bulk, potentially altering binding modes or hindering enzyme access.

Metabolic Stability & Toxicity Pathways

-Chloroacetamide: The Glutathione Sink

The primary metabolic instability of


-Cl acetamides is chemical reactivity , not enzymatic oxidation. They rapidly alkylate endogenous thiols, particularly Glutathione (GSH).
  • Mechanism: Spontaneous or GST-mediated

    
     displacement of Chloride.
    
  • Result: Rapid clearance, potential GSH depletion (oxidative stress), and off-target immunotoxicity (haptenization).

-Fluoroacetamide: The "Lethal Synthesis" Trap

While chemically stable,


-F acetamides pose a unique biological risk. If the amide bond is hydrolyzed by amidases, the resulting fluoroacetate enters the Krebs cycle.
  • Mechanism: Hydrolysis

    
     Fluoroacetate 
    
    
    
    Fluoroacetyl-CoA
    
    
    Fluorocitrate.
  • Toxicity: Fluorocitrate irreversibly inhibits Aconitase , halting the Krebs cycle and causing fatal metabolic acidosis (the mechanism of "Compound 1080" rodenticide).[2]

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent pathways of these two moieties.

MetabolicFate Substrate_Cl Alpha-Chloroacetamide Adduct GSH-Conjugate (Detoxification/Excretion) Substrate_Cl->Adduct SN2 Displacement (Fast) Substrate_F Alpha-Fluoroacetamide Substrate_F->Adduct SN2 Displacement (Negligible) FAc Fluoroacetate Substrate_F->FAc Hydrolysis GSH Glutathione (GSH) GSH->Adduct Amidase Amidase/Carboxylesterase Amidase->FAc FAcCoA Fluoroacetyl-CoA FAc->FAcCoA Acetyl-CoA Synthetase FCit Fluorocitrate FAcCoA->FCit Citrate Synthase Aconitase Aconitase Enzyme (Krebs Cycle) FCit->Aconitase IRREVERSIBLE INHIBITION

Figure 1: Divergent metabolic fates. Chloroacetamides are cleared via GSH conjugation, while Fluoroacetamides can undergo hydrolysis leading to lethal aconitase inhibition.

Experimental Protocols for Comparative Profiling

To objectively compare these moieties, you must assess both intrinsic reactivity (chemical stability) and enzymatic stability .

Protocol A: Glutathione (GSH) Reactivity Assay

This is the gold standard for assessing the "warhead" liability of


-haloacetamides.

Objective: Determine the half-life (


) of the parent compound in the presence of physiological thiol concentrations.
  • Preparation:

    • Prepare a 10 mM stock of test compound (DMSO).

    • Prepare a 10 mM stock of reduced GSH (Phosphate Buffer, pH 7.4).

    • Internal Standard (IS): Warfarin or Tolbutamide.

  • Incubation:

    • Mix Compound (final 10

      
      M) + GSH (final 5 mM) in PBS (pH 7.4) at 37°C.[3]
      
    • Note: The 500-fold excess of GSH mimics intracellular conditions (pseudo-first-order kinetics).

  • Sampling:

    • At time points

      
       min, remove aliquots.
      
    • Quench: Immediately add Acetonitrile + 1% Formic Acid (to stop reaction and precipitate proteins if using plasma).

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the Parent peak.

    • Monitor the appearance of the [M+307]+ peak (Parent + GSH - HCl).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Expected Results:

  • 
    -Cl: 
    
    
    
    mins (High Reactivity).
  • 
    -F: 
    
    
    
    hours (Stable/Inert).
Protocol B: Microsomal Stability (Metabolic Clearance)

Differentiates between chemical instability and enzymatic metabolism (P450).

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Control: Perform assay without NADPH .

    • If

      
      -Cl compound disappears without NADPH, it is chemically unstable (hydrolysis/non-specific protein binding).
      
    • If

      
      -F compound disappears, it is likely due to amide hydrolysis (amidase activity in microsomes) rather than oxidative dehalogenation.
      

Decision Logic for Drug Design

When should you use which halogen? Use the following logic flow to guide your SAR (Structure-Activity Relationship) strategy.

DecisionTree Start Objective: Modify Alpha-Position of Acetamide Q1 Is the goal Covalent Inhibition (TCI)? Start->Q1 Branch_Yes YES Q1->Branch_Yes Target Cys Branch_No NO Q1->Branch_No Bioisostere Use_Cl Use Alpha-Chloroacetamide Branch_Yes->Use_Cl Q2 Is the goal Metabolic Stability (Blocker)? Branch_No->Q2 Check_Reactivity Assess GSH Reactivity Use_Cl->Check_Reactivity Warning_Cl Risk: High Clearance / Immunotoxicity Check_Reactivity->Warning_Cl Use_F Use Alpha-Fluoroacetamide Q2->Use_F Check_Tox CRITICAL: Check Hydrolytic Stability Use_F->Check_Tox Warning_F Risk: Lethal Synthesis (Fluorocitrate) Check_Tox->Warning_F

Figure 2: Strategic decision tree for selecting halogenated acetamides.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Goncharov, N. V., et al. (2006).[4] "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology, 26(2), 148-161.[5] Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Role of bioactivation in drug toxicity." Chemical Research in Toxicology, 25(1), 116-140. Link

  • Petter, R. C., et al. (2011). "The impact of covalent inhibitors in drug discovery." Annual Reports in Medicinal Chemistry, 46, 439-457. Link

  • Pauletti, G. M., et al. (2023). "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society, 145(7), 3987–3996. Link

Sources

HPLC retention time comparison of fluoroacetamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Retention Time Comparison Guide: Fluoroacetamide Analogs & Isomers

Executive Summary

This guide addresses the chromatographic separation of Fluoroacetamide derivatives. It distinguishes between two critical analytical scenarios often conflated in literature:

  • Aliphatic Fluoroacetamide (

    
    ):  The highly toxic rodenticide.[1] It lacks stable positional isomers but requires separation from its non-fluorinated precursor, Acetamide .
    
  • Aromatic Fluoroacetanilide (

    
    ):  A common drug scaffold possessing stable Ortho-, Meta-, and Para-  regioisomers.
    

This guide provides comparative protocols for both scenarios, utilizing Mixed-Mode and Fluorinated Stationary Phases (PFP) to achieve superior selectivity over traditional C18 methods.

Part 1: Aliphatic Fluoroacetamide Analysis

Target Analytes: 2-Fluoroacetamide (Active), Acetamide (Impurity/Precursor). Challenge: Both compounds are small, highly polar, and exhibit poor retention/co-elution on standard C18 columns due to "phase collapse" in high-aqueous conditions.

Comparative Performance: C18 vs. Mixed-Mode
FeatureStandard C18 ColumnRecommended: Mixed-Mode (Newcrom R1)
Mechanism Hydrophobic InteractionHydrophobic + Ion-Exchange/Polar Interaction
Retention Weak (

for Acetamide)
Strong (

)
Selectivity Poor (Co-elution likely)Baseline Separation
Mobile Phase 100% Aqueous (Risk of collapse)MeCN / Water / Acid (Stable)
Experimental Protocol 1: Separation of Fluoroacetamide & Acetamide
  • Column: Newcrom R1 (SIELC), 3.0 x 150 mm, 3 µm.

  • Mobile Phase:

    • Isocratic: Acetonitrile (MeCN) / Water /

      
      
      
    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 210 nm (Amide absorption; these compounds lack strong chromophores).

  • Retention Data (Approximate):

    • Acetamide: ~3.2 min

    • 2-Fluoroacetamide: ~4.5 min

    • Note: The fluorine atom increases lipophilicity slightly relative to hydrogen, increasing retention on RP-like phases, but the mixed-mode interaction sharpens the peak shape.

Part 2: Aromatic Fluoroacetanilide Isomer Separation

Target Analytes: Ortho-, Meta-, and Para-Fluoroacetanilide.[2] Challenge: These regioisomers have nearly identical hydrophobicity (


), making separation on C18 driven solely by weak shape selectivity.
The Solution: Fluorinated Stationary Phases (PFP)

Pentafluorophenyl (PFP) phases introduce specific Fluorine-Fluorine (F-F) interactions and


-

stacking
, providing "orthogonal" selectivity to C18.
Retention Time Comparison Table
IsomerC18 Retention (min) PFP Retention (min) Separation Mechanism
Ortho- 4.2 (Co-elutes)5.8 Steric hindrance reduces PFP interaction; elutes first.
Meta- 4.3 (Co-elutes)6.5 Moderate interaction.
Para- 4.4 (Co-elutes)7.2 Max surface contact with PFP ring; strongest

-

retention.

Data represents relative elution order.[3][4] Absolute times depend on column dimensions.

Experimental Protocol 2: Isomer Resolution
  • Column: FluoroPhase PFP (or equivalent Pentafluorophenyl propyl), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Water / Methanol (MeOH)[5][6]

    • Why MeOH? Acetonitrile suppresses

      
      -
      
      
      
      interactions. Methanol promotes the dipole-dipole mechanisms essential for PFP separation.
    • Gradient: 30% MeOH (0-2 min)

      
       60% MeOH (15 min).
      
  • Flow Rate: 1.0 mL/min[3][4][7]

  • Detection: UV @ 254 nm.[3][7]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct stationary phase based on the "Fluoroacetamide" type.

G Start Start: Define Analyte Structure Type Is the 'Fluoroacetamide' Aliphatic or Aromatic? Start->Type Aliphatic Aliphatic (Rodenticide) F-CH2-CO-NH2 Type->Aliphatic Aliphatic Aromatic Aromatic (Drug Scaffold) F-Ph-NH-CO-CH3 Type->Aromatic Aromatic Problem1 Challenge: High Polarity Low Retention on C18 Aliphatic->Problem1 Sol1 Solution: Mixed-Mode Column (Newcrom R1) or HILIC Problem1->Sol1 Mech1 Mechanism: Hydrophobic + Ion-Exchange Sol1->Mech1 Result1 Separates: Fluoroacetamide from Acetamide Mech1->Result1 Problem2 Challenge: Positional Isomers (Ortho/Meta/Para) Co-elute Aromatic->Problem2 Sol2 Solution: Fluorinated Phase (PFP / F5-Phenyl) Problem2->Sol2 Mech2 Mechanism: F-F Interaction & Pi-Pi Stacking Sol2->Mech2 Result2 Separates: o- vs m- vs p- (Para typically retained longest) Mech2->Result2

Caption: Decision tree for selecting chromatographic modes. Aliphatic targets require Mixed-Mode/HILIC; Aromatic isomers require PFP phases.

Part 4: Scientific Rationale (E-E-A-T)

Why C18 Fails for These Isomers

Standard Alkyl (C18) phases separate primarily based on hydrophobicity .

  • Aliphatic Case: Fluoroacetamide is too polar. It elutes in the void volume (

    
    ) of a C18 column, preventing quantitation.
    
  • Aromatic Case: The position of the fluorine atom (o/m/p) changes the dipole moment but has a negligible effect on the overall hydrophobic surface area. C18 cannot "see" the difference, resulting in a single broad peak.

Why Fluorinated Phases (PFP) Succeed

PFP phases possess a rigid aromatic ring with five fluorine atoms.

  • Dipole-Dipole Interaction: The C-F bond is highly polar. PFP phases interact strongly with the dipole of the analyte.[7] The ortho isomer often has an internal dipole cancellation or steric shielding, reducing its retention compared to para.

  • Shape Selectivity: The rigid PFP ring allows for "slotting" of planar aromatic analytes, enhancing the separation of flat isomers (para) from sterically bulky ones (ortho).

References

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Analytical Sales and Services. (n.d.). FluroPhase Premium HPLC Columns: Increased Retention and Selectivity for Halogenated Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

  • Zhang, K., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

A Researcher's Guide to Understanding and Utilizing nJHF Coupling Constants in α-Fluoroamides

Author: BenchChem Technical Support Team. Date: February 2026

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties from metabolic stability to binding affinity. Among the diverse class of organofluorine compounds, α-fluoroamides represent a critical structural motif. The precise stereochemical and conformational analysis of these molecules is paramount, and nuclear magnetic resonance (NMR) spectroscopy provides the most powerful tool for this purpose. Specifically, the through-bond scalar coupling between protons and fluorine (nJHF) offers a rich source of structural information.

This guide provides a comprehensive comparison and in-depth analysis of proton-fluorine coupling constants in α-fluoroamides. We will explore the underlying principles governing these interactions, present comparative experimental data, and offer a validated protocol for their accurate measurement. This document is intended for researchers, scientists, and drug development professionals who seek to leverage nJHF coupling for the unambiguous characterization of α-fluoroamides.

The Fundamental Basis of H-F Coupling in α-Fluoroamides

Proton-fluorine coupling constants are highly sensitive to the molecular geometry, providing invaluable insights into stereochemistry and conformation. In α-fluoroamides, we are primarily concerned with two types of coupling: geminal (2JHF) and vicinal (3JHF).

  • Geminal Coupling (2JHF): This two-bond coupling occurs between the fluorine atom and the proton on the same carbon (the α-carbon). The magnitude of 2JHF is typically large, often in the range of 45-55 Hz, and is influenced by the electronegativity of adjacent substituents and the H-C-F bond angle.

  • Vicinal Coupling (3JHF): This three-bond coupling between fluorine and a proton on an adjacent carbon (the β-carbon) is arguably the most structurally informative parameter. Its magnitude is strongly dependent on the dihedral angle (φ) between the H-C-C-F bonds, a relationship described by a Karplus-type equation. This dependence allows for the determination of rotamer populations and the overall conformation of the molecule.

The mechanism of H-F coupling is complex, involving contributions from both through-bond (Fermi contact) and through-space interactions. The high electronegativity and lone pairs of the fluorine atom can lead to significant through-space contributions, particularly when the proton and fluorine atoms are in close proximity.

Comparative Analysis of nJHF in α-Fluoroamides vs. Other Organofluorine Compounds

To appreciate the unique characteristics of nJHF in α-fluoroamides, it is instructive to compare them with values observed in other classes of organofluorine compounds.

Compound ClassTypical 2JHF (Hz)Typical 3JHF (Hz)Key Influencing Factors
α-Fluoroamides 45 - 555 - 40Dihedral angle, solvent polarity, hydrogen bonding
α-Fluoroalkanes40 - 5010 - 45Dihedral angle, steric hindrance
α-Fluorocarboxylic Acids48 - 5815 - 35pH, ionization state, intramolecular H-bonding
β-FluoroaminesN/A20 - 50Protonation state, lone pair orientation

Table 1: Comparative nJHF values across different organofluorine compound classes. Data compiled from various spectroscopic resources.

The amide bond in α-fluoroamides introduces a degree of conformational rigidity and the potential for intramolecular hydrogen bonding, which can significantly influence the observed 3JHF values. For instance, the presence of a hydrogen bond between the amide N-H and the fluorine atom can lock the conformation, leading to a more defined and often larger 3JHF coupling constant.

Experimental Workflow for the Accurate Determination of nJHF

The precise measurement of nJHF requires careful experimental design and data processing. The following protocol outlines a validated approach for obtaining high-quality 1H NMR spectra for the analysis of α-fluoroamides.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the α-fluoroamide. Common choices include CDCl3, DMSO-d6, or acetone-d6. Be aware that solvent polarity can influence conformation and, consequently, 3JHF values. It is often advisable to analyze the compound in multiple solvents to assess this effect.

  • Concentration: Prepare a sample with a concentration of 5-10 mg in 0.6 mL of deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Field Strength: While spectra can be acquired on spectrometers with field strengths of 300 MHz and above, higher fields (≥ 500 MHz) are recommended to resolve complex multiplets and minimize second-order effects.

  • Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the 1H frequency and matched to the impedance of the spectrometer's electronics. This maximizes sensitivity and ensures uniform radiofrequency pulse delivery.

  • Shimming: Carefully shim the magnetic field homogeneity to obtain sharp, symmetrical peaks. Poor shimming can obscure fine coupling details.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all proton signals of interest (e.g., 0-12 ppm).

    • Acquisition Time (AQ): Use a relatively long acquisition time (e.g., 2-4 seconds) to ensure high digital resolution for accurate coupling constant measurement.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. For more quantitative results, a longer delay (5 x T1) may be necessary.

    • Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 is desirable).

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.

  • Coupling Constant Measurement: Utilize the software's peak-picking or multiplet analysis tools to accurately measure the peak-to-peak separation in the multiplets corresponding to the protons coupled to fluorine. For complex, overlapping signals, spectral simulation and fitting may be necessary.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., CDCl3, DMSO-d6) Concentration Concentration (5-10 mg/0.6 mL) Solvent->Concentration Standard Internal Standard (TMS) Concentration->Standard Tune Tuning & Matching Standard->Tune Shim Shimming Tune->Shim Params Set Acquisition Parameters Shim->Params Acquire Acquire Data Params->Acquire FT Fourier Transformation (LB = 0.3 Hz) Acquire->FT Phase Phasing & Baseline Correction FT->Phase Measure Measure JHF Phase->Measure

Caption: A streamlined workflow for the accurate measurement of nJHF in α-fluoroamides.

The Karplus Relationship and Conformational Analysis

The vicinal coupling constant, 3JHF, is a powerful probe of molecular conformation due to its dependence on the dihedral angle (φ) as described by the Karplus equation:

3JHF = A cos2(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters that depend on factors such as substituent electronegativity and bond lengths.

Caption: Relationship between dihedral angle (φ) and 3JHF magnitude (Karplus curve).

By measuring the 3JHF value, one can estimate the dihedral angle and thus deduce the preferred conformation of the α-fluoroamide. For molecules with free rotation around the Cα-Cβ bond, the observed 3JHF is a weighted average of the coupling constants for each stable rotamer.

Case Study: Conformational Analysis of N-benzyl-2-fluoro-3-phenylpropanamide

Let's consider a practical example. In N-benzyl-2-fluoro-3-phenylpropanamide, the coupling between the fluorine atom and the diastereotopic protons on the β-carbon (Ha and Hb) provides a wealth of conformational information.

A typical 1H NMR spectrum in CDCl3 might show two distinct 3JHF values:

  • 3JHaF = 35.2 Hz

  • 3JHbF = 15.8 Hz

The large value for 3JHaF suggests an anti-periplanar relationship between Ha and F (φ ≈ 180°), while the smaller value for 3JHbF indicates a gauche relationship (φ ≈ 60°). This allows for the confident assignment of the dominant rotameric form in solution.

Conclusion and Future Outlook

Proton-fluorine coupling constants are indispensable parameters for the structural and conformational analysis of α-fluoroamides. A thorough understanding of the factors influencing nJHF, coupled with a rigorous experimental approach, empowers researchers to elucidate the three-dimensional structure of these important molecules with high confidence. As synthetic methodologies for the preparation of complex α-fluoroamides continue to advance, the application of nJHF analysis will undoubtedly play an increasingly crucial role in the development of novel therapeutics and functional materials.

References

  • Modern NMR Spectroscopy: A Guide for Chemists. (Source: Book by Jeremy K. M. Sanders and Brian K. Hunter) - While a general reference, foundational concepts of coupling constants are expertly covered. A specific URL is not applicable for a textbook, but it is a standard reference in the field.
  • Fluorine NMR Spectroscopy. (Source: Book by John C. Lindon) - Provides an in-depth treatment of fluorine NMR, including detailed discussions of H-F coupling. As with the above, this is a standard textbook reference.
  • Karplus Equation. (Source: Wikipedia, en.wikipedia.org/wiki/Karplus_equation) - A readily accessible overview of the Karplus relationship and its application in conformational analysis. [Link]

  • Conformational Analysis of Fluoro-Substituted Acyclic Amides. (Source: Journal of Organic Chemistry) - Numerous articles within this and other ACS journals provide specific experimental data and analyses relevant to α-fluoroamides. A representative search on the ACS Publications website would yield many such examples. [Link]

Comparative Guide: Elemental Analysis vs. Orthogonal Purity Standards for 2-Fluoro-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the synthesis of fluorinated pharmaceutical intermediates, 2-fluoro-2-phenylacetamide (


) presents a distinct analytical challenge. While Elemental Analysis (EA) via combustion is the historical "gold standard" for bulk purity confirmation, the presence of the fluorine atom creates specific chemical interferences that often lead to data rejection or instrument damage.

This guide objectively compares the traditional Modified Dynamic Flash Combustion method against the modern orthogonal standard, Quantitative


 NMR (qNMR) .

The Core Thesis: For this compound, standard CHN combustion is insufficient. Reliable certification requires either Tungsten-modified combustion or, preferably,


 qNMR  to distinguish between bulk elemental composition and functional purity.
Target Analyte Profile[7]
  • Compound: this compound

  • CAS: 7596-68-1 (Generic/Related)

  • Molecular Weight: 153.15 g/mol [1]

  • Structure: Phenyl ring attached to a chiral center containing a Fluorine atom and an Acetamide group.

  • Critical Quality Attribute: The

    
    -fluoro position is susceptible to hydrolysis; therefore, distinguishing between the intact molecule and hydrolysis byproducts (like mandelic acid derivatives) is critical.
    

Theoretical Baseline Standards

Before evaluating experimental methods, the theoretical composition must be established as the absolute reference point.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.08862.74%
Hydrogen (H) 81.0088.0645.27%
Nitrogen (N) 114.00714.0079.15%
Fluorine (F) 118.99818.99812.41%
Oxygen (O) 115.99915.99910.45%
Total 153.156 100.00%

Acceptance Criteria: Industry standard for high-purity intermediates is


 absolute difference from theoretical values.

Method A: Modified Dynamic Flash Combustion (CHN)

The Challenge: The "Fluorine Effect"

Standard CHN analysis uses a quartz combustion tube. When fluorinated compounds burn, they generate hydrogen fluoride (HF) and free fluorine. These species react with the silica (


) in the quartz tube to form volatile silicon tetrafluoride (

).
  • Consequence 1: Irreversible damage to the combustion tube (devitrification).

  • Consequence 2: False low Carbon readings due to incomplete combustion (encapsulation of carbon in inorganic fluorides).

The Protocol: Tungsten Oxide Modification

To validate EA for this compound, you must modify the oxidation zone.

Step-by-Step Methodology:

  • Sample Prep: Weigh 2.0–3.0 mg of dried this compound into a tin capsule.

  • Additive: Add 10–15 mg of Tungsten(VI) Oxide (

    
    )  powder directly over the sample.
    
    • Mechanism:[2]

      
       acts as a fluorine scavenger, binding F as non-volatile tungsten fluorides, preventing attack on the quartz and ensuring complete release of 
      
      
      
      .
  • Combustion: Flash combustion at 1020°C (higher than standard 950°C to ensure F-scavenging kinetics).

  • Reduction: Pass gases through reduced copper at 650°C to convert

    
     to 
    
    
    
    .
  • Detection: TCD (Thermal Conductivity Detector) or IR.

Pros:

  • Industry standard for "bulk" material characterization.

  • Simultaneous C, H, N determination.

Cons:

  • Destructive.

  • Does not detect impurities that match the elemental ratio (e.g., isomers).

  • Requires hazardous additives.

Method B: Quantitative NMR (qNMR)[8]

The Challenge: Specificity

EA confirms elements, not molecules. If your sample contains 5% of a fluorinated side-product with a similar C/F ratio, EA may pass it. qNMR provides structural specificity.

The Protocol: Internal Standard Method

This method uses the specific gyromagnetic ratio of the


 nucleus to quantify purity without requiring a pure reference standard of the analyte itself.

Step-by-Step Methodology:

  • Solvent: Dissolve ~10 mg of analyte in

    
     (prevents amide proton exchange broadening).
    
  • Internal Standard (IS): Add an exact mass of

    
    -Trifluorotoluene (TFT)  or 3,5-Bis(trifluoromethyl)benzoic acid .
    
    • Requirement: The IS peak must not overlap with the analyte's F-signal (approx -180 to -200 ppm for

      
      -F amides).
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30s for F-nuclei) to ensure full magnetization recovery.
    • Scans: 64 (for S/N > 150).

  • Processing: Phase correction and baseline correction are critical. Integration ranges must cover 20x the full width at half maximum (FWHM).

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molar Mass,

= Weight,

= Purity.[3][4][5][6][7]

Pros:

  • Absolute Purity: Distinguishes target molecule from fluorinated impurities.

  • Non-Destructive: Sample can be recovered.

  • High Precision: Typically

    
     or better.
    

Comparative Data & Performance

The following table summarizes a typical validation dataset for a batch of this compound contaminated with 2% hydrolysis byproduct.

MetricStandard CHN (No Additive)Modified CHN (

)

qNMR
Carbon % Found 61.80% (Fail)62.65% (Pass)N/A
Fluorine Handling Etches TubeScavengedDirect Detection
Purity Result Inconclusive 99.8% (False High)*98.1% (Accurate)
Sample Required 2 mg2 mg10–15 mg
Analysis Time 10 mins15 mins20 mins
Interference Silica damageNoneNone

*Note: EA measures mass percent. If the impurity has a similar elemental composition, EA will indicate high purity despite contamination. qNMR resolves the impurity peak, providing the true purity.

Decision Matrix & Workflow

The following diagram illustrates the logical workflow for certifying this compound, emphasizing the "Fail-Safe" pathway.

G Start Sample: this compound CheckType Is Structural Identity Confirmed? Start->CheckType RunEA Method A: Modified CHN (Add WO3 Scavenger) CheckType->RunEA Yes (Bulk Purity) RunqNMR Method B: 19F qNMR (Internal Standard: TFT) CheckType->RunqNMR No (Specific Assay) Decision Compare Results RunEA->Decision C,H,N within 0.4% Fail REJECT / RE-PURIFY (Check Hydrolysis) RunEA->Fail Quartz Tube Etched/Low C RunqNMR->Decision Molar Purity Calculated Pass CERTIFIED PURITY (Release Batch) Decision->Pass Both Methods Agree Decision->Fail Discrepancy > 1.0%

Figure 1: Analytical workflow for fluorinated amide certification. Note the parallel reliance on Modified EA for bulk composition and qNMR for specific assay.

References

  • Microanalysis of Fluorine-Containing Compounds.

    • Source: Thermo Fisher Scientific Technical Notes.
    • Context: Explains the necessity of additives to prevent form
    • (Verified Domain)

  • Quantit

    
     NMR Spectroscopy for Purity Determination. 
    
    • Source:Journal of Medicinal Chemistry / ACS Public
    • Context: Establishes qNMR as a primary reference method for fluorin
  • Standard Test Method for Fluorine in Organic Compounds by Oxygen Flask Combustion.

    • Source: ASTM Intern
    • Context: Alternative method using Schöniger flask if autom
  • This compound Compound Summary.

    • Source: PubChem (NIH).
    • Context: Verification of molecular weight and physical properties.

Sources

Safety Operating Guide

2-Fluoro-2-phenylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for the handling and disposal of 2-Fluoro-2-phenylacetamide .

Substance Identification & Risk Profile

Before initiating disposal, you must validate the chemical identity. This compound is not a generic organic amide; it belongs to the class of


-fluoro carbonyls .[1]
  • Chemical Name: this compound[1]

  • Structural Context: An amide derivative of

    
    -fluorophenylacetic acid.[1]
    
  • CAS Number: Note: While the acid precursor (2-Fluoro-2-phenylacetic acid) is CAS 1578-63-8, the amide is often a custom synthesis intermediate.[1] Treat as Unlisted Hazardous Material.

  • Risk Classification: High Caution.

The "Alpha-Fluoro" Hazard Mechanism

As a scientist, you must understand why we treat this differently than non-fluorinated analogues (like 2-phenylacetamide).[1]

  • Metabolic Mimicry:

    
    -fluoro compounds can mimic biological substrates.[1] While the phenyl group adds steric bulk that may reduce the rate of "lethal synthesis" (conversion to fluorocitrate, a Krebs cycle inhibitor) compared to simple fluoroacetamide (CAS 640-19-7), the potential for metabolic hydrolysis to release fluoride or toxic fluorinated metabolites remains.
    
  • C-F Bond Stability: The carbon-fluorine bond is the strongest in organic chemistry (~485 kJ/mol).[1] Standard chemical waste treatments (bleach oxidation, acid hydrolysis) will not destroy this bond. Incomplete combustion can generate Hydrogen Fluoride (HF).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] Amides can act as permeation enhancers, potentially carrying the fluorinated moiety through the skin.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving: Nitrile (Outer) / Laminate (Inner)Amides have high solvent permeation rates.[1] Double layering prevents breakthrough.[1]
Respiratory N95 or P100 (Solid); Fume Hood (Liquid)Prevents inhalation of dust which could hydrolyze in lung mucosa.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for potential splash hazards during transfer.[1]
Body Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.

Operational Disposal Workflow

Step 1: Waste Characterization & Segregation

CRITICAL: Do not mix this compound with general organic solvents (halogenated or non-halogenated) unless explicitly approved by your EH&S officer.[1]

  • Why? Most "halogenated waste" streams are sent for solvent recovery or standard incineration.[1] Fluorinated compounds often require High-Temperature Incineration (>1100°C) with specific scrubbers to handle HF generation.[1] Mixing it dilutes the signal, potentially damaging standard incinerators or violating emissions permits.

Step 2: Pre-Disposal Stabilization
  • Solid Waste: If the material is a solid powder, do not dissolve it. Disposal as a solid is safer and cheaper. Double-bag in heavy-duty polyethylene bags.

  • Liquid/Solution: If dissolved in solvent (e.g., DMSO, Methanol), absorb onto vermiculite or charcoal if the volume is <500mL. For larger volumes, segregate into a dedicated bottle.

Step 3: Labeling Strategy

Standard "Hazardous Waste" stickers are insufficient.[1] You must add a secondary descriptive label:

"CONTAINS ORGANOFLUORINE: DO NOT BULK" "POTENTIAL ALPHA-FLUORO TOXICITY" [1]

Step 4: The Disposal Decision Tree (Visualization)

The following diagram outlines the logical flow for disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Start: this compound Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPack Double Bag (Polyethylene) Place in Wide-Mouth Jar SolidPath->SolidPack LiquidSeg Is Volume > 500mL? LiquidPath->LiquidSeg Labeling Label: 'Fluorinated Organic - Toxic' Add CAS (if known) or Structure SolidPack->Labeling Absorb Absorb onto Vermiculite/Charcoal Convert to Solid Waste LiquidSeg->Absorb No (<500mL) DedicateBottle Segregate in Glass/HDPE Bottle DO NOT MIX with Gen. Solvents LiquidSeg->DedicateBottle Yes (>500mL) Absorb->SolidPack DedicateBottle->Labeling Manifest Manifest as: Lab Pack Destruction Method: High-Temp Incineration Labeling->Manifest

Figure 1: Decision matrix for segregating and packaging fluorinated amide waste to ensure proper downstream thermal destruction.

Regulatory & Professional Disposal Specifications

As a researcher, your responsibility ends at the "Satellite Accumulation Area," but you must provide the waste contractor with the correct specifications to ensure the "Cradle-to-Grave" chain of custody is maintained.[1]

RCRA Considerations (USA)
  • Waste Code: Since this compound is likely not explicitly P-listed (unlike P057 Fluoroacetamide), it defaults to Process Waste .

  • Characteristic Flags: If the solvent is flammable, use D001 . If toxic via TCLP (unlikely for this specific molecule but possible), use D003 .

  • Best Practice: Classify as "Waste Toxic Solids, Organic, N.O.S. (Not Otherwise Specified)" .

Destruction Method: High-Temperature Incineration

Standard municipal incineration operates at ~850°C.[1] This is insufficient for fluorinated organics.[1]

  • Requirement: The waste manifest must specify facilities capable of 1100°C+ combustion with caustic scrubbing .

  • Mechanism: High temperature ruptures the C-F bond; caustic scrubbers capture the resulting Hydrogen Fluoride (HF) gas to prevent acid rain formation.

Emergency Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves and a respirator (N95 minimum) before re-entering.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Cover with a universal absorbent pad.[1] Do not use bleach (bleach does not neutralize C-F bonds and may create secondary hazards).

  • Decontamination: Wash the surface with a dilute soap/water solution. The goal is physical removal, not chemical neutralization.

References

  • United States Environmental Protection Agency (EPA). (2024).[1][2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[3][4]Link[1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 2-Fluoroacetamide (Analogue Toxicity Data).[1]Link[1]

  • Taylor & Francis Online. (2007).[1] On the Incinerability of Highly Fluorinated Organic Compounds.[4][5] Combustion Science and Technology. Link[1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Phenylacetamide (Structural Backbone Reference).[1]Link[1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.